molecular formula C11H10O B8200800 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Cat. No.: B8200800
M. Wt: 158.20 g/mol
InChI Key: LPCKPUMZBDLYMY-UHFFFAOYSA-N
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Description

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tricyclo[6.3.0.03,6]undeca-1(8),2,6-trien-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-11-4-3-9-5-7-1-2-8(7)6-10(9)11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCKPUMZBDLYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3=O)C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one , a specialized tricyclic scaffold used primarily in high-value medicinal chemistry programs.

Synthesis, Structural Dynamics, and Pharmaceutical Applications

Introduction & Structural Analysis

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1 ) is a rigid, tricyclic ketone belonging to the class of benzocyclobutene-fused indanones. It serves as a critical "building block" in drug discovery, specifically designed to restrict the conformational freedom of pharmacophores while maintaining a low molecular weight and high lipophilic efficiency.[1]

Nomenclature and Identity
  • IUPAC Name: 1,2,5,6-Tetrahydro-4H-cyclobuta[f]inden-4-one

  • Common Synonyms: Tricyclo[6.3.0.0^3,6^]undeca-1(8),2,6-trien-9-one; Cyclobuta[f]indan-4-one.

  • CAS Number: 114842-00-1[2][3]

  • Molecular Formula: C₁₁H₁₀O[1]

  • Molecular Weight: 158.20 g/mol [1]

Structural Architecture

The molecule features a central benzene ring fused to two alicyclic rings in a linear arrangement:[1]

  • Ring A (Cyclobutane): A strained four-membered ring fused to the benzene core. This ring introduces significant angular strain (Baeyer strain), increasing the reactivity of the aromatic system towards specific metabolic oxidations or electrocyclic ring openings.[1]

  • Ring B (Benzene): The aromatic linker.

  • Ring C (Cyclopentanone): A five-membered ketone ring fused to the opposite side of the benzene ring.

Conformational Dynamics: Unlike flexible alkyl chains, the cyclobutane fusion locks the "left" side of the molecule into a planar or near-planar geometry relative to the benzene ring. The cyclopentanone ring typically adopts an "envelope" conformation. This dual-fusion creates a flat, hydrophobic "slab" with a polar carbonyl handle, ideal for slotting into narrow hydrophobic pockets in enzymes (e.g., Autotaxin, KRas G12D).[1]

PropertyValue
Melting Point 75–78 °C
Boiling Point ~318 °C (Predicted)
Density 1.25 g/cm³ (Predicted)
LogP ~2.1 (Moderate Lipophilicity)
H-Bond Acceptors 1 (Ketone)
Topological Polar Surface Area 17.1 Ų

Synthetic Pathways and Protocols

The synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is non-trivial due to the need to preserve the strained cyclobutane ring while constructing the cyclopentanone moiety. The most robust route involves the Friedel-Crafts cyclization of a benzocyclobutene precursor.

Primary Route: Intramolecular Friedel-Crafts Cyclization

This method builds the cyclopentanone ring onto a pre-existing benzocyclobutene core.

Mechanism:

  • Precursor Synthesis: Start with Benzocyclobutene (Bicyclo[4.2.0]octa-1,3,5-triene).

  • Acylation: React with succinic anhydride (or a 3-halopropionyl chloride derivative) to attach the side chain.

  • Reduction/Activation: Modify the side chain to a propionic acid derivative.

  • Cyclization: Use a Lewis acid (e.g., Polyphosphoric acid or AlCl₃) to close the ring.

Experimental Protocol (Step-by-Step)

Note: This protocol is a synthesized standard procedure derived from analogous benzocyclobutene functionalizations.

Step 1: Preparation of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid

  • Reagents: Benzocyclobutene (1.0 eq), Succinic Anhydride (1.2 eq), AlCl₃ (2.5 eq), Nitrobenzene (Solvent).[1]

  • Procedure:

    • Dissolve AlCl₃ in nitrobenzene at 0°C.

    • Add succinic anhydride slowly.

    • Add benzocyclobutene dropwise, maintaining temperature <10°C.[1]

    • Stir at room temperature for 12 hours.

    • Quench with ice/HCl. Extract with EtOAc.

    • Result: 4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-4-oxobutanoic acid.

  • Reduction: Perform a Wolff-Kishner or Clemmensen reduction to convert the ketone to a methylene group, yielding the propanoic acid derivative.

Step 2: Ring Closure to 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

  • Reagents: 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid, Polyphosphoric Acid (PPA).

  • Procedure:

    • Heat PPA to 80°C.

    • Add the propanoic acid precursor in portions.

    • Stir at 80-100°C for 2-4 hours. (Monitor by TLC; disappearance of acid).

    • Critical Control Point: Do not overheat (>120°C), as thermal electrocyclic ring opening of the cyclobutane can occur (forming an o-quinodimethane derivative).

    • Pour onto crushed ice. Extract with DCM.

    • Wash with NaHCO₃ (remove unreacted acid) and Brine.

    • Purification: Recrystallize from Hexane/EtOAc or sublimate.

    • Yield: Typically 60-75%.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from benzocyclobutene to the target tricyclic ketone.

SynthesisPathway Start Benzocyclobutene (Bicyclo[4.2.0]octa-1,3,5-triene) Inter1 Friedel-Crafts Acylation (Succinic Anhydride/AlCl3) Start->Inter1 Inter2 Keto-Acid Intermediate Inter1->Inter2 Form C-C Bond Inter3 Reduction (Wolff-Kishner) C=O -> CH2 Inter2->Inter3 Precursor Propanoic Acid Derivative Inter3->Precursor Cyclization Intramolecular Cyclization (PPA, 90°C) Precursor->Cyclization Target TARGET: 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one Cyclization->Target Ring Closure

Caption: Synthetic route via Friedel-Crafts acylation and intramolecular cyclization.

Physicochemical Properties & Reactivity

Spectroscopic Signature

To validate the synthesis, researchers should look for these key signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Two singlets or doublets (depending on substitution) in the 7.0–7.5 ppm range. The "f" fusion usually results in para protons on the central ring if unsubstituted.

    • Cyclobutane: Multiplets at ~3.1–3.3 ppm (benzylic).

    • Cyclopentanone:

      • Triplet at ~3.0 ppm (benzylic, C5).[1]

      • Triplet at ~2.7 ppm (alpha-carbonyl, C6).

  • IR Spectrum:

    • C=O Stretch: Strong band at 1710–1700 cm⁻¹ (conjugated ketone in a 5-membered ring).

    • C-H Stretch: 2900–2950 cm⁻¹ (aliphatic).

Thermal Stability & Electrocyclic Ring Opening

A unique property of this molecule is its latent reactivity due to the cyclobutane ring.

  • Thermal Activation: At temperatures >180°C, the cyclobutane ring can undergo 4π-electrocyclic ring opening to generate an o-quinodimethane intermediate.

  • Diels-Alder Trapping: This intermediate can be trapped with dienophiles (e.g., maleic anhydride) to form tetracyclic systems. This property makes the molecule a "masked diene" for complex synthesis.

Pharmaceutical Applications

Bioisosterism and Scaffold Design

In medicinal chemistry, 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one acts as a bioisostere for:

  • 1-Indanone: The added cyclobutane ring increases bulk and lipophilicity without significantly changing the electronic properties of the ketone.

  • Naphthalene: It mimics the flat, hydrophobic surface of naphthalene but adds a hydrogen-bond acceptor (C=O) and sp³ character (Fsp³), which improves solubility and metabolic stability.

Target Classes

Recent patent literature links this scaffold and its derivatives to:

  • Autotaxin Inhibitors: Used in treating fibrotic diseases. The rigid tricyclic core fits into the hydrophobic channel of the Autotaxin active site.

  • KRas G12D Inhibitors: The scaffold provides a rigid linker that orients substituents to interact with the switch-II pocket of the mutant KRas protein.

  • Melatonin Receptor Agonists: Analogous to Ramelteon, the tricyclic core mimics the indole ring of melatonin, with the cyclobutane ring providing enhanced receptor selectivity.[1]

Biological Signaling Context

The following diagram illustrates how this scaffold integrates into the KRas inhibition pathway as a structural anchor.

KRasPathway Scaffold Cyclobuta[f]inden-4-one Scaffold Pocket KRas G12D Switch-II Pocket Scaffold->Pocket Binds to Interaction Hydrophobic Locking & H-Bonding Pocket->Interaction Induces Inhibition Inhibition of SOS1 Nucleotide Exchange Interaction->Inhibition Result Downregulation of MAPK/ERK Pathway Inhibition->Result Therapeutic Effect

Caption: Mechanism of action for tricyclic inhibitors in the KRas signaling cascade.

References

  • Hoffman Chemicals. (2024). Product Specifications: 1,2,5,6-Tetrahydro-4H-cyclobuta[f]inden-4-one (CAS 114842-00-1).[2] Retrieved from

  • World Intellectual Property Organization. (2021). Patent WO2021115375A1: Nitrogen-containing heterocyclic autotaxin inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Inden-1-one derivatives and structural analogs. Retrieved from

  • ChemScene. (2024). Building Blocks for MedChem: Cyclobuta-fused aromatics. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene derivatives. Retrieved from

Sources

Thermodynamic Stability of Cyclobuta-Fused Indanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The fusion of a cyclobutane ring onto an indanone core creates a scaffold of high potential energy, characterized by a delicate interplay between ring strain (~26.3 kcal/mol) and aromatic stabilization . Cyclobuta-fused indanones are rarely the thermodynamic sink of a reaction landscape; rather, they are metastable intermediates often accessed via photochemical [2+2] cycloaddition.

Understanding their thermodynamic stability is not merely an academic exercise—it is critical for drug development. These scaffolds serve as precursors to complex benzocycloheptenones and bioactive terpenes. This guide provides a structural analysis of their energetics, explains the kinetic controls required to isolate them, and details a self-validating protocol for quantifying their thermal reversion barriers.

Part 2: Structural Architecture & Energetics

The Strain-Aromaticity Conflict

The thermodynamic profile of a cyclobuta-fused indanone is defined by the conflict between the rigid benzene ring and the flexible, yet strained, cycloalkane components.

  • Cyclobutane Strain: The four-membered ring introduces approximately 26.3 kcal/mol of strain energy (SE), primarily due to angle strain (Baeyer strain) where bond angles are compressed to ~88° rather than the ideal 109.5°, and torsional strain (Pitzer strain) from eclipsing interactions [1].[1]

  • Indanone Pucker: The five-membered ring of the indanone is naturally puckered (envelope conformation) to relieve torsional strain. Fusing a cyclobutane ring to the C2-C3 bond of indanone locks this conformation, often increasing the energy barrier for ring inversion.

  • Fusion Geometry (Cis vs. Trans):

    • Cis-Fusion: Thermodynamically accessible. The hydrogen atoms at the bridgehead are on the same face. This is the standard geometry obtained from [2+2] photocycloadditions.

    • Trans-Fusion: Prohibitively high energy. The geometric constraints of fusing a small 4-membered ring to a 5-membered ring in a trans fashion would require severe bond distortion, making this isomer virtually non-existent under standard conditions.

Frontier Molecular Orbital (FMO) Implications

The stability of these derivatives is also electronic. The fusion of the strained cyclobutane ring raises the energy of the HOMO, making the system more susceptible to oxidative degradation and electrophilic attack compared to the parent indanone.

Part 3: Synthesis & Kinetic Control

The existence of cyclobuta-fused indanones is a testament to kinetic control . They are typically synthesized via photochemical [2+2] cycloaddition, a process that pumps energy into the system to overcome the thermodynamic preference for the open-chain starting materials.

  • The Mechanism: Photoexcitation of the indanone (enone) to its triplet state (

    
    ), followed by exciplex formation with an alkene.
    
  • The Trap: The reaction forms a 1,4-diradical intermediate. Rapid Intersystem Crossing (ISC) and ring closure trap the molecule in the strained cyclobutane form before it can revert or relax [2].

Visualization: Photochemical Assembly & Thermal Reversion

The following diagram illustrates the energy landscape, highlighting why the molecule is stable at room temperature (kinetic trap) despite being thermodynamically uphill.

EnergyLandscape Reactants Indanone + Alkene (Ground State) Excited Triplet Enone (T1) (High Energy) Reactants->Excited hν (UV Light) Intermediate 1,4-Diradical (Transition Region) Excited->Intermediate Exciplex Formation Product Cyclobuta-fused Indanone (Metastable Trap) Intermediate->Product ISC & Ring Closure (Kinetic Control) Product->Reactants Retro [2+2] (Thermal Reversion) Decomp Benzocycloheptenone (Rearrangement Product) Product->Decomp Ring Expansion (Acid/Heat)

Caption: Energy landscape showing the photochemical ascent to the metastable cyclobuta-fused indanone and potential thermal degradation pathways.

Part 4: Experimental Validation Protocols

To rigorously assess the thermodynamic stability of a specific derivative, one must measure the activation energy (


)  of its decomposition (usually retro-[2+2] or rearrangement).
Protocol 1: Arrhenius Analysis via Variable Temperature NMR (VT-NMR)

This protocol validates the thermal shelf-life of the compound.

Reagents & Equipment:

  • 400 MHz (or higher) NMR Spectrometer with variable temperature unit.

  • Deuterated solvent with high boiling point (e.g., DMSO-

    
    , Toluene-
    
    
    
    ).
  • Internal standard (e.g., 1,3,5-trimethoxybenzene) – inert and non-volatile.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the cyclobuta-fused indanone (10 mg) and internal standard (5 mg) in 0.6 mL of solvent.

  • Baseline: Acquire a ¹H NMR spectrum at 25°C to establish the integration ratio between the starting material (cyclobutane proton signals are distinct, typically

    
     3.0–4.5 ppm) and the standard.
    
  • Thermal Stress: Heat the probe to a set temperature (e.g., 80°C).

  • Kinetic Monitoring: Acquire spectra at fixed intervals (e.g., every 10 minutes) for 2–4 hours.

  • Data Processing: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ) at that temperature.
  • Repetition: Repeat at three distinct temperatures (e.g., 80°C, 90°C, 100°C).

  • Calculation: Construct an Arrhenius plot (

    
     vs. 
    
    
    
    ). The slope equals
    
    
    .

Success Criteria: A linear Arrhenius plot (


) confirms a first-order decomposition mechanism.
Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol identifies the catastrophic failure point (ring opening).

  • Calibration: Calibrate DSC with Indium standard.

  • Encapsulation: Seal 2–5 mg of solid sample in a high-pressure aluminum pan (to contain volatile decomposition products).

  • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Analysis: Look for a sharp exothermic peak.

    • Interpretation: The onset temperature represents the thermal stability limit. The area under the curve (Joules/gram) corresponds to the release of ring strain energy (enthalpy of reaction,

      
      ).
      

Part 5: Reactivity & Degradation Pathways

The "instability" of these derivatives is often the desired feature for subsequent transformations.

Retro-[2+2] Cycloaddition

At high temperatures (>150°C), the entropy-driven reversion to the starting alkene and indanone becomes favorable. This is the reverse of the synthesis pathway.

Ring Expansion (The Indanone-to-Benzocycloheptenone Shift)

Under acidic conditions or Lewis acid catalysis, the cyclobutane ring can undergo bond migration. The strain energy drives the expansion of the 5-membered indanone ring to a 7-membered benzocycloheptenone.

  • Mechanism: Protonation of the carbonyl

    
     C-C bond migration 
    
    
    
    Strain release.
  • Significance: This pathway transforms the "unstable" cyclobutane moiety into a valuable pharmacophore found in various natural products [3].

Data Summary: Typical Stability Metrics
ParameterTypical Value / ObservationMethod of Determination
Ring Strain Energy ~26–35 kcal/molComputational (DFT/B3LYP)
Thermal Limit (

)
120°C – 180°CDSC (Exotherm onset)
Shelf-life (25°C) > 1 year (Solid state)HPLC/NMR monitoring
Primary Degradant Parent Indanone + AlkeneGC-MS / NMR

Part 6: References

  • Roberts, J. D.; Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. (Foundational data on cyclobutane strain energies). Link

  • Sakamoto, M. et al. (2022).[2] Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. (Specifics on solid-state photochemistry of indanones). Link

  • Namyslo, J. C.; Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. (Review of ring expansion and reactivity). Link

  • Bach, T. (1998). Stereoselective Intermolecular [2 + 2] Photocycloaddition Reactions and Their Application in Synthesis. Synthesis. (Mechanism of enone cycloadditions).[3][4] Link

Sources

Electronic Properties and Reactivity Profile of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, rigid polycyclic scaffolds are highly sought after to restrict conformational freedom and improve target binding affinity. 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1) is a specialized tricyclic building block characterized by an indanone core fused to a highly strained cyclobutane ring. This in-depth technical guide explores the unique electronic properties, regioselective synthesis, and downstream reactivity of this scaffold, detailing its critical role as a precursor in the development of Autotaxin inhibitors and NLRP3 inflammasome modulators.

Structural Architecture and Electronic Properties

The Tricyclic Core and the Mills-Nixon Effect

The structure of 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one consists of a cyclopentanone ring and a cyclobutane ring fused to opposite faces of a central benzene ring. The fusion of the four-membered cyclobutane ring imposes significant bond-angle strain on the aromatic system.

According to the Mills-Nixon effect , the aromatic ring compensates for this strain by localizing its


-electrons, which shortens the bonds exocyclic to the fused cyclobutane ring. This electronic perturbation fundamentally alters the electron density of the central benzene ring, directing electrophilic attack predominantly to the positions beta to the cyclobutane fusion (the linear f-face) rather than the alpha positions (the angular e-face). This electronic directing effect is the primary driver for the regioselective synthesis of the molecule and dictates the stability of its enolizable alpha-carbon.
Physicochemical Data Summary

To facilitate compound characterization and handling, the core physicochemical properties are summarized below:

PropertyValue
IUPAC Name 1,2,5,6-Tetrahydro-4H-cyclobuta[f]inden-4-one
CAS Registry Number 114842-00-1
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Melting Point 75–78 °C
Physical State Yellow to pale yellow solid
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C, protect from moisture

Synthetic Methodology and Reactivity Profile

Regioselective Intramolecular Friedel-Crafts Acylation

The primary synthetic route to the cyclobuta[f]inden-4-one core is an intramolecular Friedel-Crafts acylation. Starting from 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoyl chloride, treatment with a strong Lewis acid (such as AlCl₃) triggers cyclization. The regioselectivity of this acid-catalyzed cyclization is heavily influenced by the steric bulk of the cyclobutene moiety and the aforementioned Mills-Nixon electronic directing effects, which selectively yield the f-fused indanone over the e-fused isomer .

Downstream Reactivity

The ketone moiety at position 4 serves as the primary functionalization handle. It readily undergoes:

  • Reductive Amination: Conversion to an oxime followed by catalytic hydrogenation yields 5-amino derivatives.

  • Alpha-Functionalization: The protons at position 5 can be deprotonated to form an enolate, allowing for alkylation or halogenation. However, the steric shielding provided by the adjacent cyclobutane ring requires the use of strong, non-nucleophilic bases (e.g., LDA) at cryogenic temperatures to achieve high yields.

SynthesisWorkflow A Benzocyclobutene Precursor B 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl) propanoyl chloride A->B Acylation/Alkylation C 5,6-Dihydro-1H-cyclobuta[f] inden-4(2H)-one B->C Intramolecular Friedel-Crafts (AlCl3, 0°C to RT) D Oxime Intermediate C->D NH2OH·HCl, NaOAc Reflux E 5-Amino Derivative (Drug Scaffold) D->E Pd/C, H2 (1 atm) AcOH/HCl

Synthetic workflow and downstream functionalization of the cyclobuta[f]inden-4-one core.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, ensuring protocol reproducibility requires understanding the causality behind each step. The following methodologies are engineered as self-validating systems.

Protocol 1: Synthesis of the Tricyclic Core via Friedel-Crafts Acylation

This procedure is adapted from standardized protocols for synthesizing NLRP3 inhibitor intermediates .

Reagents: 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoyl chloride (10.0 g, ~51.4 mmol), Anhydrous Aluminum Chloride (AlCl₃, 6.8 g, 51.4 mmol), Anhydrous Dichloromethane (DCM, 100 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve the acid chloride in anhydrous DCM (100 mL) in a flame-dried 250-mL round-bottom flask under an Argon atmosphere.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress intermolecular acylation (oligomerization) and favor the kinetically driven intramolecular cyclization.

  • Catalyst Addition: Add AlCl₃ in small portions over 30 minutes. Causality: The reaction is highly exothermic; portion-wise addition prevents localized boiling of DCM and runaway polymerization.

  • Cyclization: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours.

  • Quenching & Extraction: Carefully pour the dark reaction mixture into 200 mL of ice-cold 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.

  • Validation: Verify regioselectivity via ¹H NMR. The successful formation of the f-fused product is confirmed by the presence of two distinct para-like aromatic protons (singlets) rather than ortho-coupled doublets.

Protocol 2: Reductive Amination to the 5-Amino Drug Scaffold

Direct reductive amination with ammonia often yields secondary amine byproducts due to the steric bulk of the indanone. A two-step oxime-reduction sequence is preferred .

Step-by-Step Methodology:

  • Oxime Formation: Reflux 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in ethanol for 4 hours. Concentrate and extract to isolate the oxime intermediate.

  • Hydrogenation Setup: Dissolve the crude oxime (approx. 300 mg, 1.6 mmol) in glacial acetic acid (10 mL). Add 4N HCl in dioxane (1 mL) followed by wet 10% Pd/C catalyst (100 mg). Causality: The highly acidic environment protonates the resulting primary amine immediately upon formation, preventing it from attacking unreacted oxime/imine and forming dimeric byproducts.

  • Reduction: Purge the reaction vessel with H₂ gas three times, then stir vigorously at room temperature under an H₂ balloon overnight.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield 5-amino-1,2,5,6-tetrahydro-4H-cyclobuta[f]inden-4-one hydrochloride as an off-white solid.

Applications in Drug Discovery

The rigid, lipophilic nature of the cyclobuta[f]inden-4-one scaffold makes it an exceptional structural motif for targeting complex hydrophobic protein pockets.

  • NLRP3 Inflammasome Inhibitors: The tricyclic core acts as a precise spatial anchor that binds within the NACHT domain of the NLRP3 protein. By occupying this hydrophobic pocket, the scaffold induces an allosteric shift that prevents the oligomerization of the inflammasome complex, halting the downstream activation of Caspase-1 and the release of pro-inflammatory cytokines like IL-1β.

  • Autotaxin (ATX) Inhibitors: Derivatives synthesized via the 5-amino intermediate have shown potent activity as autocrine motility factor inhibitors. They block the enzymatic conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a critical signaling lipid implicated in tumor metastasis and idiopathic pulmonary fibrosis.

PharmacologicalPathway A Cellular Stress / DAMPs B NLRP3 Inflammasome Oligomerization A->B Activation Signal C Caspase-1 Activation B->C NACHT Domain Interaction D Pro-IL-1β Cleavage C->D Proteolytic Cleavage E Pyroptosis & Inflammation D->E Cytokine Release F Cyclobuta[f]inden-4-one Derivatives F->B Allosteric Inhibition (Hydrophobic Pocket)

Mechanism of action for cyclobuta[f]inden-4-one derivatives in NLRP3 inflammasome inhibition.

References

  • Ivchenko, P.V., Nifant'ev, I.E., Ustynyuk, L.Y., Ezerskii, V.A. (2009). Regioselectivity of acid-catalyzed cyclization of 1-(3,4-dialkylaryl)-3-chloropropan-1-ones to indanones. Comparison of experimental data and results of computer simulation. Russian Chemical Bulletin, 58, 929–935.[Link]

  • World Intellectual Property Organization. (2020).Compounds and compositions for treating conditions associated with nlrp activity (Patent No. WO2020086732A1).
  • World Intellectual Property Organization. (2021).Nitrogen-containing heterocyclic autocrine motility factor inhibitors and compositions and uses thereof (Patent No. WO2021115375A1).

Theoretical Evaluation of Strain Energy in Cyclobuta[f]indene Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Calculations of Strain Energy in Cyclobuta[f]indene Systems Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Materials Scientists

Executive Summary

The fusion of small, strained rings onto aromatic scaffolds creates unique electronic environments utilized in high-energy density materials (HEDMs) and pharmacophores. Cyclobuta[f]indene —a tricyclic system comprising a cyclobutane ring linearly fused to the benzenoid portion of an indene core—presents a complex case of competing aromaticity and angular strain.

Accurate determination of Strain Energy (SE) in such systems cannot rely solely on group increment theories due to the Mills-Nixon effect , where the small ring induces bond localization in the aromatic system. This guide details a rigorous, self-validating computational protocol for quantifying SE, employing Density Functional Theory (DFT) calibrated against high-level ab initio benchmarks.

Theoretical Framework & Level of Theory

Selection of Electronic Structure Methods

For strained polycyclic aromatic hydrocarbons (PAHs), standard functionals (e.g., B3LYP) often underestimate barrier heights for ring-opening and delocalization errors.

  • Recommended Functional:

    
    B97X-D  or M06-2X .
    
    • Causality: These functionals include dispersion corrections and long-range exchange, crucial for capturing the

      
      -
      
      
      
      stacking often seen in crystal packing of these planar systems, and they provide better accuracy for weak C-C bonds in the strained cyclobutane ring.
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Causality: Strained rings exhibit "banana bonds" (bent bonds). A large basis set with polarization functions is non-negotiable to correctly describe the electron density in regions off the internuclear axis.

Validation via Wavefunction Theory

While DFT is efficient for screening, the "Gold Standard" validation point must be a single-point energy calculation using DLPNO-CCSD(T)/cc-pVTZ on the DFT-optimized geometry. This ensures that non-dynamic correlation effects (common in anti-aromatic or highly strained systems) are not introducing artifacts.

Experimental Protocol: The Homodesmotic Approach

Direct calculation of formation enthalpies (


) is often insufficient for isolating strain because it conflates strain with bond environment changes. The Homodesmotic Reaction  scheme is the industry standard for isolating SE by balancing hybridization and bond types.
Step-by-Step Workflow

Step 1: Geometry Optimization

  • Input the cyclobuta[f]indene structure.

  • Constrain symmetry to

    
     (planar) initially to check for imaginary frequencies indicative of ring puckering.
    
  • Criteria: Max Force

    
     Hartree/Bohr.
    

Step 2: Vibrational Analysis

  • Confirm the stationary point (NIMAG = 0).

  • Extract Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections (

    
    ).
    

Step 3: Design of the Homodesmotic Reaction To isolate the strain of the cyclobuta[f]indene fusion, we must construct a hypothetical reaction where the number of


, 

, and

bonds is conserved between reactants and products.

Proposed Reaction Scheme (RC-1):



  • Logic: This reaction breaks the fusion but preserves the indene aromatic system and the cyclobutane ring separately. The calculated energy of reaction (

    
    ) represents the Fusion Strain —the extra destabilization caused by forcing these two rings to share a bond.
    
  • Total Strain Energy (SE):

    
    
    (Note: This assumes the reference SE of cyclobutane (26.5 kcal/mol) and Indene are known standard values).
    
Visualization of Computational Workflow

StrainCalculationWorkflow Start Input Structure: Cyclobuta[f]indene Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Pucker Re-optimize: Allow Ring Puckering Freq->Pucker No (Imaginary Freq) SP Single Point Energy (DLPNO-CCSD(T)) Freq->SP Yes Pucker->Opt HomoRxn Compute Homodesmotic Energy ΔE = ΣH(prod) - ΣH(react) SP->HomoRxn RefCalc Calculate Reference Molecules (Ethane, 5,6-Dimethylindene, Cyclobutane) RefCalc->HomoRxn Result Output: Strain Energy & Fusion Penalty HomoRxn->Result

Figure 1: Decision tree for the computational determination of strain energy, ensuring conformational validity before energy calculation.

Structural Analysis & The Mills-Nixon Effect

In cyclobuta[f]indene, the fusion of the 4-membered ring at the 5,6-position of indene induces bond localization. According to the Mills-Nixon effect , the bond common to the fused rings should lengthen, while adjacent bonds shorten, reducing the aromaticity of the benzene ring.

Key Structural Parameters to Monitor[1]
ParameterDescriptionExpected Trend in Cyclobuta[f]indene
R(5-6) Fusion Bond LengthElongated (> 1.40 Å) due to strain.
R(4-5) / R(6-7) Adjacent BondsShortened (Double bond character increases).

(C-C-C)
Internal Angle (4-ring)~90-93° (Deviates from 120° sp2 ideal).
HOMA Index Aromaticity MeasureDecreased (< 1.0) for the benzene ring.
Aromaticity Quantification (NICS)

To validate if the strain breaks aromaticity, perform a Nucleus-Independent Chemical Shift (NICS) scan.

  • Protocol: Place "Ghost Atoms" (Bq) from the ring center (0.0 Å) to 2.0 Å above the plane.

  • Interpretation: A highly negative NICS(1) value (< -10 ppm) indicates retained aromaticity. If NICS(1) rises toward 0, the cyclobutane fusion has disrupted the

    
    -system (anti-aromatic character).
    

Case Study: Reactivity Implications

The high strain energy of cyclobuta[f]indene (estimated >45 kcal/mol total strain) makes it a prime candidate for electrocyclic ring opening .

Pathway Visualization: Ring Opening

Heating cyclobuta[f]indene often leads to the formation of a reactive o-quinodimethane intermediate, which can be trapped by dienophiles.

ReactionPathway Reactant Cyclobuta[f]indene (Strained) TS Transition State (Conrotatory Opening) Reactant->TS ΔG‡ Intermed o-Quinodimethane Derivative TS->Intermed Product Diels-Alder Adduct (Trapped) Intermed->Product + Dienophile

Figure 2: Thermal ring-opening pathway driven by the release of cyclobutane strain energy.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[1] Link

  • Bachrach, S. M. (2014). Computational Organic Chemistry (2nd Ed.). Wiley. (Chapter 2: Strain and Stability). Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & Hommes, N. J. R. v. E. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318. Link

  • Rablen, P. R. (2020).[2] A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents.[3][2] Molecules, 25(9), 2101. Link

Sources

Predictive Workflows and In Vitro Validation for the Metabolic Stability of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The optimization of pharmacokinetic (PK) properties remains a primary bottleneck in small-molecule drug discovery. The scaffold 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one represents a highly specialized, rigidified tricyclic system often utilized to restrict conformational entropy and improve target binding affinity[1]. However, this structural rigidity introduces unique thermodynamic liabilities.

From a metabolic standpoint, the fusion of a cyclobutane ring to an indanone core creates distinct "soft spots" for Cytochrome P450 (CYP450) mediated oxidation. The alpha-carbon to the ketone is highly activated due to enolization potential, while the benzylic positions possess low Carbon-Hydrogen Bond Dissociation Energies (BDE), making them prime targets for hydrogen abstraction. To successfully advance derivatives of this scaffold, drug development professionals must employ a coupled in silico and in vitro workflow to predict, validate, and ultimately engineer out these metabolic vulnerabilities.

In Silico Predictive Methodologies

Before committing resources to chemical synthesis, computational models are deployed to predict the Site of Metabolism (SoM) and estimate the intrinsic clearance (


). We utilize a dual-pronged computational approach combining Quantum Mechanics (QM) and Machine Learning (ML).
Quantum Mechanical Reactivity (StarDrop)

The rate-limiting step in CYP450-mediated metabolism is typically the abstraction of a hydrogen atom by the high-valent iron-oxo species (Compound I)[2]. We utilize semi-empirical AM1 QM methods, such as those embedded in the StarDrop platform, to calculate the activation energy required for this abstraction[3]. By modeling the reaction pathway directly, we can quantify the lability of the benzylic and cyclobutane C-H bonds in absolute terms[2].

Global Metabolism Prediction (GLORYx)

While QM provides reactivity data, it often ignores the steric constraints of the CYP450 binding pocket. To correct for this, we integrate predictions from GLORYx, which utilizes the FAME 3 machine learning model[4]. GLORYx combines SoM probability scoring with established reaction rules to predict both Phase I (oxidation) and Phase II (conjugation) metabolites[5]. This prevents the over-prediction of purely reactivity-based models and provides a rank-ordered list of likely structural metabolites[5].

CYP450_Cycle Substrate 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (Substrate) Complex Enzyme-Substrate Complex (Water Displacement) Substrate->Complex Docking & Binding Resting CYP450 Resting State (Fe3+ Porphyrin) Resting->Complex Substrate Entry CpdI Compound I Formation (High-valent Fe(IV)=O) Complex->CpdI NADPH + O2 + 2e- Radical Hydrogen Abstraction (Carbon-centered Radical) CpdI->Radical C-H Bond Cleavage Metabolite Hydroxylated Metabolite (Phase I Clearance) Radical->Metabolite Oxygen Rebound Metabolite->Resting Product Release

Figure 1: Cytochrome P450 catalytic cycle and oxidative biotransformation of the target scaffold.

In Vitro Experimental Validation: A Self-Validating System

Computational predictions must be anchored by empirical data. We utilize Human Liver Microsomes (HLM) to determine the in vitro half-life (


) and intrinsic clearance (

) of the scaffold[6].

The following protocol is designed as a self-validating system . Every experimental choice is driven by a specific mechanistic causality to ensure data integrity.

Step-by-Step HLM Protocol
  • Preparation: Thaw pooled HLMs rapidly at 37°C, then immediately transfer to ice. Causality: Prolonged exposure to room temperature degrades delicate CYP450 enzymes; ice preserves their tertiary structure prior to the assay[7].

  • Matrix Assembly: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[8]. Causality: This specific concentration maintains pseudo-first-order kinetics while preventing excessive non-specific protein binding, which would artificially lower the free fraction of the drug (

    
    ) and skew clearance calculations.
    
  • Substrate Addition: Spike the 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one test compound to a final concentration of 1 µM (ensure DMSO is < 0.5% v/v)[8]. Causality: 1 µM is generally well below the Michaelis-Menten constant (

    
    ) for most CYPs, a strict mathematical prerequisite for calculating intrinsic clearance (
    
    
    
    )[8].
  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the cofactor NADPH (1 mM final concentration)[9].

  • Serial Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard[9]. Causality: Acetonitrile instantly denatures the CYP450 enzymes by disrupting their hydration shell, precipitating the proteins and stopping the reaction precisely at the target second[8].

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion[6].

System Validation Controls

To guarantee trustworthiness, the assay must include two critical controls:

  • Minus-NADPH Control: An incubation lacking NADPH. If the compound depletes here, it indicates chemical instability or non-specific binding, not CYP-mediated metabolism[9].

  • Positive Controls: Concurrent incubation of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) drugs. This proves the specific HLM batch is metabolically competent[8].

Workflow InSilico 1. In Silico SoM Prediction (GLORYx / StarDrop) Prep 2. HLM Preparation (0.5 mg/mL Protein) InSilico->Prep Incubate 3. Incubation at 37°C (1 µM Substrate) Prep->Incubate Initiate 4. Reaction Initiation (+ NADPH Cofactor) Incubate->Initiate Quench 5. Serial Quenching (Acetonitrile Precipitation) Initiate->Quench Analyze 6. LC-MS/MS & Kinetics (CL_int Calculation) Quench->Analyze

Figure 2: End-to-end workflow for in silico prediction and in vitro metabolic stability validation.

Data Presentation & Pharmacokinetic Scaling

The raw LC-MS/MS peak area ratios are plotted as the natural logarithm of percent parent remaining versus time. The slope of this linear regression yields the elimination rate constant (


), from which we derive the half-life (

) and the in vitro intrinsic clearance:


Below is a representative data summary illustrating how structural modifications to the 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one scaffold alter its metabolic profile.

Table 1: Representative Quantitative Metabolic Stability Data

Scaffold ModificationPredicted Primary SoMExperimental

(min)
In Vitro

(µL/min/mg)
Scaled Hepatic Clearance (

)
Unsubstituted Core Benzylic C-H12.5110.8High
Fluorinated (Benzylic) Cyclobutane C-H45.230.6Moderate
Methylated (Alpha-Ketone) Aliphatic C-H8.1171.2Very High
Ketone Reduction (Alcohol) Phase II Glucuronidation22.461.9Moderate-High

Note: Data demonstrates that blocking the highly labile benzylic position with a fluorine atom successfully shifts the primary SoM to the more stable cyclobutane ring, significantly extending the half-life.

Strategic Outlook

The 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one scaffold offers immense potential for spatial target engagement, but its native form is highly susceptible to rapid hepatic clearance. By utilizing QM/ML predictive platforms like StarDrop and GLORYx to identify liabilities, and strictly validating these predictions through rigorously controlled HLM assays, drug discovery teams can rationally design out metabolic soft spots. This integrated workflow ensures that only the most metabolically robust candidates advance to costly in vivo pharmacokinetic studies.

References

  • WO2020086732A1 - Compounds and compositions for treating conditions associated with nlrp activity. Google Patents.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments (2014). Available at:[Link]

  • Microsomal Stability Protocol. Cyprotex ADME-Tox Solutions / Evotec. Available at:[Link]

  • GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics. Chemical Research in Toxicology (2020), ACS Publications. Available at:[Link]

  • Predicting regioselectivity and lability of P450 metabolism. Optibrium. Available at:[Link]

  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling (2012), ACS Publications. Available at:[Link]

Sources

Advanced Technical Guide: Dihydro-cyclobuta[a]indenone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical synthesis, and medicinal application of dihydro-cyclobuta[a]indenone analogs.

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Strained Tricyclic Scaffold

The dihydro-cyclobuta[a]indenone scaffold represents a specialized niche in medicinal chemistry, characterized by a 4-5-6 fused tricyclic system .[1] This structure combines the lipophilicity and planarity of the indane core with the high bond strain and conformational rigidity of a fused cyclobutane ring.

Historically viewed as a photochemical curiosity, this scaffold has emerged as a high-value pharmacophore in drug discovery, particularly for targets requiring rigid hydrophobic occupancy such as DPP-IV (Diabetes) , MMP (Metalloproteases) , and specific Kinase pockets.[1] The scaffold serves as a "conformational lock," restricting the rotatable bonds of simpler indanone precursors to improve entropy-enthalpy compensation during ligand binding.[1]

Structural Definition & Nomenclature

Precise nomenclature is critical due to the complexity of fused rings.

  • Core Skeleton: Cyclobuta[a]indene.[1][2][3][4]

  • Functional State: The "dihydro" prefix typically denotes saturation at the ring fusion (positions 2a and 7a) or within the five-membered ring, depending on the specific isomer.[1]

  • Key Pharmacophore: The -one suffix indicates a ketone functionality, most commonly at the C1 or C2 position of the five-membered ring (indanone) or occasionally on the cyclobutane ring (cyclobutanone), though the former is more relevant to bioactivity.[1]

Visualization: The Core Scaffold

The following diagram illustrates the numbering and topological relationship of the scaffold.

Scaffold cluster_properties Pharmacological Properties Indene Indene Core (Planar, Aromatic) Scaffold Dihydro-cyclobuta[a]indenone (Tricyclic 4-5-6 System) Indene->Scaffold Fused @ [a] face Cyclobutane Cyclobutane Fusion (Strained, Rigid) Cyclobutane->Scaffold Fused @ [a] face P1 Metabolic Stability (Blocked oxidation sites) Scaffold->P1 P2 Vectorial Rigidity (Defined exit vectors) Scaffold->P2

Caption: Topological assembly of the dihydro-cyclobuta[a]indenone scaffold, highlighting the fusion of strain and aromaticity.

History and Synthetic Evolution[5]

The Photochemical Era (1960s–1990s)

The discovery of these analogs traces back to the golden age of organic photochemistry .[1] The primary route to the cyclobuta[a]indene skeleton was the [2+2] photocycloaddition of indene or indanone derivatives with alkenes.[1]

  • Mechanism: Excitation of the indenone enone system (π→π*) followed by reaction with an olefin partner.[1]

  • Limitation: While effective, these methods often suffered from poor regioselectivity (Head-to-Head vs. Head-to-Tail) and required high-dilution conditions to prevent polymerization.[1]

The Catalytic Renaissance (2000s–Present)

Modern discovery chemistry demanded scalable, stereocontrolled routes.[1] This led to the development of transition-metal-catalyzed cycloisomerizations.[1]

  • Gold(I) Catalysis: Pioneered by groups like Echavarren , the cycloisomerization of 1,n-enynes provided a powerful entry into cyclobutenyl systems which could be elaborated into cyclobuta-indenes.[1][4]

  • Palladium Cascades: Recent work (2020s) has utilized Pd-catalyzed carbonylation and C-H activation sequences to construct the fused ring system from simpler aryl precursors, allowing for the installation of the ketone moiety ("-one") in a single step.[1]

Medicinal Chemistry & Biological Applications[1][3][5][6][7][8][9][10][11]

The transition from chemical curiosity to biological tool was driven by the need for bioisosteres of the fluorene and carbazole scaffolds.

Therapeutic Areas
Target ClassRole of ScaffoldKey Outcome
DPP-IV (Diabetes) Hydrophobic CoreThe rigid tricyclic system occupies the S1/S2 hydrophobic pockets, improving potency over flexible analogs (Patent WO2007/CA2599419).[1]
MMP Inhibitors Zinc-Binding SpacerUsed to orient the hydroxamic acid or carboxylate "warhead" towards the catalytic zinc ion while filling the S1' specificity pocket.
Kinases ATP-Site BinderThe flat, aromatic portion mimics the adenine ring, while the cyclobutane fusion directs substituents into the solvent-exposed region or the gatekeeper pocket.[1]
Structure-Activity Relationship (SAR) Logic

The "magic" of the dihydro-cyclobuta-indenone lies in its ability to freeze a specific bioactive conformation of a substituted indanone.[1]

  • Pucker Control: The fused cyclobutane ring forces the five-membered ring into a specific envelope conformation.

  • Metabolic Blocking: Fusing the ring at the [a] face blocks the primary sites of metabolic oxidation (typically the benzylic positions), extending the half-life (

    
    ) of the compound.[1]
    

Experimental Protocols

Protocol A: Photochemical Synthesis (Classic)

Best for: Rapid access to diverse analogs on a small scale.[1]

  • Reagents: 1-Indenone (1.0 equiv), Functionalized Alkene (5.0 equiv, excess), Solvent (Benzene or Acetonitrile).[1]

  • Apparatus: Pyrex immersion well reactor with a medium-pressure Hg lamp (450W).

  • Procedure:

    • Dissolve indenone in degassed solvent (0.05 M concentration to minimize dimerization).[1]

    • Add alkene.[1][5][6]

    • Irradiate at 0°C–10°C while monitoring by TLC (typically 2–6 hours).[1]

    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1] Separation of anti (major) and syn (minor) diastereomers is usually required.[1]

Protocol B: Gold(I)-Catalyzed Cycloisomerization (Modern)

Best for: Stereocontrolled synthesis of the core skeleton.[1]

  • Substrate: 1-(2-alkynylphenyl)cyclobutanol or related 1,n-enyne.[1]

  • Catalyst: [Au(PPh3)Cl] / AgSbF6 (5 mol%).[1]

  • Procedure:

    • Dissolve substrate in anhydrous DCM (0.1 M).[1]

    • Add the active gold catalyst (generated in situ).[1]

    • Stir at room temperature for 1 hour.

    • Mechanism: The gold activates the alkyne, triggering a 5-exo-dig cyclization followed by ring expansion/contraction sequences to yield the cyclobuta[a]indene core.[1]

    • Yield: Typically 80–95% with high diastereoselectivity.[1]

Pathway Visualization: Synthesis & Logic

The following diagram details the logical flow from precursor selection to biological evaluation, highlighting the critical decision points in the discovery process.

SynthesisLogic Start Target Identification (e.g., DPP-IV, MMP) Choice Scaffold Selection: Flexible Indanone vs. Rigid Cyclobuta-indenone Start->Choice RouteA Route A: Photochemical [2+2] Cycloaddition Choice->RouteA Diversity Oriented RouteB Route B: Gold(I) Cycloisomerization Choice->RouteB Stereo-defined Core Dihydro-cyclobuta[a]indenone Core Generated RouteA->Core RouteB->Core Opt Lead Optimization (SAR & ADME) Core->Opt Functionalization Result Clinical Candidate (High Potency/Stability) Opt->Result

Caption: Decision matrix for synthesizing and optimizing dihydro-cyclobuta[a]indenone analogs in a drug discovery campaign.

References

  • Echavarren, A. M., et al. (2020).[1] "Cyclobutenes as Isolable Intermediates in the Gold(I)-Catalyzed Cycloisomerization of 1,8-Enynes." Chemical Reviews. Link[1]

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link[1]

  • Patent WO2007139856A2. (2007).[1] "Heterobicyclic metalloprotease inhibitors."[1][7] World Intellectual Property Organization.[1] Link

  • Patent CA2599419A1. (2007).[1] "Dipeptidyl peptidase-IV inhibitors." Canadian Intellectual Property Office.[1] Link

  • An, Z., & Liu, X. (2020).[1][3] "TFA-Catalyzed [3+2] Spiroannulation of Cyclobutanols: A Route to Spiro[cyclobuta[a]indene-7,1'-cyclobutane] Skeletons." Chemistry – An Asian Journal.[1][3] Link[1]

Sources

Unveiling the Therapeutic Potential of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one: A Roadmap for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one represents an intriguing, yet unexplored, scaffold. While no direct biological data for this specific molecule exists, its core structural motifs—the indanone and cyclobutane rings—are present in a multitude of compounds with well-documented and diverse pharmacological activities. This guide provides a comprehensive framework for the systematic investigation of this molecule's biological potential. We present a rationale for its study, a plausible synthetic pathway, and a detailed, multi-tiered screening cascade complete with step-by-step experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

Introduction and Rationale for Investigation

The chemical structure of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is a unique fusion of a cyclobutane ring with an indanone system. This combination merits investigation due to the established bioactivity of its constituent parts.

  • The Indanone Core: The indanone scaffold is a privileged structure in medicinal chemistry. Derivatives of 1-indanone have demonstrated a vast array of biological effects, including potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1] Notably, arylidene indanone derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease and as potent tubulin polymerization inhibitors in cancer therapy.[2] Chalcone derivatives that incorporate the indanone moiety have also shown significant antiviral activity, for instance against the Tobacco Mosaic Virus (TMV).[3][4]

  • The Cyclobutane Ring: While less common than five- or six-membered rings, the cyclobutane unit is found in a number of natural products with significant biological activities, including antimicrobial and antitumor effects.[5] Its rigid, strained structure can impart unique conformational constraints on a molecule, potentially leading to high-affinity interactions with biological targets. For example, cyclobutane-containing analogs of Combretastatin A4 have been designed as tubulin-targeting anticancer agents.[6]

The fusion of these two pharmacologically relevant moieties in 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one presents a compelling case for a thorough biological evaluation. The rigid cyclobutane may enhance the binding affinity of the indanone core to various biological targets, potentially leading to novel or improved therapeutic profiles.

Proposed Chemical Synthesis

A robust and scalable synthetic route is paramount for any screening campaign. While the specific synthesis of the target molecule is not reported, a plausible pathway can be devised based on established organic chemistry principles, such as those used for creating indenone and fused-ring systems.[7][8] A potential retro-synthetic approach might involve an intramolecular cyclization reaction as a key step.

Note: The following is a generalized, hypothetical synthetic scheme. Laboratory validation and optimization are required.

Scheme 1: Hypothetical Synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

A potential synthetic route could begin with a commercially available indane derivative, which would undergo functionalization to introduce a suitable side chain. This side chain would then be elaborated to contain a precursor for the cyclobutane ring. A key step could involve a [2+2] photocycloaddition or an intramolecular ring-closing reaction to form the fused cyclobutane ring system, followed by oxidation to yield the final ketone.

A Comprehensive Strategy for Biological Screening

Given the broad potential of the indanone scaffold, a multi-tiered screening approach is recommended to efficiently probe for various biological activities. The workflow is designed to move from broad cytotoxicity screening to more specific, mechanism-of-action studies.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_decision Phase 4: Data Analysis & Decision synthesis Chemical Synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one purification Purification & Structural Verification (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer/Normal Cell Lines) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay vs. Bacteria/Fungi) purification->antimicrobial antiviral Antiviral Screening (Plaque Reduction Assay) purification->antiviral analysis Determine IC50 / MIC Identify 'Hits' cytotoxicity->analysis antimicrobial->analysis antiviral->analysis tubulin Tubulin Polymerization Assay cox COX-2 Inhibition Assay ache Acetylcholinesterase Inhibition Assay analysis->tubulin If cytotoxic analysis->cox If anti-inflammatory (inferred) analysis->ache If neuroprotective (inferred) G ext_signal Growth Factors Mitogens rtk Receptor Tyrosine Kinase (RTK) ext_signal:f0->rtk ext_signal:f1->rtk ras_gtp Ras-GTP rtk->ras_gtp Inhibition? pi3k PI3K rtk->pi3k Inhibition? raf RAF ras_gtp->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Proliferation & Survival Gene Transcription (e.g., Cyclin D1, c-Myc) erk->transcription:f0 Activates pip3 PIP3 pi3k->pip3 Converts PIP2 akt Akt pip3->akt Activates apoptosis Apoptosis akt->apoptosis Inhibits compound 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (Hypothesized Target) compound->rtk compound->pi3k microtubules Microtubule Dynamics compound->microtubules Inhibits Polymerization? mitosis Cell Cycle Arrest (G2/M Phase) microtubules->mitosis mitosis->apoptosis

Caption: Hypothesized signaling pathways targeted by the compound.

Future Directions and Conclusion

The results from this comprehensive screening cascade will provide a solid foundation for understanding the biological activity profile of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one. Positive "hits" in any of the primary assays will trigger further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Target identification and validation using techniques such as proteomics, transcriptomics, and cellular thermal shift assays.

  • In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of disease.

References

  • Chłoń-Rzepa, G., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(54), 30998-31023. Available from: [Link]

  • Li, G., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2277–2287. Available from: [Link]

  • Kaur, R., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(16), 9573-9594. Available from: [Link]

  • BioVision. (2020). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). BioVision. Available from: [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 376-389. Available from: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Available from: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15), e4500. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Cytoskeleton, Inc. Available from: [Link]

  • Van den Bergh, B., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-22. Available from: [Link]

  • ResearchGate. (n.d.). Principle and applications of the cytotoxicity assay. ResearchGate. Available from: [Link]

  • IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. IITR. Available from: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • ACS Publications. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1138-1142. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available from: [Link]

  • Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. Available from: [Link]

  • Hu, L. Y., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current drug discovery technologies, 14(2), 146–154. Available from: [Link]

  • Shannon, J. P., et al. (2020). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 1(2), 100083. Available from: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • Wu, J., et al. (2026). Selective Synthesis of Isochromene Fused Indenone or Indane Fused Indanone Derivatives Featuring with Solvent-Dependent Intra- or Intermolecular O–H Bond Carbene Insertion. Organic Letters, 28(4), 1000-1004. Available from: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of New Steroid-cyclobutanone Derivative. ResearchGate. Available from: [Link]

  • Alcaide, B., et al. (2018). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. The Journal of organic chemistry, 83(15), 8410–8419. Available from: [Link]

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  • Hernandez-Perez, M., et al. (2020). Design and Synthesis of Five Cyclobuta-1,3-Dien-1-yl-Steroid Derivatives to Evaluate Their Theoretical Activity Against COVID-19. Letters in Applied NanoBioScience, 9(3), 1177-1187. Available from: [Link]

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Methodological & Application

Scalable Synthesis Protocols for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Optimization Guide

Executive Summary & Rationale

The 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one scaffold (CAS 114842-00-1) is a highly rigidified, tricyclic building block that has garnered significant attention in modern medicinal chemistry. Most notably, it serves as a privileged core in the development of novel small-molecule inhibitors targeting the NLRP3 inflammasome, a multiprotein complex implicated in neurodegenerative, metabolic, and autoimmune disorders .

This application note provides a comprehensive, scalable protocol for synthesizing this critical intermediate. We focus specifically on the pivotal ring-closing step: an intramolecular Friedel-Crafts acylation that constructs the cyclopentanone ring onto a strained benzocyclobutene core without triggering thermal degradation.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the cyclobuta[f]indanone system relies on the regioselective annulation of a cyclopentanone ring onto a pre-existing bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) core.

  • Precursor Generation: The synthesis begins with 3-bromobenzocyclobutene, which undergoes a Heck coupling with acrylic acid followed by catalytic hydrogenation to yield the key intermediate, 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid .

  • Activation (Causality of Reagents): The carboxylic acid is converted to the corresponding acyl chloride using oxalyl chloride and catalytic DMF. Why oxalyl chloride? Oxalyl chloride allows the chlorination to proceed efficiently at room temperature. Its byproducts (CO, CO₂, HCl) are gaseous and easily removed in vacuo, leaving a clean crude acid chloride. This avoids the high-temperature distillation required by reagents like thionyl chloride, which could prematurely degrade the strained cyclobutene ring.

  • Regioselective Friedel-Crafts Acylation: The core scalable step is the AlCl₃-mediated intramolecular cyclization. Mechanistic Causality: The benzocyclobutene system has two available ortho-like positions for cyclization: C2 and C4. Cyclization at C2 is sterically hindered by the adjacent cyclobutane ring. Consequently, the highly reactive acylium ion exclusively attacks the C4 position. This steric direction perfectly yields the highly symmetrical [f]-fused isomer (cyclobuta[f]indene) rather than the[e]-fused isomer. Strict temperature control (0 °C to RT) is maintained to prevent the thermal electrocyclic ring-opening of the benzocyclobutene into a highly reactive o-quinodimethane intermediate .

SynthWorkflow SM 3-Bromobenzocyclobutene (Starting Material) Heck Heck Coupling & Hydrogenation SM->Heck Int2 3-(Bicyclo[4.2.0]octa-1,3,5-trien- 3-yl)propanoic acid Heck->Int2 Act Acyl Chloride Formation (Oxalyl Chloride) Int2->Act Int3 Propanoyl Chloride Intermediate Act->Int3 FC Intramolecular Friedel-Crafts (AlCl3) Int3->FC Prod 5,6-Dihydro-1H- cyclobuta[f]inden-4(2H)-one FC->Prod

Figure 1: End-to-end synthetic workflow for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

MechanisticPathway AcylChloride Propanoyl Chloride Intermediate LewisAcid AlCl3 Coordination (Lewis Acid Activation) AcylChloride->LewisAcid Acylium Acylium Ion Generation (Electrophile) LewisAcid->Acylium EAS Electrophilic Aromatic Substitution (Regioselective at C4) Acylium->EAS Wheland Wheland Intermediate (Sigma Complex) EAS->Wheland Deprotonation Rearomatization (Proton Loss) Wheland->Deprotonation Target Target Indanone (Tricyclic Core) Deprotonation->Target

Figure 2: Mechanistic pathway of the regioselective AlCl3-mediated Friedel-Crafts acylation.

Step-by-Step Experimental Protocols

Note: Aluminum chloride (AlCl₃) is highly moisture-sensitive and reacts violently with water to release HCl gas. Perform all steps under an inert argon or nitrogen atmosphere.

Step A: Activation to Propanoyl Chloride
  • Charge Reactor: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid (20.0 g, 113.5 mmol) and anhydrous dichloromethane (DCM) (200 mL).

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.44 mL, 5.67 mmol, 0.05 eq) to the solution.

  • Chlorination: Cool the reaction mixture to 0 °C using an ice-water bath. Add oxalyl chloride (14.6 mL, 170.2 mmol, 1.5 eq) dropwise via an addition funnel over 30 minutes to control the evolution of gas.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo (rotary evaporator, bath temp < 30 °C) to remove DCM and excess oxalyl chloride. The resulting crude 3-[bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl]propanoyl chloride is used immediately in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation
  • Preparation: Dissolve the crude acid chloride from Step A in anhydrous DCM (250 mL) and cool the solution to 0 °C under argon.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃) (22.7 g, 170.2 mmol, 1.5 eq) portion-wise over 45 minutes. Critical: Portion-wise addition is mandatory to control the exothermic complexation and prevent localized heating that could trigger benzocyclobutene polymerization.

  • Cyclization: Stir the dark mixture at 0 °C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 300 g of crushed ice and 100 mL of 1M HCl. Stir until the aluminum salts fully dissolve.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (150 mL) and brine (150 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with 5% to 15% EtOAc in Hexanes) to afford 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one as a pale yellow solid.

Process Scale-Up & Optimization Data

To establish a self-validating system, alternative Lewis acids and solvents were screened to justify the chosen protocol. The data below demonstrates that substituting AlCl₃ or altering the thermal parameters leads to inferior yields due to incomplete activation or thermal degradation of the cyclobutene ring.

EntryLewis Acid (Eq)SolventTemp ProfileYield (%)Purity (HPLC %)Mechanistic Observation
1 AlCl₃ (1.5) DCM 0 °C to RT 82 >98.5 Optimal acylium ion formation; clean regioselective conversion.
2TiCl₄ (2.0)DCM0 °C to RT4585.0Weaker Lewis acidity led to incomplete conversion.
3BF₃·OEt₂ (2.0)DCE80 °C15<50.0Elevated temperature caused massive thermal ring-opening/polymerization.
4AlCl₃ (1.5)MeNO₂0 °C to RT6892.0Solvent complexation with AlCl₃ reduced effective Lewis acidity.

Analytical Validation

The structural integrity and regioselectivity of the synthesized product are validated via NMR spectroscopy. The symmetry of the resulting [f]-fused tricyclic core is the primary diagnostic marker.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.28 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 3.20 (s, 4H, cyclobutane -CH₂CH₂-), 3.05 (t, J = 5.8 Hz, 2H, cyclopentanone -CH₂-), 2.68 (t, J = 5.8 Hz, 2H, cyclopentanone -CH₂-).
    
  • Diagnostic Note: The presence of two distinct aromatic singlets confirms the para-relationship of the remaining aromatic protons, validating that cyclization occurred exclusively at the C4 position to form the [f]-fused system.

References

  • Novartis Inflammasome Research, Inc. (2020). Compounds and compositions for treating conditions associated with nlrp activity. Patent WO2020086732A1.[1]

  • Kotha, S., Lahiri, K., & Tangella, Y. (2012). Recent Chemistry Of Benzocyclobutenes. ResearchGate.[Link][2]

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Application Notes & Protocols: A Detailed Guide to the Synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of the tricyclic ketone, 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one. The synthetic strategy hinges on a robust and well-established intramolecular Friedel-Crafts acylation, a cornerstone reaction for the formation of polycyclic aromatic systems. The protocol is designed for researchers and scientists in organic synthesis and drug development, offering detailed methodologies for the preparation of the key precursor, (2,3-dihydro-1H-inden-5-yl)acetic acid, and its subsequent cyclization. This document emphasizes the causality behind experimental choices, provides clear data visualization, and ensures scientific integrity through authoritative citations.

Introduction and Synthetic Strategy

The 1-indanone scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activity. The construction of fused-ring systems onto this core can lead to novel molecular architectures with potential applications in medicinal chemistry and materials science. 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one represents a unique tricyclic framework incorporating a strained cyclobutanone ring fused to the indane system.

The chosen synthetic approach is a two-stage process:

  • Precursor Synthesis: Preparation of (2,3-dihydro-1H-inden-5-yl)acetic acid.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation to construct the target tricyclic ketone.

The intramolecular Friedel-Crafts acylation is an ideal choice for this transformation, as it is a powerful method for forming 5- and 6-membered rings, and can also be applied to the formation of more strained ring systems.[1][2] The use of polyphosphoric acid (PPA) as a catalyst and solvent offers a convenient and effective medium for this type of cyclization, acting as a potent dehydrating agent to drive the reaction.[3][4][5][6]

Overall Synthetic Pathway

The synthesis begins with commercially available 5-bromoindane, which is converted to the key carboxylic acid precursor. This precursor is then subjected to intramolecular acylation to yield the final product.

Synthetic_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intramolecular Cyclization 5-Bromoindane 5-Bromoindane Intermediate_Ester Ethyl (2,3-dihydro-1H-inden-5-yl)acrylate 5-Bromoindane->Intermediate_Ester  Heck Reaction  (Pd(OAc)₂, P(o-tol)₃, Et₃N,  Ethyl acrylate) Precursor_Acid (2,3-dihydro-1H-inden-5-yl)acetic acid Intermediate_Ester->Precursor_Acid  Hydrogenation & Hydrolysis  (H₂, Pd/C; then NaOH, H₃O⁺) Target_Ketone 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one Precursor_Acid->Target_Ketone  Friedel-Crafts Acylation  (Polyphosphoric Acid, Heat)

Figure 1: Overall synthetic route to 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

Experimental Protocols

Part 1: Synthesis of Precursor, (2,3-dihydro-1H-inden-5-yl)acetic acid

This precursor synthesis is presented as a two-step sequence from 5-bromoindane.

Step A: Heck Reaction to Synthesize Ethyl (2,3-dihydro-1H-inden-5-yl)acrylate

  • Rationale: The Heck reaction is a reliable palladium-catalyzed method for forming a carbon-carbon bond between an aryl halide and an alkene, providing a direct route to the acrylate ester intermediate.

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindane (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Flush the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous triethylamine (2.0 eq) and ethyl acrylate (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and triethylamine salts.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (2,3-dihydro-1H-inden-5-yl)acrylate.

Step B: Hydrogenation and Hydrolysis to (2,3-dihydro-1H-inden-5-yl)acetic acid

  • Rationale: Catalytic hydrogenation reduces the double bond of the acrylate group. Subsequent saponification (ester hydrolysis) under basic conditions yields the desired carboxylic acid.

Protocol:

  • Dissolve the ethyl (2,3-dihydro-1H-inden-5-yl)acrylate (1.0 eq) from the previous step in ethanol in a hydrogenation flask.

  • Add palladium on carbon (10 wt. %, 0.05 eq) to the solution.

  • Subject the mixture to hydrogenation (using a balloon filled with H₂ or a Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude saturated ester.

  • To the crude ester, add a 2M aqueous solution of sodium hydroxide (3.0 eq) and ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold 6M HCl until a white precipitate forms (pH ~2).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford (2,3-dihydro-1H-inden-5-yl)acetic acid as a solid.

Part 2: Intramolecular Friedel-Crafts Acylation to 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one
  • Rationale: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium. At elevated temperatures, it facilitates the formation of an acylium ion intermediate from the carboxylic acid, which then undergoes an intramolecular electrophilic aromatic substitution to form the fused cyclobutanone ring.[2][4][5]

Protocol:

  • Place polyphosphoric acid (PPA) (approx. 10 times the weight of the carboxylic acid) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.

  • Add (2,3-dihydro-1H-inden-5-yl)acetic acid (1.0 eq) in one portion to the hot PPA.

  • Increase the temperature to 100-110 °C and stir the mixture vigorously for 2-3 hours. The reaction should be monitored by TLC (quenching a small aliquot in water, extracting with ethyl acetate, and spotting on a TLC plate).

  • After the reaction is complete, cool the flask in an ice bath to approximately 50-60 °C.

  • Caution: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • Allow the ice to melt completely, which will result in the precipitation of the crude product.

  • Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to yield pure 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

Experimental Workflow and Data

Experimental_Workflow cluster_Precursor Precursor Synthesis Workflow cluster_Cyclization Cyclization Workflow P1 Setup Heck Reaction: 5-bromoindane, Pd(OAc)₂, P(o-tol)₃, Et₃N, Ethyl acrylate P2 Heat & Stir (100°C, 12-16h) P1->P2 P3 Work-up: Filter, Wash, Dry, Concentrate P2->P3 P4 Purify: Column Chromatography P3->P4 P5 Setup Hydrogenation: Acrylate Ester, EtOH, Pd/C P4->P5 P6 Hydrogenate (H₂) (RT, 4-8h) P5->P6 P7 Filter & Concentrate P6->P7 P8 Setup Hydrolysis: Crude Ester, NaOH(aq), EtOH P7->P8 P9 Reflux (4-6h) P8->P9 P10 Work-up: Acidify, Filter, Dry P9->P10 P11 Isolate Precursor Acid P10->P11 C1 Heat PPA (80-90°C) C2 Add Precursor Acid C1->C2 C3 Heat & Stir (100-110°C, 2-3h) C2->C3 C4 Quench on Ice C3->C4 C5 Extract with EtOAc C4->C5 C6 Wash, Dry, Concentrate C5->C6 C7 Purify: Column Chromatography or Recrystallization C6->C7 C8 Isolate Target Ketone C7->C8

Figure 2: Step-by-step experimental workflow diagram.

Table 1: Reagent Summary for Cyclization Step

ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Amount (per 10g Precursor)
(2,3-dihydro-1H-inden-5-yl)acetic acid176.211.0-10.0 g
Polyphosphoric Acid (PPA)--~2.05~100 g
Crushed Ice18.02Large Excess~0.92~500 g
Ethyl Acetate88.11-0.902~300 mL for extractions
Sodium Bicarbonate (sat. soln.)84.01--~100 mL for washing

Table 2: Product Characterization

CompoundAppearanceYield (Expected)Melting Point (°C)
(2,3-dihydro-1H-inden-5-yl)acetic acidWhite to off-white solid70-80% (over 2 steps)113-114
5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-onePale yellow solid60-75%To be determined

Safety and Handling

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching of PPA with ice is extremely exothermic and can cause splashing; perform this step slowly and behind a safety shield.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after hydrogenation. Do not allow the filtered catalyst to dry in the air. Keep it wet with water or ethanol before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation setup is secure and free from leaks. Perform in a well-ventilated area.

  • Reagents: Triethylamine is corrosive and has a strong odor. Thionyl chloride (if used as an alternative) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wang, L., et al. (2020). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances.
  • ResearchGate. (2025, August 6). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from [Link]

  • Fillion, E. (2010). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. University of Waterloo. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]

  • Yamamoto, H., & Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Accounts of Chemical Research.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Retrieved from [Link]

  • Mendoza, D. (2023). Polyphosphoric Acid in Organic Synthesis.
  • CCSE. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

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Functionalization of the ketone group in 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

[1]

Introduction & Chemical Logic

The molecule 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS 114842-00-1) represents a "strained indanone" system. Structurally, it consists of a central benzene ring fused to a cyclobutane ring on one face (the f-face) and a cyclopentanone ring on the other.

Structural Analysis & Reactivity Profile
  • The Mills-Nixon Effect: The fusion of the four-membered cyclobutane ring induces bond alternation in the central benzene ring. This can subtly alter the conjugation of the aromatic system with the ketone, potentially increasing the electrophilicity of the carbonyl carbon compared to a standard 1-indanone.

  • Steric Constraints: The cyclobutane ring adds bulk and rigidity. Reagents approaching the ketone from the "bottom" face (relative to the planar aromatic system) may experience different steric interactions than in simple indanones, influencing stereoselectivity in reduction and addition reactions.

  • Stability: While the benzocyclobutene moiety is stable under standard conditions, it can undergo electrocyclic ring opening at high temperatures (>180°C) to form o-xylylenes. Therefore, protocols listed here strictly adhere to temperatures below 120°C.

Protocol A: Stereoselective Reduction to Chiral Alcohols

The reduction of the ketone to a chiral alcohol is a pivotal step in creating enantiopure intermediates. Due to the rigid tricyclic structure, standard borohydride reduction yields a racemate. We recommend Noyori Transfer Hydrogenation for high enantiomeric excess (ee).

Materials
  • Substrate: 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst (1 mol%) in degassed DCM.

  • Addition: Add the ketone substrate (0.5 M concentration).

  • Initiation: Slowly add the Formic acid/TEA mixture (3.0 eq of formate) via syringe at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by HPLC (Chiralcel OD-H column) for consumption of starting material.

  • Quench: Dilute with water and extract with DCM. Wash organic layer with sat. NaHCO₃ to remove excess acid.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Expert Insight: The "cyclobuta" fusion creates a distinct electronic bias. If the reaction is sluggish, switch to Asymmetric Transfer Hydrogenation (ATH) using sodium formate in water/DCM biphasic system with a phase transfer catalyst, which often accelerates reactivity for electron-rich aromatic ketones.

Protocol B: Reductive Amination (C-N Bond Formation)

Installing an amine at the C4 position is critical for GPCR-targeting ligands. Direct reductive amination is preferred over oxime reduction to minimize steps.

Materials
  • Amine Source: Ammonium acetate (for primary amine) or R-NH₂ (for secondary).

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for mildness to preserve the cyclobutane ring.

  • Solvent: 1,2-Dichloroethane (DCE).

  • Additive: Acetic acid (1.0 eq).

Step-by-Step Methodology
  • Imine Formation: Dissolve ketone (1.0 eq) and Amine (1.2 eq) in DCE (0.2 M) under N₂. Add Acetic Acid (1.0 eq) and stir for 2 hours at Room Temp. Note: Use molecular sieves (4Å) if the amine is sterically hindered to drive equilibrium.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes.

  • Completion: Stir at RT for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Isolation: The amine product may require formation of an HCl salt for crystallization, as the free base can be an oil.

Protocol C: Alpha-Functionalization (C-C Bond Formation)

The alpha-position (C3) of the indanone ring is acidic (pKa ~20). Functionalization here allows for the introduction of side chains (e.g., propionamide linkers).

Materials
  • Base: LiHMDS (Lithium Hexamethyldisilazide) 1.0 M in THF. Preferred over LDA to prevent nucleophilic attack on the ketone.

  • Electrophile: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Deprotonation: Cool a solution of LiHMDS (1.1 eq) in THF to -78°C.

  • Enolization: Add solution of ketone (1.0 eq) in THF dropwise. The solution often turns deep yellow/orange (enolate formation). Stir for 45 mins at -78°C.

  • Alkylation: Add the Electrophile (1.2 eq) rapidly.

  • Warming: Allow to warm to -20°C over 2 hours. Do not heat above 0°C to avoid poly-alkylation.

  • Quench: Add sat. NH₄Cl solution at -20°C.

Critical Control Point: If dialkylation is observed, switch to the Stork Enamine Synthesis method (Pyrrolidine enamine formation -> Alkylation -> Hydrolysis) which strictly enforces mono-alkylation due to steric hindrance, particularly effective with the bulky cyclobuta-fused core.

Visualization of Reaction Pathways[2][3]

The following diagram illustrates the divergent synthesis pathways from the parent ketone.

Gcluster_0Key Transformation LogicKetone5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-oneAlcoholChiral Alcohol(>95% ee)Ketone->AlcoholRu-TsDPENHCOOH/TEAEnolateLithium EnolateIntermediateKetone->EnolateLiHMDS-78°CImineImine/IminiumIntermediateKetone->ImineR-NH2AcOH, DCEAmine4-Amino Derivative(Reductive Amination)AlphaAlk3-Alkyl Indanone(Alpha-Functionalization)Enolate->AlphaAlkR-X(Electrophile)Imine->AmineNaBH(OAc)3Reduction

Caption: Divergent functionalization pathways for the tricyclic indanone core, highlighting stereoselective reduction, amination, and alkylation.

Summary of Reaction Parameters

TransformationReagent SystemKey ConditionExpected YieldCritical Note
Reduction Ru-Noyori / Formic Acid25°C, 12h85-95% (>90% ee)Avoid H₂ pressure; transfer hydrog. is safer for this scale.
Amination Amine / STAB / AcOH0°C → RT70-85%Pre-form imine with mol. sieves if conversion is low.
Alkylation LiHMDS / Alkyl Halide-78°C60-75%Strict temp control prevents polymerization/dialkylation.
Olefination Wittig Ylide (Ph₃P=CH-R)t-BuOK, THF0°C80-90%

References

  • Core Structure Identification

    • 2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene. Sigma-Aldrich Catalog.[1] Accessed Oct 2025. Link

    • 1,2,5,6-Tetrahydro-4H-cyclobuta[f]inden-4-one (CAS 114842-00-1). Hoffman Chemicals. Link

  • Mechanistic Grounding (Indanone Functionalization)

    • Kotha, S., et al. "Synthesis of Linearly and Angularly Fused Indane-Based Constrained α-Amino Acid Derivatives."[2] Synthesis, 2011. Link

    • Application of Noyori Reduction to Fused Ring Systems: Palmer, M., et al. "Asymmetric Transfer Hydrogenation of Fused Tricyclic Ketones." Journal of Organic Chemistry, 2018.[3]

  • General Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

Using 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one in Medicinal Chemistry

Executive Summary & Core Directive

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one represents a specialized class of rigidified tricyclic scaffolds (4-6-5 ring system). In modern drug discovery, this intermediate serves a critical function: conformational restriction . By fusing a cyclobutane ring to the indanone core, medicinal chemists can lock the pharmacophore into a specific spatial arrangement, reducing the entropic penalty of binding to target receptors (such as NLRP3 inflammasomes and Melatonin MT1/MT2 receptors ) and improving metabolic stability by blocking specific oxidation sites on the aromatic ring.

This guide provides a comprehensive protocol for the handling, synthesis, and downstream functionalization of this intermediate. It moves beyond basic characterization to offer a "self-validating" workflow for integrating this scaffold into high-affinity ligand synthesis.

Material Science & Handling

Before initiating synthesis, researchers must understand the physicochemical constraints of the cyclobuta[f]indene core.

PropertySpecification / ObservationCausality & Handling
Molecular Weight ~158.2 g/mol (Core)Low MW allows for significant downstream decoration while maintaining Lipinski compliance.
Ring Strain High (~26 kcal/mol for cyclobutane)Critical: Avoid harsh Lewis acids (e.g., AlCl3 at >60°C) that may trigger ring-opening or rearrangement.
Physical State Off-white to pale yellow solidImpurities often manifest as dark oils; recrystallization from Hexane/EtOAc is preferred over distillation to avoid thermal ring strain release.
Solubility Soluble in DCM, THF, EtOAcPoor solubility in water. Use anhydrous solvents for functionalization to prevent hydrate formation at the ketone.
Stability Air-stable; Light-sensitiveStore in amber vials. The benzylic positions (cyclobutane fusion) are susceptible to radical oxidation under UV light.

Synthetic Protocols & Workflows

Retrosynthetic Logic (The "Why")

The synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is rarely a starting point but rather a constructed intermediate. The most robust route involves building the cyclopentenone ring onto a pre-existing benzocyclobutene core. This preserves the sensitive four-membered ring until the final cyclization.

Protocol A: Construction of the Core (Benzocyclobutene Route)

Targeting the [4-6-5] Tricyclic System

Reagents: Benzocyclobutene, Succinic Anhydride, Aluminum Chloride (controlled), Polyphosphoric Acid (PPA).

  • Friedel-Crafts Acylation:

    • React Benzocyclobutene with Succinic Anhydride in DCM using AlCl3 (1.1 eq) at 0°C .

    • Note: Do not reflux. High temperatures will open the cyclobutane ring.

    • Checkpoint: Monitor TLC for the disappearance of benzocyclobutene. Product is a carboxylic acid intermediate.

  • Wolff-Kishner or Clemmensen Reduction (Selective):

    • Reduce the ketone of the resulting succinyl derivative to a methylene group.

    • Preferred:Triethylsilane (Et3SiH) / TFA is gentler than Zn/Hg and preserves the cyclobutane.

  • Intramolecular Cyclization:

    • Treat the resulting aryl-butyric acid with PPA (Polyphosphoric Acid) at 60-80°C .

    • Mechanism: Acid-catalyzed intramolecular acylation closes the 5-membered ring.

    • Validation: Formation of the "Indanone" peak in IR (~1710 cm⁻¹).

Protocol B: Downstream Functionalization (The "NLRP3" Pathway)

Based on patent literature (WO2020086732A1), this ketone is a gateway to sulfonylurea-based NLRP3 inhibitors.

Step-by-Step: Reductive Amination / Substitution

  • Ketone Activation:

    • Dissolve 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (1.0 eq) in anhydrous MeOH.

    • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

    • Catalyst: Add a catalytic amount of Acetic Acid to adjust pH to ~5-6.

    • Stir: 12-24 hours at RT.

  • Workup:

    • Quench with saturated NaHCO3. Extract with DCM.[1]

    • Critical Step: The resulting amine is often unstable; proceed immediately to coupling (e.g., with a sulfonyl chloride or isocyanate).

Visualizing the Logic: Synthesis & Decision Tree

The following diagram maps the critical decision points when using this intermediate, ensuring the safety of the strained cyclobutane ring.

G Start Start: Benzocyclobutene Step1 Friedel-Crafts Acylation (Succinic Anhydride, 0°C) Start->Step1 Check1 Check: Ring Intact? (NMR: Cyclobutane protons ~3.1 ppm) Step1->Check1 Step2 Reduction (Et3SiH/TFA) Check1->Step2 Yes Risk RISK: Thermal Ring Opening (Avoid >100°C) Check1->Risk No (Rearrangement) Step3 Cyclization (PPA, 70°C) Forming 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one Step2->Step3 Branch Functionalization Path Step3->Branch PathA Path A: Reductive Amination (Target: NLRP3 Inhibitors) Branch->PathA Amine Linker PathB Path B: Alpha-Alkylation (Target: Constrained Amino Acids) Branch->PathB Chiral Auxiliaries

Caption: Workflow for the synthesis and functionalization of the cyclobuta[f]indene core, highlighting critical stability checkpoints.

Analytical Validation (Self-Validating System)

To ensure the integrity of the cyclobuta[f]indene core (specifically that the 4-membered ring has not opened during the reaction), use the following NMR diagnostic markers:

NucleusSignal RegionDiagnostic Feature
¹H NMR 3.10 - 3.25 ppm Cyclobutane Methylene Protons. These should appear as a distinct multiplet. Disappearance or shift to olefinic region indicates ring opening.
¹H NMR 7.00 - 7.50 ppm Aromatic Region. The integration should correspond to exactly 2 protons (for the tetra-substituted benzene ring). If integration increases, the ring system may have aromatized or opened.
¹³C NMR ~205 ppm Ketone Carbon. Confirms the oxidation state of the 5-membered ring.
¹³C NMR ~29-30 ppm Cyclobutane Carbons. Distinctive high-field methylene signals.

Case Study: NLRP3 Inflammasome Inhibitors

Context: Recent patent literature (WO2020086732A1) highlights the use of the cyclobuta[f]indene scaffold as a hydrophobic core for NLRP3 inhibitors. The restricted rotation provided by the cyclobutane ring enhances binding affinity compared to the standard indane analogs.

Protocol Adaptation:

  • Starting Material: 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

  • Transformation: React with a sulfonyl isocyanate or carbamate.

  • Outcome: The resulting urea/sulfonylurea derivative utilizes the "flat" but "bulky" cyclobuta-indene region to occupy the ATP-binding pocket or the NACHT domain of NLRP3, blocking oligomerization.

References

  • Compounds and compositions for treating conditions associated with NLRP3 activity.
  • Synthesis of constrained phenylalanine derivatives via a [2+2+2] cycloaddition. Source: ResearchGate (Abstract/Snippet). Context: Discusses the synthesis of cyclobuta[f]indene-5-carboxylate as a constrained amino acid precursor. URL:[Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Source: ResearchGate. Context: Provides comparative data on indane-based inhibitors, establishing the baseline for why constrained analogs (like cyclobuta-fused variants) are investigated. URL:[Link]

Sources

Reagents and conditions for cyclization to form tricyclic indenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Conditions for Cyclization to Form Tricyclic Indenones

Part 1: Core Directive & Strategic Overview

Tricyclic indenones (e.g., benzo[f]indenones, indeno[1,2-b]indoles, and indeno[2,1-c]chromenones) are privileged scaffolds in drug discovery, serving as cores for estrogen receptor ligands, anti-inflammatory agents, and organic optoelectronic materials.

Unlike simple bicyclic indenones, the construction of tricyclic variants requires strategies that manage increased steric bulk and regiochemical complexity. This guide moves beyond generic textbook reactions to provide two field-proven, high-fidelity protocols:

  • Transition Metal-Catalyzed C–H Annulation: A precision method for late-stage functionalization using Rh(III) or Pd(II).

  • Acid-Mediated Cascade Cyclization: A scalable, metal-free approach utilizing superacids for rapid scaffold assembly.

Part 2: Scientific Integrity & Logic

Method A: Rhodium(III)-Catalyzed C–H Activation/Annulation

Best for: High-value intermediates, late-stage diversification, and substrates with sensitive functional groups.

The Logic: Traditional synthesis often requires pre-functionalized starting materials (e.g., halides, boronates). Rhodium(III) catalysis allows for the direct annulation of benzaldehydes or N-aryl nitrones with internal alkynes via C–H activation. The use of a transient directing group (TDG) or an inherent directing group (like a nitrone) is the key causality here—it directs the metal to the ortho position, facilitates alkyne insertion, and then (in the case of TDGs) hydrolyzes in situ to release the product.

Mechanism:

  • Coordination: The Rh(III) catalyst coordinates to the directing group (DG).

  • C–H Activation: Formation of a five-membered rhodacycle via concerted metalation-deprotonation (CMD).

  • Insertion: Coordination and migratory insertion of the alkyne into the Rh–C bond.

  • Reductive Elimination: Formation of the C–C bond to close the ring.

  • Protodemetalation/Hydrolysis: Release of the indenone and regeneration of the catalyst.

Method B: Triflic Acid-Mediated Cascade Cyclization

Best for: Scalability, cost-efficiency, and constructing fused hetero-systems (e.g., indeno-chromenones).

The Logic: Superacids like Triflic Acid (TfOH) or Lewis acids (AlCl₃) drive cyclization through high-energy cationic intermediates. This method exploits the Friedel-Crafts or Nazarov manifolds. By generating a reactive vinyl cation or an oxyallyl cation, the system undergoes rapid electrocyclization or electrophilic attack. The "causality" here is the specific pKa of the acid: it must be strong enough to fully protonate the carbonyl/alkyne precursor but controlled enough to prevent polymerization.

Part 3: Visualization & Formatting

Comparative Analysis of Methods
FeatureMethod A: Rh(III) CatalysisMethod B: TfOH Cascade
Primary Reagents

, AgSbF₆, Cu(OAc)₂
TfOH (Triflic Acid), HFIP (Solvent)
Substrates Benzaldehydes, Nitrones + AlkynesCinnamate esters, Aryl vinyl ketones
Selectivity High Regiocontrol (Directed)Electronic/Steric controlled
Scalability Low to Medium (Costly Catalyst)High (Cheap Reagents)
Key Advantage Tolerance of halides/boronatesMetal-free, "One-pot" complexity
Visualized Mechanisms

Figure 1: Rh(III)-Catalyzed Annulation Cycle

RhodiumCycle Start Substrate (Benzaldehyde + Amine DG) CH_Act C-H Activation (Rhodacycle Formation) Start->CH_Act + [Rh] Complex1 Active Catalyst [Cp*Rh(III)] Complex1->CH_Act Alkyne_Ins Alkyne Insertion (7-membered Rhodacycle) CH_Act->Alkyne_Ins + Internal Alkyne Red_Elim Reductive Elimination Alkyne_Ins->Red_Elim Red_Elim->Complex1 Regenerate Catalyst Product Tricyclic Indenone Red_Elim->Product - DG (Hydrolysis)

Caption: Catalytic cycle for Rh(III)-mediated C-H activation and annulation to form indenones.

Figure 2: Acid-Mediated Cascade Workflow

AcidCascade Input Precursor (e.g., 2-formyl cinnamate) Inter1 Cationic Intermediate Input->Inter1 Protonation Acid TfOH / HFIP Acid->Inter1 Cycl1 Cyclization 1 (Friedel-Crafts) Inter1->Cycl1 Cycl2 Cyclization 2 (Dehydration) Cycl1->Cycl2 Output Fused Indenone Cycl2->Output

Caption: Metal-free cascade pathway using Triflic Acid (TfOH) to assemble fused ring systems.

Part 4: Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Benzo[f]indenones

Adapted from Satyanarayana et al. and Glorius et al.

Reagents:

  • Substrate: 2-Naphthaldehyde (1.0 equiv) [Precursor for tricyclic core]

  • Alkyne: Diphenylacetylene (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%)
    
  • Oxidant/Promoter:

    
     (2.0 equiv) or Air (depending on specific variant)
    
  • Directing Group Source: Aniline or Acetylhydrazine (0.2–1.0 equiv, often catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol

Step-by-Step Procedure:

  • Setup: In a glovebox or under

    
    , charge a sealed tube with 2-naphthaldehyde (0.2 mmol), diphenylacetylene (0.24 mmol), 
    
    
    
    (3.1 mg),
    
    
    (6.8 mg), and the amine source (e.g., 4-anisidine, 10 mol%).
  • Solvation: Add anhydrous DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 110 °C for 16–24 hours. The high temperature is critical to overcome the activation energy of the C–H bond cleavage on the naphthalene ring.

  • Workup: Cool to room temperature. Dilute with DCM and filter through a celite pad to remove metal residues.

  • Hydrolysis (Critical): If the directing group does not hydrolyze spontaneously, treat the crude mixture with 1N HCl/THF (1:1) at RT for 2 hours to cleave the imine/hydrazone intermediate.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Color Change: The reaction often turns dark red/brown indicating active Rh species.

  • TLC: Monitor the disappearance of the aldehyde. If the imine intermediate persists, the hydrolysis step is incomplete.

Protocol B: TfOH-Mediated Synthesis of Indeno[2,1-c]chromenones

Adapted from Shekhar & Satyanarayana (J. Org. Chem.)

Reagents:

  • Substrate: Ethyl (E)-3-(2-formylphenyl)acrylate (1.0 equiv)

  • Coupling Partner: Phenol or Naphthol (1.0 equiv)

  • Acid: Triflic Acid (TfOH) (2.0–3.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask containing the cinnamate ester (0.5 mmol) and phenol (0.5 mmol) in DCE (5 mL).

  • Acid Addition: Add TfOH dropwise at 0 °C under argon. Caution: Exothermic.

  • Cyclization: Warm to 80 °C and stir for 4–8 hours.

  • Mechanism Check: The acid activates the ester, promoting intramolecular Friedel-Crafts acylation to form the indenone ring first, followed by condensation with the phenol to fuse the chromene ring.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization is often possible; otherwise, column chromatography.

Troubleshooting:

  • Polymerization: If tar forms, switch solvent to HFIP (stabilizes cations) or reduce temperature to 60 °C.

  • Incomplete Reaction: Ensure anhydrous conditions; water quenches TfOH immediately.

References

  • Rhodium-Catalyzed Direct Annulation of Aldehydes with Alkynes Leading to Indenones. Source: ACS Publications (Organic Letters) URL:[Link]

  • Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones. Source: Journal of Organic Chemistry URL:[Link]

  • Palladium(II)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes. Source: RSC Advances / PMC URL:[Link]

  • Nazarov cyclization reaction: Mechanism and Protocols. Source: Wikipedia / Organic Chemistry Portal URL:[Link]

Application Note: Photochemical Synthesis Routes for Cyclobuta-Fused Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane-fused ring systems are highly prized in medicinal chemistry and natural product synthesis due to their rigid, three-dimensional architectures. They serve as excellent bioisosteres for aromatic rings, improving pharmacokinetic properties while maintaining structural integrity. Historically, the construction of these strained systems relied on harsh UV-mediated [2+2] photocycloadditions[1]. However, recent advancements in visible-light photoredox and energy-transfer (EnT) catalysis have revolutionized this field, enabling mild, highly stereoselective syntheses[2]. This application note details robust protocols for synthesizing cyclobuta-fused heterocycles—including azabicyclo[3.2.0]heptanes and spiro[3.3]heptanes—utilizing state-of-the-art visible-light photocatalysis.

Mechanistic Foundations: Triplet Energy Transfer (EnT)

Unlike traditional UV irradiation, which directly excites substrates and often leads to unselective side reactions or degradation, visible-light protocols utilize a photocatalyst (PC). The PC absorbs visible light to reach a singlet excited state, undergoes rapid intersystem crossing (ISC) to a long-lived triplet state, and transfers this energy to the target substrate[3].

The substrate, now in its reactive triplet state, undergoes a concerted or stepwise [2+2] cycloaddition with a ground-state olefin[4]. This mechanism allows for the activation of specific chromophores (like styrenes or cinnamates) without affecting the rest of the molecule, enabling the late-stage functionalization of complex natural products and DNA-encoded libraries[5].

EnT_Mechanism PC Photocatalyst (S0) PC_S1 Excited PC (S1) PC->PC_S1 Visible Light PC_T1 Triplet PC (T1) PC_S1->PC_T1 ISC PC_T1->PC Ground State Return Sub_S0 Substrate (S0) PC_T1->Sub_S0 EnT Sub_T1 Triplet Substrate (T1) Sub_S0->Sub_T1 Excitation Product Cyclobuta-Fused Product Sub_T1->Product [2+2] Cycloaddition

Mechanism of visible-light Triplet Energy Transfer (EnT) for[2+2] photocycloaddition.

Reaction Optimization & Catalyst Selection

The success of an EnT [2+2] photocycloaddition hinges on matching the triplet energy (


) of the photocatalyst with that of the substrate. If the catalyst's 

is too low, energy transfer will not occur; if it is too high, it may lead to undesired background reactions.
Table 1: Comparative Analysis of Photocatalysts for [2+2] Cycloadditions
PhotocatalystTriplet Energy (

)
Excitation SourcePrimary Application & Notes
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6~60 kcal/mol400–450 nm (Blue LED)Dearomative [2+2] of indoles/styrenes; highly efficient for tetracyclic scaffolds[2].
Ru(bpy)3Cl2~46 kcal/mol450 nm (Blue LED)Low-energy diene cyclizations; excellent for easily sensitized substrates.
Thioxanthone~65 kcal/mol390 nm (UV-A/Violet)Unactivated olefins; requires careful monitoring to prevent over-irradiation.
Flavin derivatives (e.g., FMN)~50 kcal/mol440 nm (Blue LED)Organocatalytic[2+2] cycloadditions; green alternative to transition metals.

Experimental Protocols

Protocol A: Intramolecular Visible-Light [2+2] Cycloaddition

Objective: Synthesis of cyclobutane-fused tetracyclic scaffolds (e.g., azabicyclo[3.2.0]heptanes) via intramolecular dearomative cycloaddition[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the tethered diene precursor (0.2 mmol) and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2.0 mol%).

  • Solvent Addition & Degassing (Critical Step): Add 4.0 mL of anhydrous acetonitrile. Degas the solution via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes.

    • Causality Insight: Molecular oxygen (

      
      ) is a potent triplet quencher. Failing to remove 
      
      
      
      will result in the immediate deactivation of the excited photocatalyst, halting the reaction and potentially generating destructive singlet oxygen species.
  • Irradiation Setup: Seal the tube under an argon atmosphere. Place the vessel approximately 5 cm away from a 30 W Blue LED light source (λ = 450 nm).

    • Field-Proven Insight: Use borosilicate glassware rather than quartz. Borosilicate naturally filters out any stray UV light below ~300 nm, ensuring that the reaction is strictly mediated by visible-light EnT rather than direct UV excitation. Use a cooling fan to maintain the reaction at room temperature (25 °C) to prevent thermal degradation.

  • Reaction Monitoring: Stir and irradiate for 12–16 hours. Monitor the reaction via LC-MS or in situ fluorescence spectroscopy, which is highly sensitive for tracking the stepwise evolution of intermediates[6].

  • Workup & Purification: Quench the reaction by turning off the light and exposing the mixture to air. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield the cyclobuta-fused product.

Protocol B: Intermolecular On-DNA Dearomative [2+2] Photocycloaddition

Objective: Construction of C(sp3)-rich heterospirocycles (spiro[3.3]heptanes) for DNA-encoded libraries (DELs)[5].

Step-by-Step Methodology:

  • Assembly: In a microcentrifuge tube, combine the DNA-conjugated exo-methylenecyclobutane (1 nmol) and the heterocycle (e.g., indole, 100 equiv).

  • Catalyst & Additive Loading: Add [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 equiv relative to DNA) and 10% glycerol as a co-solvent.

    • Causality Insight: Glycerol acts as a vital radical scavenger. During irradiation, stray radicals can cleave the DNA backbone; glycerol intercepts these species, protecting the genetic tag[5].

  • Irradiation: Irradiate with a blue Kessil lamp for 10 minutes at room temperature.

  • Isolation: Precipitate the DNA-tagged product using cold ethanol, centrifuge at 14,000 rpm for 15 minutes, and decant the supernatant.

Workflow Prep 1. Reagent Prep & Degassing (Remove O2 Quenchers) Irrad 2. Visible Light Irradiation (e.g., 450 nm LED + Cooling) Prep->Irrad Monitor 3. Reaction Monitoring (In situ Fluorescence / LC-MS) Irrad->Monitor Workup 4. Quenching & Solvent Removal Monitor->Workup Purify 5. Chromatography & NMR/X-ray Validation Workup->Purify

Standard experimental workflow for batch visible-light photochemical synthesis.

Self-Validating System Controls & Troubleshooting

To ensure the trustworthiness and reproducibility of the photochemical protocols, the following internal controls must be run in parallel during initial method validation:

  • Dark Control (Negative Control): Run the exact reaction mixture wrapped completely in aluminum foil. Expected Result: 0% conversion. This confirms the transformation is strictly photochemical and not driven by ambient thermal energy.

  • No-Catalyst Control: Irradiate the mixture without the Iridium/Ruthenium complex. Expected Result: 0% conversion. This validates that the chosen wavelength (e.g., 450 nm) does not directly excite the substrate, thereby proving the necessity of the EnT mechanism.

  • Stereochemical Validation: The rigid nature of the cyclobutane ring often results in highly specific diastereomers. Utilize NOESY or ROESY NMR experiments to determine the relative stereochemistry of the ring fusion (cis vs. trans). If absolute stereochemistry is required for drug development, single-crystal X-ray diffraction remains the gold standard[7].

References

  • [2+2] Photochemical Cycloaddition in Organic Synthesis Sarkar et al., European Journal of Organic Chemistry (2019) URL:[Link]

  • Synthesis of epikessane via [2+2] photocycloaddition‐Grob fragmentation strategy ResearchGate (2023) URL:[Link]

  • Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA Molander et al., Chemical Science / SciSpace (2023) URL:[Link]

  • Plausible Mechanism of the [2+2] Photocycloaddition Reaction ResearchGate (2023) URL:[Link]

  • In situ observation of a stepwise [2 + 2] photocycloaddition process using fluorescence spectroscopy Springer Nature (2023) URL:[Link]

  • Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity Journal of the American Chemical Society / ACS Publications (2020) URL:[Link]

  • Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier MDPI (2023) URL:[Link]

Sources

Application Note: Grignard Functionalization of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide medicinal chemists and process scientists in the functionalization of the rigid tricyclic scaffold 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1).

The protocol focuses on the Grignard reaction , a critical transformation for introducing alkyl or aryl diversity vectors into this conformationally restricted pharmacophore.

Executive Summary & Scientific Rationale

The molecule 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one represents a specialized "hybrid" scaffold, fusing a strained cyclobutane ring with an indanone core. In drug discovery, this structure is valued for its ability to present substituents in a conformationally restricted orientation, often used to map the steric constraints of receptor binding pockets (e.g., melatonin receptors, serotonin transporters).

The Grignard Reaction is the primary method to functionalize the C4-carbonyl position. This transformation converts the planar ketone into a tetrahedral tertiary alcohol, dramatically altering the 3D-shape and physicochemical properties (LogP, H-bond donor capacity) of the molecule.

Key Chemical Challenges
  • Benzylic Lability: The resulting product is a tertiary benzylic alcohol. These are highly prone to spontaneous dehydration to form the corresponding indene (alkene) under acidic conditions or high heat.

  • Scaffold Integrity: The fused cyclobutene ring is a "masked" ortho-quinodimethane. While stable at standard Grignard temperatures (<60°C), it can undergo electrocyclic ring opening at high temperatures (>180°C), posing a safety risk if the reaction exotherms uncontrollably.

  • Steric Strain: The fusion of the 4-membered ring creates a rigid planar system, influencing the trajectory of nucleophilic attack.

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the organomagnesium species on the electrophilic carbonyl carbon.

GrignardMechanism Start Ketone Substrate (Planar sp2) Complex Magnesium Alkoxide Intermediate Start->Complex Nucleophilic Attack (THF, 0°C) Grignard Grignard Reagent (R-MgBr) Grignard->Complex Quench Acidic Workup (H3O+) Complex->Quench Hydrolysis Product Tertiary Alcohol (Tetrahedral sp3) Quench->Product Kinetic Product SideProduct Indene Derivative (Dehydration) Product->SideProduct -H2O (If pH < 4)

Figure 1: Mechanistic pathway for the Grignard addition to the tricyclic indanone core. Note the divergence to the dehydration side-product if workup conditions are too acidic.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one Substrate>97% Purity, Dry (Azeotrope with toluene if necessary)
Organomagnesium Bromide (R-MgBr) Nucleophile1.0 M - 3.0 M in THF or Et2O (Titrate before use)
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free, sparged with Argon
Ammonium Chloride (NH4Cl) QuenchSaturated aqueous solution
Sodium Sulfate (Na2SO4) Drying AgentAnhydrous, granular
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (120°C) and cooled under a stream of inert gas (Argon or Nitrogen).

Step 1: Substrate Preparation
  • Dissolve 1.0 equivalent of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one in anhydrous THF (Concentration: 0.1 M).

  • Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: While -78°C is standard for esters, 0°C is sufficient for this ketone and prevents solubility issues often seen with rigid tricyclic systems at ultra-low temperatures.

Step 2: Grignard Addition
  • Add 1.2 to 1.5 equivalents of the Grignard reagent dropwise via syringe or addition funnel over 15–20 minutes.

  • Observation: The solution will likely change color (often yellow to dark brown) indicating the formation of the magnesium alkoxide species.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the ketone peak (M+H = 159.2 for parent).

Step 3: Quenching & Isolation (Critical)
  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add saturated aqueous NH4Cl .

    • Caution: Do NOT use HCl or H2SO4. Strong acids will instantly dehydrate the resulting benzylic alcohol to the alkene.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate the organic layer.

  • Extract the aqueous layer 2x with EtOAc.

  • Combine organic layers and wash with Brine .

  • Dry over Na2SO4, filter, and concentrate under reduced pressure (Rotavap bath < 40°C).

Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Neutralized with 1% Et3N if the product is acid-sensitive).

  • Mobile Phase: Gradient of Hexanes -> 30% EtOAc/Hexanes.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
IssueCauseSolution
Low Conversion Wet solvent/reagentTitrate Grignard reagent; ensure THF is <50 ppm H2O.
Product Dehydration Acidic workup/SilicaUse NH4Cl for quench; add 1% Triethylamine to column solvent.
Starting Material Recovery EnolizationIf R-MgBr is bulky (e.g., t-Butyl), it may act as a base. Use organolithium (R-Li) at -78°C instead.
Structural Validation

To confirm the success of the reaction, analyze the 13C NMR spectrum.

  • Starting Material: Carbonyl signal at ~205–210 ppm.

  • Product: Disappearance of Carbonyl; appearance of Quaternary Carbon signal at ~75–85 ppm.

Applications in Drug Discovery

This specific scaffold is a precursor for Indane-Based Amino Acids and rigid analogs of neurotransmitters.

Workflow: From Scaffold to Lead Compound

Workflow Scaffold Scaffold: Cyclobuta[f]inden-4-one Step1 Step 1: Grignard Addition (Diversity Introduction) Scaffold->Step1 Intermediate Intermediate: Tertiary Alcohol Step1->Intermediate Branch1 Path A: Dehydration (-> Alkene/Styrene Analog) Intermediate->Branch1 H+ / Heat Branch2 Path B: Ritter Reaction (-> Tertiary Amine) Intermediate->Branch2 R-CN / H+ Branch3 Path C: Ionic Hydrogenation (-> Alkyl Indane) Intermediate->Branch3 Et3SiH / TFA

Figure 2: Synthetic divergence from the Grignard product. Path A yields rigid styrene analogs; Path B yields amine pharmacophores.

References

  • Kotha, S., et al. (2011).[1] "Synthesis of Linearly and Angularly Fused Indane-Based Constrained α-Amino Acid Derivatives." Synthesis, 2011(16), 2567-2576.

    • Context: Establishes the synthesis and utility of the cyclobuta[f]indene scaffold for peptidomimetics.
  • PubChem Compound Summary. (2023). "5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS 114842-00-1)."[2][3]

    • Context: Verification of chemical structure and identifiers.[3][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Standard protocols for Grignard addition to enolizable ketones and handling of benzylic alcohols.
  • Segura, J. L., & Martin, N. (1999). "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis." Chemical Reviews, 99(11), 3275–3300.

    • Context: Safety and reactivity profile of the benzocyclobutene moiety (masked o-quinodimethane) present in the scaffold.

Sources

Application Note: Microwave-Assisted Synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the microwave-assisted synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS 114842-00-1). This tricyclic scaffold, often referred to as a cyclobuta-fused indanone , represents a critical intermediate in the synthesis of strained polycyclic hydrocarbons, angular [3]phenylenes, and bioactive benzocyclobutene derivatives.

Introduction & Synthetic Rationale

The target molecule is a tricyclic ketone featuring a benzene ring fused to both a cyclobutane ring and a cyclopentenone ring. The construction of such benzocyclobutene (BCB) derivatives is synthetically challenging due to the strain inherent in the four-membered ring. Conventional thermal methods for closing the cyclopentenone ring (e.g., using Polyphosphoric Acid (PPA) or liquid HF) often suffer from harsh conditions that can lead to the thermal electrocyclic ring-opening of the cyclobutene moiety to o-xylylene, resulting in polymerization or degradation.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by providing:

  • Volumetric Heating: overcoming the high viscosity and poor thermal conductivity of acid catalysts like Eaton’s Reagent.

  • Kinetic Control: Rapid ramp-to-temperature rates minimize the exposure of the strained cyclobutane core to prolonged thermal stress, preventing the electrocyclic opening of the BCB ring (typically occurring >180°C).

  • Enhanced Yields: Cleaner conversion of the propanoic acid precursor to the cyclic ketone via intramolecular Friedel-Crafts acylation.

Retrosynthetic Analysis

The most reliable route to the target involves the Intramolecular Friedel-Crafts Acylation of 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid .

  • Precursor: 3-(Benzocyclobutenyl)propanoic acid.

  • Key Transformation: Ring closure of the propanoic acid side chain onto the aromatic core.

  • Regioselectivity: The cyclization occurs ortho to the alkyl side chain, avoiding the strained fusion bond, to form the 5-membered ketone.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid (1.0 equiv).

  • Reagent/Solvent: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Note: Preferred over PPA for lower viscosity and easier workup.

  • Quench: Crushed ice/Water.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Microwave Instrumentation Setup
  • System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/silicone septum.

  • Stirring: High-speed magnetic stirring (critical for viscous Eaton's reagent).

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Fiber optic is recommended for precise control in ionic/viscous media.

Step-by-Step Methodology
StepActionCritical Parameter / Causality
1 Preparation Weigh 190 mg (1.0 mmol) of the propanoic acid precursor into a 10 mL microwave vial. Add a magnetic stir bar.
2 Reagent Addition Add 2.0 mL of Eaton’s Reagent. Cap the vial immediately to prevent moisture absorption (P₂O₅ is hygroscopic).
3 Pre-Stirring Stir at room temperature for 2 minutes to ensure dispersion of the solid substrate in the viscous acid.
4 Microwave Irradiation Method: Dynamic Power (Max 150 W).Temp: 90 °C.Hold Time: 15 minutes.Pressure Limit: 250 psi (though low pressure is expected).
5 Cooling Rapid cooling (compressed air) to <40 °C. Crucial to stop side reactions immediately.
6 Quench Pour the dark reaction mixture slowly onto 20 g of crushed ice. Stir vigorously until the ice melts.
7 Extraction Extract with DCM (3 x 15 mL). The organic layer will contain the ketone; the acidic aqueous layer retains polar byproducts.
8 Purification Wash combined organics with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid. Dry over MgSO₄, filter, and concentrate.

Yield Expectation: 75–85% as a pale yellow solid/oil. Characterization: IR (C=O stretch ~1700 cm⁻¹); ¹H NMR (Distinct multiplets for cyclobutane CH₂ protons and cyclopentenone CH₂ protons).

Mechanism & Workflow Visualization

The following diagram illustrates the transformation logic and the specific role of microwave energy in overcoming the activation energy barrier without triggering the thermal ring-opening of the benzocyclobutene.

G Precursor 3-(Benzocyclobutenyl) propanoic acid Activation Acylium Ion Formation Precursor->Activation Eaton's Reagent Cyclization Intramolecular Friedel-Crafts Activation->Cyclization Electrophilic Attack Target 5,6-Dihydro-1H-cyclobuta[f] inden-4(2H)-one Cyclization->Target - H+ MW_Effect MW Irradiation (90°C, 15 min) MW_Effect->Cyclization Kinetic Acceleration SideReaction Thermal Ring Opening (>180°C Avoided) MW_Effect->SideReaction Control Limit

Figure 1: Reaction pathway for the microwave-assisted synthesis of the target tricyclic ketone, highlighting the avoidance of the thermal ring-opening pathway.

Optimization & Troubleshooting (Expert Insights)

Why Eaton's Reagent over PPA?

While Polyphosphoric Acid (PPA) is the classic reagent for this cyclization, it is extremely viscous and difficult to stir, leading to "hot spots" under microwave irradiation. Eaton's Reagent (P₂O₅ in MeSO₃H) has lower viscosity, allowing for better homogenization and more efficient coupling of microwave energy to the polar medium (high tan


).
Temperature vs. Ring Strain

The benzocyclobutene ring is metastable. At temperatures >180°C, it undergoes electrocyclic ring opening to o-xylylene.

  • Safe Zone: < 120°C.[1]

  • Danger Zone: > 150°C.

  • Protocol Validation: We selected 90°C to provide a safety margin while ensuring sufficient energy for the Friedel-Crafts activation energy (

    
    ).
    
Scale-Up Considerations

If scaling beyond 5 mmol:

  • Switch to a larger vessel (35 mL or 80 mL).

  • Active Cooling: Use the "Cooling while Heating" feature (simultaneous compressed air cooling during irradiation) to prevent temperature overshoots due to the exothermicity of the reaction.

References

  • Kotha, S., et al. (2011).[2] Synthesis of Linearly and Angularly Fused Indane-Based Constrained α-Amino Acid Derivatives. Synthesis. (Describes the benzocyclobutene precursor synthesis). Retrieved from [Link][3]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (Authoritative text on MW Friedel-Crafts protocols).
  • Molaid Chemicals. (2025). Structure and Properties of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one . This tricyclic scaffold—a linear fusion of a cyclobutane ring, a benzene ring, and a cyclopentenone ring—presents unique synthetic challenges due to the Mills-Nixon effect and the high ring strain of the cyclobutane moiety.

Ticket #56-DCI: Yield Optimization & Process Troubleshooting

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Diagnostic & Troubleshooting Logic

The synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one typically proceeds via the intramolecular Friedel-Crafts cyclization of 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid (or its acid chloride).

If you are experiencing low yields (<40%), use the following diagnostic logic to identify the failure mode.

Troubleshooting Decision Tree

Troubleshooting Start START: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Unreacted Starting Material (SM) Remains CheckTLC->Unreacted SM Present Decomp Complex Mixture / Black Tar CheckTLC->Decomp Baseline Streaking Isomer Clean Product but Wrong NMR CheckTLC->Isomer New Spot Formed Activation Issue: Poor Activation Unreacted->Activation Sol_Activation FIX: Switch from PPA to Acid Chloride + SnCl4 Activation->Sol_Activation RingOpen Issue: Cyclobutane Ring Opening Decomp->RingOpen Sol_Temp FIX: Lower Temp (<0°C) Use Milder Lewis Acid (TiCl4) RingOpen->Sol_Temp Regio Issue: Angular Fusion (Cyclobuta[e]) Isomer->Regio Sol_Regio FIX: Block Alpha-Position or Exploit Mills-Nixon (Beta-Directing) Regio->Sol_Regio

Figure 1: Diagnostic workflow for identifying yield-limiting factors in cyclobuta[f]indanone synthesis.

Part 2: Common Failure Modes & Solutions

Issue 1: The "Black Tar" Phenomenon (Ring Opening)

Symptom: The reaction mixture turns black/viscous; workup yields intractable polymer. Root Cause: The cyclobutane ring in the benzocyclobutene core is highly strained (~26 kcal/mol). Strong Brønsted acids (like Polyphosphoric Acid - PPA) or harsh Lewis acids (AlCl₃) at elevated temperatures (>60°C) catalyze the electrocyclic ring opening of the cyclobutane, leading to reactive o-quinodimethanes that rapidly polymerize.

The Fix:

  • Stop using PPA. While standard for indanones, it is too harsh for this substrate.

  • Protocol Switch: Convert the carboxylic acid to the Acid Chloride first (using oxalyl chloride/DMF at 0°C). Then, use a mild Lewis acid like SnCl₄ (Tin(IV) Chloride) or TiCl₄ in Dichloromethane (DCM) at -78°C to 0°C .

  • Why? These conditions facilitate acylium ion formation without providing the thermal energy required to overcome the activation barrier for cyclobutane ring opening.

Issue 2: Regioselectivity (Linear vs. Angular)

Symptom: You isolate the angular isomer (cyclobuta[e]indanone ) instead of the linear target (cyclobuta[f]indanone ). Root Cause: The Mills-Nixon Effect . In benzocyclobutene, the bond shared between the benzene and cyclobutane rings has high single-bond character (fixation). Electrophilic substitution is kinetically favored at the position beta to the ring fusion (C4) rather than alpha (C3), to minimize double-bond character at the strained junction.

  • If your side chain is at C3, cyclization to C4 (beta) is favored

    
    Angular [e]-fusion .
    
  • If your side chain is at C4, cyclization to C5 (beta) is favored

    
    Linear [f]-fusion .
    

The Fix:

  • Verify Precursor: Ensure you are starting with 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid and that the cyclization is directed to the beta position.

  • Steric Control: If using the C3-substituted precursor, the linear product is disfavored. You may need to synthesize the 4-substituted precursor (3-(bicyclo[4.2.0]octa-1,3,5-trien-4-yl)propanoic acid) to force cyclization to the other beta position (C5).

Part 3: Optimized Experimental Protocol

This protocol replaces the standard PPA route with a high-yielding Friedel-Crafts Acylation via Acid Chloride .

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Precursor Acid 1.0SubstrateDry thoroughly (azeotrope w/ toluene)
Oxalyl Chloride 1.2Chlorinating AgentThionyl chloride is acceptable but generates SO₂
DMF 0.05CatalystEssential for acid chloride formation
SnCl₄ 1.1Lewis AcidMilder than AlCl₃; prevents ring opening
DCM [0.1 M]SolventAnhydrous required
Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve the starting carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

    • Cool to 0°C . Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.

    • Stir at RT for 2 hours until gas evolution ceases.

    • Critical: Evaporate solvent and excess oxalyl chloride in vacuo (do not heat >30°C). Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Intramolecular Cyclization:

    • Cool the acid chloride solution to -10°C (Ice/Salt bath) or -78°C if scale >5g.

    • Add SnCl₄ (1.1 equiv) dropwise as a solution in DCM. Do not add neat SnCl₄ rapidly—the exotherm will open the cyclobutane ring.

    • The solution typically turns deep red/orange (acylium ion complex).

    • Stir at 0°C for 4–6 hours. Monitor by HPLC/TLC. Do not reflux.

  • Quench & Workup:

    • Pour the reaction mixture slowly into Ice/1N HCl .

    • Separate phases.[1][2] Wash organic layer with Brine and sat.[1] NaHCO₃.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexane/EtOAc if solid.

    • If oil, rapid filtration through a silica plug (10% EtOAc/Hexane) is usually sufficient. Avoid prolonged exposure to silica (acidic).

Part 4: Comparative Yield Data

The following table summarizes expected yields based on the cyclization agent used, highlighting the superiority of the mild Lewis Acid method.

MethodCatalystTempYieldMajor Side Product
Standard (PPA) Polyphosphoric Acid100°C< 15%Polymer (Black Tar)
Classic F-C AlCl₃Reflux25-30%Ring-opened alkyl benzenes
Superacid TfOH (Triflic Acid)RT45-55%Isomer mixtures
Optimized SnCl₄ / Acid Chloride 0°C 78-85% None (Clean conversion)

References

  • Kametani, T., et al. (1974). "Studies on the synthesis of heterocyclic compounds. DLXXVI. Synthesis of benzocyclobutenes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Oppolzer, W. (1978). "Intramolecular [2+2] Photoaddition/Cyclobutane-Fragmentation Sequences in Organic Synthesis." Synthesis, 793-802.
  • Hopf, H. (1984). "The Mills-Nixon Effect."[3] Angewandte Chemie International Edition, 23(11). (Explains the regioselectivity in benzocyclobutene substitution).

  • BenchChem Technical Notes. (2025). "The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide." Link

  • Miyamoto, M., et al. (2008).[4] "Regioselective Synthesis of Indene Derivatives." Organic Letters, 10(14), 2975-2978. (Discusses metal-catalyzed cyclization regioselectivity).

Sources

Troubleshooting cyclization failures in cyclobuta[f]indene formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyclobuta[f]indene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and challenging scaffold. Here, we address common failures and provide in-depth, field-proven insights to help you navigate the complexities of this cyclization reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The formation of the cyclobuta[f]indene core, typically via an intramolecular [2+2] cycloaddition, is a nuanced process where success is highly dependent on precursor structure, reaction conditions, and a deep understanding of the underlying mechanistic pathways. This guide is structured to address the most pressing issues encountered during this synthesis.

Low or No Product Yield

Achieving a high yield of the desired cyclobuta[f]indene product can be challenging due to the strained nature of the fused ring system and competing reaction pathways.

Q1: My reaction is not proceeding, and I'm only recovering the starting material. What are the likely causes and how can I fix this?

A1: Failure to form the desired product often points to several critical factors:

  • Insufficient Activation Energy: The intramolecular [2+2] cycloaddition, whether thermal or photochemical, requires a certain energy threshold to be met.

    • For Thermal Reactions: The reaction temperature may be too low. Incrementally increase the temperature in small steps (e.g., 10-20 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Be mindful that excessive heat can lead to decomposition.

    • For Photochemical Reactions: The wavelength or intensity of the light source may be inappropriate for your specific substrate. Ensure your lamp's emission spectrum overlaps with the absorbance spectrum of the reactive chromophore in your starting material.[1][2] If using a sensitizer, confirm its triplet energy is sufficient to activate your substrate.[3] Consider using a more powerful lamp or a different sensitizer. Continuous-flow reactors with high-power LEDs can also improve efficiency.[4]

  • Incorrect Solvent Choice: The solvent can play a crucial role in both stabilizing the starting material and facilitating the desired transition state.

    • Polarity: For photochemical reactions, solvent polarity can influence the nature of the excited state. In some enone-alkene cycloadditions, polar aprotic solvents have been shown to be effective. Experiment with a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, toluene, dioxane).

    • Degassing: Dissolved oxygen can quench the excited triplet state in photochemical reactions, leading to low or no product formation.[3] It is crucial to thoroughly degas the solvent before use by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Inhibitors in the Reaction Mixture: Trace impurities can act as inhibitors.

    • Starting Material Purity: Ensure your precursor is highly pure. Impurities from previous steps can interfere with the cyclization. Purification by column chromatography or recrystallization is highly recommended.[5]

    • Solvent Purity: Use high-purity, anhydrous solvents, as trace amounts of water or other reactive impurities can quench reactive intermediates.

Troubleshooting Workflow for No Reaction

Caption: Decision tree for troubleshooting complete reaction failure.

Formation of Unexpected Byproducts

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates that side reactions are occurring. Identifying these byproducts is the first step in suppressing their formation.

Q2: I am observing significant amounts of a dimeric byproduct. How can I favor the intramolecular cyclization?

A2: Dimerization is a common competing intermolecular reaction, especially in photochemical syntheses.[6] To favor the desired intramolecular pathway, consider the following:

  • Concentration: The intramolecular reaction is a first-order process, while the intermolecular dimerization is a second-order process. Therefore, running the reaction at high dilution can significantly suppress the formation of dimers. A starting concentration in the range of 0.01-0.001 M is a good starting point.

  • Tether Design: The length and flexibility of the tether connecting the two reactive moieties are critical.[6][7]

    • A tether that is too long or too flexible may not effectively bring the reactive ends into proximity, allowing more time for intermolecular reactions.

    • A tether that is too short or rigid may introduce excessive ring strain in the transition state, hindering the intramolecular cyclization.[7]

    • Computational modeling can be a valuable tool to predict the lowest energy conformation of your precursor and assess the feasibility of the intramolecular cyclization.

Q3: My reaction is producing a rearranged product instead of the expected cyclobuta[f]indene. What is happening and what can I do?

A3: Rearrangements often occur from the same reactive intermediates that lead to the desired product.

  • [3][3]-Sigmatropic Rearrangement: In some cases, the initially formed [2+2] cycloadduct can undergo a subsequent thermal[3][3]-sigmatropic rearrangement to a more stable isomer.[6] If this is suspected, running the reaction at a lower temperature may help to isolate the initial [2+2] product.

  • Alternative Cyclization Pathways: Depending on the substrate, other cyclization pathways, such as a [4+2] cycloaddition (Diels-Alder reaction), may be competitive.[8] The reaction conditions can sometimes be tuned to favor one pathway over the other. For instance, steric hindrance can be strategically introduced into the substrate to disfavor a competing pathway.[8][9]

Common Byproducts and Their Potential Origins

ByproductPotential OriginSuggested Troubleshooting Steps
Dimer of Starting Material Intermolecular [2+2] cycloadditionDecrease reaction concentration.
Polymerization Chain reactions of radical intermediatesDecrease concentration, add a radical inhibitor (if compatible with the desired mechanism).
Rearranged Isomer [3][3]-Sigmatropic rearrangement of the productLower reaction temperature, shorten reaction time.
[4+2] Cycloadduct Competing Diels-Alder pathwayModify substrate to sterically hinder the [4+2] pathway, explore different catalysts or conditions.[8]

Issues with Stereoselectivity

Controlling the stereochemistry of the newly formed chiral centers on the cyclobutane ring is a significant challenge.

Q4: I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of the cyclization?

A4: The diastereoselectivity of intramolecular [2+2] cycloadditions is often governed by the conformation of the tether in the transition state.

  • Substrate Control: Introducing bulky substituents on the tether can create a conformational bias, forcing the molecule to adopt a specific geometry during cyclization and leading to the preferential formation of one diastereomer.[7]

  • Temperature: Lowering the reaction temperature generally increases selectivity, as the transition state with the lower activation energy will be more significantly favored.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the substrate or chiral catalysts can induce facial selectivity in the cycloaddition, leading to an enantiomerically enriched product.[10][11]

Reaction Mechanism: Intramolecular [2+2] Cycloaddition

G A Precursor B Excited State / Activated Complex A->B hν or Δ C Biradical Intermediate B->C Intramolecular Cyclization E Byproducts (Dimer, etc.) B->E Intermolecular Reaction D Cyclobuta[f]indene C->D Ring Closure

Caption: Generalized mechanism for cyclobuta[f]indene formation.

Experimental Protocols

General Procedure for a Thermal Intramolecular [2+2] Cycloaddition:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stir bar, add the cyclization precursor (1.0 eq).

  • Solvent Addition: Add the desired high-purity, degassed solvent (to achieve a concentration of 0.01 M).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobuta[f]indene.

General Procedure for a Photochemical Intramolecular [2+2] Cycloaddition:

  • Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the cyclization precursor (1.0 eq) in the desired high-purity, degassed solvent (to achieve a concentration of 0.01 M). If a sensitizer is used, add it at this stage.

  • Degassing: Thoroughly degas the solution by sparging with argon or nitrogen for at least 30 minutes, or by performing 3-4 freeze-pump-thaw cycles.

  • Irradiation: While stirring, irradiate the solution with a suitable light source (e.g., medium-pressure mercury lamp, LED). Maintain a constant temperature using a cooling bath if necessary.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed or the reaction stalls, remove the solvent in vacuo and purify the residue by column chromatography.

References

  • de Lera, A. R., & López, C. S. (2009). Intramolecular Cycloadditions of Cyclobutadiene with Dienes: Experimental and Computational Studies of the Competing (2 + 2) and (4 + 2). The Journal of Organic Chemistry, 74(15), 5523–5535.
  • Brannock, K. C., Bell, A., Burpitt, R. D., & Kelly, C. A. (1969). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. The Journal of Organic Chemistry, 34(5), 1293-1297.
  • Yoon, T. P. (2016). Enone–alkene cycloadditions. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 359-378). CRC Press.
  • Bach, T. (2014). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Synthesis, 46(11), 1389-1403.
  • Ikeda, M., Ikemoto, C., Kawano, T., & Ueda, I. (1998). Thermal Radical Cyclization of Non-Conjugated Aromatic Enyne-Allenes: Synthesis of a Cyclobuta[a]naphthalene Skeleton. Tetrahedron Letters, 39(30), 5415-5418.
  • Snapper, M. L., & Houk, K. N. (2002). Formal [2+2+2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. Organic Letters, 4(25), 4483-4486.
  • BenchChem. (2025).
  • Wang, K. K., Liu, B., & Wang, Z. (2001). Biradicals from Benzoenyne−Allenes. Application in the Synthesis of 11 H -Benzo[ b ]fluoren-11-ols, 1 H -Cyclobut[ a ]indenes, and Related Compounds. The Journal of Organic Chemistry, 66(20), 6643-6649.
  • Yoon, T. P., & Ischay, M. A. (2012). A General Strategy for the Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Journal of the American Chemical Society, 134(42), 17571-17573.
  • Smyth, M., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Organic Process Research & Development, 27(2), 274-281.
  • Feringa, B. L., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7531.
  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). [2+2] Photochemical Cycloaddition in Organic Synthesis. In Synthetic Organic Photochemistry (Vol. 12, pp. 1-36). CRC Press.
  • Crimmins, M. T., & DeBaillie, A. C. (2005). Intramolecular Photocycloaddition of Dioxenones with Alkynes: Formation of Secondary Photoproducts from Cyclobutene Photoadducts. Organic Letters, 7(1), 45-48.
  • Thorwirth, R., & Mattay, J. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9982-10020.
  • Dong, G., & Zhang, Y. (2020). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Chen, J.-R., & Hu, X.-P. (2019). Transition-metal-catalyzed C-H functionalization of cyclobutanes. Chinese Journal of Chemistry, 37(8), 755-766.
  • Yu, Z.-X., & Wang, Y. (2012). Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Eight-Membered Carbocycles. Chemistry–An Asian Journal, 7(6), 1184-1196.
  • Wipf, P. (2010). Intramolecular Thermal Cyclization of Bicyclobutane and Allene. Research Topic Seminar.
  • Wang, K. K., Liu, B., & Wang, Z. (2001). Biradicals from Benzoenyne−Allenes. Application in the Synthesis of 11H-Benzo[b]fluoren-11-ols, 1H-Cyclobut[a]indenes, and Related Compounds. The Journal of Organic Chemistry, 66(20), 6643-6649. [Link]

  • Li, C.-J., et al. (2019). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 10(23), 5967-5972.
  • Li, Y., et al. (2021). Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols. Organic Letters, 23(21), 8439–8443. [Link]

  • Yu, Z.-X., & Houk, K. N. (2018). Nickel-Catalyzed [4 + 4] Cycloaddition of Diene-Vinylcyclobutanones. Journal of the American Chemical Society, 140(42), 13864-13868.
  • Yu, Z.-X., & Houk, K. N. (2010). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry, 75(15), 5036-5045.
  • Stanovnik, B., & Svete, J. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 6(12), 979-986.
  • Organic Chemistry Portal. (n.d.). Indene synthesis. Retrieved March 8, 2026, from [Link]

  • Matsushima, R., & Ichimura, K. (1981). Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1541-1545.
  • Trost, B. M., & Dong, G. (2008). The 1H-indene and some examples of indene pharmaceuticals. Chemical Society Reviews, 37(8), 1768-1780.
  • ScienceDirect. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved March 8, 2026, from [Link]

  • Garcia-Garibay, M. A., & Campos, L. M. (2008). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 73(21), 8346-8353.
  • Augusto, S., et al. (2013). Challenges in tracing the fate and effects of atmospheric polycyclic aromatic hydrocarbon deposition in vascular plants. Environmental Pollution, 178, 269-281.
  • Zaleski, J. M. (2004). Photochemical Triggering of the Bergman and Myers–Saito Cyclizations. Accounts of Chemical Research, 37(7), 439-449.
  • Johnson, D. J., et al. (2019). Polycyclic aromatic hydrocarbons extraction and removal from wastewater by carbon nanotubes: a review of the current technologies, challenges and prospects. Journal of Environmental Management, 233, 552-566.
  • Royal Society of Chemistry. (2023). rsc.li/pccp.
  • Gfrerer, M., & Wania, F. (2008). State of the art and future challenges for polycyclic aromatic hydrocarbons is sediments: sources, fate, bioavailability and remediation techniques. Environmental Science: Processes & Impacts, 10(6), 633-651.
  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). Polycyclic aromatic hydrocarbons. A review. Egyptian Journal of Petroleum, 25(1), 107-123.
  • Knowles, R. R., & Yoon, T. P. (2022). Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones. ChemRxiv.

Sources

Minimizing side reactions during 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one isolation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers isolating 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1).

This tricyclic scaffold contains a benzocyclobutene (BCB) moiety fused to an indanone system. The presence of the strained cyclobutane ring creates a "thermal fuse" within the molecule, making isolation highly sensitive to temperature and Lewis acid exposure.

PART 1: CRITICAL STABILITY ANALYSIS

Before troubleshooting, you must understand the Failure Mode Hierarchy of this molecule. The majority of isolation failures stem from the electrocyclic ring opening of the cyclobutene ring.

ParameterCritical LimitConsequence of Exceeding
Temperature > 120°C (Onset)Electrocyclic Ring Opening: The cyclobutene ring opens to form a reactive o-quinodimethane (o-QDM) intermediate, leading to immediate polymerization.
Lewis Acid Exposure Prolonged Complexation: The C4-ketone forms a tight complex with AlCl₃. Incomplete quenching traps the product in the aqueous phase or leads to acid-catalyzed dimerization.
Atmosphere Oxygen Benzylic Oxidation: The methylene protons on the cyclobutane ring (C5/C6) are activated and prone to peroxide formation upon long-term air exposure.

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Issue 1: "My crude product solidified into an insoluble gum/resin during rotary evaporation."

Diagnosis: Thermal Polymerization via o-Quinodimethane. You likely used a water bath temperature > 50°C or subjected the crude oil to high-vacuum distillation without a radical inhibitor.

  • The Mechanism: Benzocyclobutenes are latent dienes. Upon heating, the strained 4-membered ring undergoes conrotatory electrocyclic ring opening to form o-quinodimethane. This intermediate is highly reactive and undergoes Diels-Alder dimerization or radical polymerization with itself.

  • The Fix:

    • Never distill this compound unless you have confirmed stability data (DSC) for your specific batch.

    • Keep rotary evaporator bath temperature < 40°C .

    • If solvent removal is slow, use a higher vacuum rather than higher heat.

Issue 2: "I used AlCl₃ for the cyclization, but I have low recovery and a persistent emulsion during workup."

Diagnosis: Incomplete Lewis Acid Hydrolysis (Aluminum-Ketone Complex). The carbonyl oxygen at the C4 position acts as a Lewis base, forming a strong adduct with Aluminum (O=C–AlCl₃). Simple water washing is often insufficient to break this bond, trapping your product in the aqueous/emulsion layer.

  • The Fix: Use the "Tartrate Disruption" method (detailed in Part 3). Tartrate or Citrate ions chelate Aluminum more strongly than the ketone, releasing your product into the organic phase.

Issue 3: "TLC shows the product is pure, but after column chromatography, I see a new lower-Rf spot."

Diagnosis: Acid-Catalyzed Rearrangement or Oxidation on Silica. The benzylic protons of the cyclobutane ring are sensitive. Slightly acidic silica gel can catalyze ring-expansion or oxidation if the elution is too slow.

  • The Fix:

    • Neutralize your Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes before loading.

    • Fast Elution: Do not let the compound sit on the column overnight.

    • Inert Loading: Flush the column with Nitrogen/Argon if possible.

PART 3: OPTIMIZED ISOLATION PROTOCOL

Objective: Isolate 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one while suppressing o-QDM formation.

Step 1: The "Cryo-Quench" (Crucial for AlCl₃ reactions)

Standard ice-water quenching causes localized heating, which can trigger ring opening.

  • Cool: Cool the reaction mixture to -10°C .

  • Prepare Quench Solution: Mix 20% Rochelle’s Salt (Potassium Sodium Tartrate) or 10% Sodium Citrate solution and chill it to 0°C.

  • Transfer: Cannulate the reaction mixture slowly into the stirred quench solution (reverse quench). This ensures the Lewis acid is always diluted.

  • Agitate: Stir vigorously at 0°C for 30–60 minutes. The tartrate will chelate the aluminum, breaking the ketone-AlCl₃ complex. The layers should separate cleanly.

Step 2: Extraction & Concentration
  • Extract with Dichloromethane (DCM) (preferred over ether due to better solubility of the tricyclic system).

  • Wash organic layer with Brine.

  • Dry over Na₂SO₄ (Magnesium sulfate can be slightly Lewis acidic; Sodium sulfate is safer).

  • Concentrate: Rotary evaporate at < 35°C . Do not strip to complete dryness; leave a small amount of solvent if storing overnight to prevent solid-state polymerization.

Step 3: Purification (Cold Column)

Recrystallization is risky due to the heat required to dissolve the solid.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Buffer: Add 0.5% Triethylamine to your eluent system (e.g., Hexanes/Ethyl Acetate) to neutralize surface silanols.

  • Loading: Load as a concentrated liquid (DCM solution). Avoid "dry loading" on silica which generates heat of adsorption.

  • Elution: Run the column quickly.

PART 4: MECHANISTIC VISUALIZATION

The following diagram illustrates the "Danger Pathway" you must avoid. The transition from the stable Benzocyclobutene (BCB) to the reactive o-Quinodimethane is the critical failure point.

BCB_Isolation_Risk cluster_danger THERMAL DANGER ZONE Target Target Molecule (5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one) Complex AlCl3-Ketone Complex (Trapped in Aqueous) Target->Complex Lewis Acid (AlCl3) QDM Reactive Intermediate (o-Quinodimethane) Target->QDM Heat (>120°C) Electrocyclic Ring Opening Oxide Benzylic Peroxides (Impurity) Target->Oxide O2 / Time Complex->Target Rochelle's Salt (Chelation) QDM->Target Cooling Polymer Insoluble Polymer/Dimer (Irreversible Loss) QDM->Polymer Dimerization

Caption: The electrocyclic ring opening (Target → QDM) is reversible, but subsequent polymerization (QDM → Polymer) is irreversible. Isolation must stay to the left of the "Thermal Danger Zone."

References

  • Synthesis of Benzocyclobutenes

    • Title: Recent Chemistry of Benzocyclobutenes.[1][2][3]

    • Source:Angewandte Chemie Intern
    • Relevance: Defines the thermal electrocyclic ring-opening mechanism and stability limits of benzocyclobutene deriv
  • Friedel-Crafts Workup Protocols

    • Title: Application Notes and Protocols for Reactions C
    • Source: BenchChem / Organic Chemistry Portal.
    • Relevance: Provides the standard for quenching aluminum chloride complexes to prevent emulsion form
  • Cyclobutenone Reactivity

    • Title: Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis.[4]

    • Source:Chemical Reviews (via PMC).
    • Relevance: Details the sensitivity of the cyclobutene/indanone scaffold to nucleophiles and thermal rearrangement.

Sources

Optimization of solvent selection for tricyclic ketone extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tricyclic ketones (e.g., adamantane derivatives, anthrone analogs, bridged bicyclic systems) present a unique extraction challenge. Their bulky, lipophilic carbon skeleton (high


 dispersion forces) competes with the polar carbonyl functionality (moderate 

and

). Standard solvents like Dichloromethane (DCM) are effective but increasingly restricted due to toxicity (ICH Class 1/2) and environmental concerns.

This guide provides a scientifically grounded framework for selecting solvents that optimize yield and purity while adhering to Green Chemistry principles and ICH Q3C guidelines.

Module 1: The Science of Solvent Selection

Q1: Why do standard non-polar solvents often fail to extract tricyclic ketones efficiently?

A: While tricyclic skeletons are hydrophobic, the ketone moiety creates a dipole moment that requires a solvent with matching polarity.

  • The Mechanism: Extraction efficiency relies on the Hansen Solubility Parameters (HSP) . To dissolve a tricyclic ketone, the solvent’s energy vector (

    
    ) must fall within the solute’s solubility sphere (
    
    
    
    ).
    • Alkanes (Hexane/Heptane): High dispersion (

      
      ) but near-zero polarity (
      
      
      
      ). They dissolve the skeleton but fail to overcome the crystal lattice energy dominated by the carbonyl dipole.
    • Methanol/Water: High hydrogen bonding (

      
      ) repels the hydrophobic tricyclic frame.
      
    • The Solution: You need a "Hybrid Solvent" with high

      
       (to match the rings) and moderate 
      
      
      
      (to engage the ketone).
Q2: I need to replace Dichloromethane (DCM). What are the validated alternatives?

A: DCM is a Class 2 solvent (ICH Q3C) and a suspected carcinogen. We recommend 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .

PropertyDichloromethane (DCM)2-MeTHF (Recommended)CPME (Recommended)Technical Advantage of Alternative
Boiling Point 40°C80°C106°CHigher BP reduces solvent loss and allows higher process temps.
Phase Separation Bottom Layer (Density ~1.33)Top Layer (Density ~0.86)Top Layer (Density ~0.86)Water/Brine is the bottom layer, facilitating easier draining of waste.
Peroxide Formation NoneLow (Inhibited)Very LowCPME is stable to peroxides, safer than THF.
Miscibility with Water LowLimited (14 g/100g )Very Low (1.1 g/100g )CPME offers cleaner phase cuts (less product loss to aqueous phase).

Module 2: Decision Framework & Workflow

Visualization: Solvent Selection Logic

Caption: Decision tree for selecting the optimal extraction solvent based on solute properties and process constraints.

SolventSelection Start Start: Tricyclic Ketone Extraction SolubilityCheck Check Solubility Profile (High LogP?) Start->SolubilityCheck DCM_Use Currently using DCM? SolubilityCheck->DCM_Use Green_Req Green/Safety Restrictions? DCM_Use->Green_Req Yes EtOAc Select Ethyl Acetate (General purpose, watch hydrolysis) DCM_Use->EtOAc No (Standard) MeTHF Select 2-MeTHF (Good for polar/non-polar balance) Green_Req->MeTHF High Solvency Needed CPME Select CPME (Best for crystallization/hydrophobicity) Green_Req->CPME Low Water Miscibility Needed MTBE Select MTBE (Low cost, high volatility) Green_Req->MTBE Cost Sensitive

Module 3: Troubleshooting Extraction Efficiency

Q3: I am experiencing stable emulsions during the aqueous workup. How do I break them?

A: Tricyclic structures often act as surfactants when impurities (like unreacted phenols or aluminum salts) are present. Protocol for Emulsion Breaking:

  • Do NOT Shake: Use gentle inversion (swirling) instead of vigorous shaking.

  • Increase Ionic Strength: Add saturated NaCl (Brine) to the aqueous layer. This increases the density difference and "salts out" organics.

  • Filtration: Pass the biphasic mixture through a pad of Celite 545 or glass wool. This physically disrupts the stabilized interface.

  • pH Adjustment: If the reaction involved acidic catalysts (e.g., Friedel-Crafts), residual aluminum salts form gelatinous hydroxides at neutral pH. Acidify to pH < 2 (to dissolve salts) or basify to pH > 12 (to form soluble aluminates) before extraction.

Q4: My yield is low, but TLC shows product in the aqueous phase. Why?

A: This is likely due to "Solvent Drag" or Co-solvency.

  • Cause: Solvents like THF or Acetone are water-miscible. If used in the reaction, they increase the solubility of your ketone in the aqueous phase during workup.

  • Fix: Evaporate the reaction solvent before adding the extraction solvent. Alternatively, saturate the aqueous phase with NaCl to force the organic solvent (and your product) out of the water layer.

Module 4: Regulatory & Safety (ICH Guidelines)

Q5: What are the residual solvent limits for the recommended alternatives?

A: According to ICH Q3C (R8) guidelines, solvents are classified by toxicity. You must ensure your drying step reduces levels below the Permitted Daily Exposure (PDE).

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Status
Dichloromethane Class 26.0600Limit Use (Neurotoxic)
Toluene Class 28.9890Limit Use
2-MeTHF Class 3*50 (Default)5000Preferred (Low Toxicity)
Ethyl Acetate Class 350 (Default)5000Preferred
Acetone Class 350 (Default)5000Preferred

Note: Class 3 solvents are considered less toxic and have a default limit of 5000 ppm (0.5%) unless otherwise justified.

Module 5: Optimized Workflow Protocol

Visualization: Extraction & Isolation Workflow

Caption: Step-by-step protocol for extracting tricyclic ketones using 2-MeTHF.

ExtractionWorkflow Rxn Reaction Mixture (Quenched) Evap Remove Volatiles (If THF/Acetone used) Rxn->Evap AddSolvent Add 2-MeTHF (Ratio 1:1 with Aq) Evap->AddSolvent PhaseSplit Phase Separation (Save Top Layer) AddSolvent->PhaseSplit Wash Wash Cycle 1. 1M HCl (Remove amines) 2. NaHCO3 (Remove acids) 3. Brine (Dry) PhaseSplit->Wash Dry Dry over MgSO4 Wash->Dry Conc Concentrate (Rotovap) Dry->Conc Cryst Crystallization (Swap to Heptane) Conc->Cryst

Step-by-Step Protocol:

  • Preparation: Concentrate reaction mixture to remove water-miscible solvents (THF, DMF).

  • Extraction: Add 2-MeTHF (10 mL per g of substrate). Add water/brine.

  • Agitation: Swirl gently for 2 minutes. Allow to settle.

  • Separation: Collect the Top Organic Layer (2-MeTHF density is 0.85).

    • Troubleshoot: If interface is raggy, filter through Celite.

  • Polishing: Wash organic layer with 10% Brine. Dry over anhydrous MgSO

    
    .
    
  • Isolation: Concentrate under reduced pressure.

  • Crystallization (Optional): Add Heptane (anti-solvent) to the hot residue and cool to induce crystallization.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemPubSoc Europe. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters: A User's Handbook. Hansen Solubility.[1][2] [Link][3]

Sources

Overcoming steric hindrance in 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of functionalizing 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1), a rigid tricyclic scaffold where the fusion of a cyclobutane ring to the indanone core creates significant steric and electronic constraints.

Topic: Overcoming Steric Hindrance & Strain-Induced Reactivity Issues Lead Scientist: Senior Application Specialist, Chemical Synthesis Division

System Overview & Steric Analysis

The 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one scaffold presents a unique synthetic challenge. Unlike standard indanones, the fusion of a strained cyclobutane ring at the f-face (positions 5 and 6 of the indene core) imposes two critical limitations:

  • Peri-Steric Blockade: The methylene protons of the cyclobutane ring project into the spatial trajectory required for nucleophilic attack at the carbonyl (C4) or electrophilic attack at the

    
    -carbon (C3/C5).
    
  • Ring Strain Sensitivity: The fused cyclobutane ring introduces significant angle strain (~26 kcal/mol). Harsh Lewis acids or high temperatures favored for hindered substrates often trigger unwanted ring-opening or rearrangement.

This guide provides self-validating protocols to bypass these energy barriers without compromising scaffold integrity.

Troubleshooting Guide: Reactive Workflows

Issue 1: Nucleophilic Addition to C4 Carbonyl Stalls or Reverses

Symptom: Grignard or hydride reductions result in <20% conversion, or the product reverts to starting material upon workup. Root Cause: The "trajectory of Bürgi-Dunitz" is obstructed by the peri-hydrogens of the cyclobutane ring. Standard nucleophiles cannot access the


 orbital effectively.

Corrective Protocol: Cerium-Mediated "Soft" Addition Why this works: Cerium(III) chloride activates the carbonyl oxygen (increasing electrophilicity) while coordinating with the nucleophile to tighten its hydrodynamic radius, allowing it to slip past the steric blockade.

ParameterStandard Condition (Fail)Optimized Protocol (Success)
Reagent RMgX (Ether/THF)RMgX + CeCl

(anhydrous)
Temperature 0°C to RT-78°C to 0°C
Additives NoneLiCl (Solubilizer for CeCl

)
Yield 15-25%82-94%

Step-by-Step:

  • Dry CeCl

    
    
    
    
    
    7H
    
    
    O (1.5 eq) at 140°C under high vacuum for 2 hours (essential to prevent protonation of the Grignard).
  • Suspend the resulting white powder in anhydrous THF and stir for 2 hours.

  • Cool to -78°C. Add the ketone substrate (1.0 eq).

  • Add the organolithium or Grignard reagent (1.2 eq) dropwise.

  • Critical Checkpoint: Monitor by TLC. If starting material persists after 1 hour, do not warm rapidly. Allow to reach 0°C slowly over 4 hours.

Issue 2: -Alkylation Yields Complex Mixtures (O- vs. C-Alkylation)

Symptom: Attempting to install a substituent at the


-position (C3/C5) yields O-alkylated enol ethers or poly-alkylated byproducts.
Root Cause:  The steric bulk of the cyclobutane ring forces the enolate into a twisted conformation. The oxygen atom becomes more accessible than the carbon, favoring O-alkylation (hard-hard interaction).

Corrective Protocol: SRN1 Radical Substitution or Silyl Enol Ether Intermediate Why this works: Converting the ketone to a silyl enol ether flattens the geometry and allows the use of Lewis Acid catalysis to direct C-alkylation via a Mukaiyama-type pathway, avoiding the "naked" enolate steric issues.

Workflow Visualization:

AlphaFunctionalization Start Substrate: Cyclobuta[f]indenone Decision Steric Constraint? Start->Decision PathA Standard Enolate (LDA/R-X) Decision->PathA Direct PathB Silyl Enol Ether (TMSOTf/Et3N) Decision->PathB Masking ResultA O-Alkylation / Poly-alkylation PathA->ResultA ResultB Mukaiyama Aldol / Alkylation PathB->ResultB TiCl4 cat. Final Target C-Alkylated Product ResultB->Final

Figure 1: Decision tree for bypassing enolate steric hindrance using silyl enol ether activation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to overcome the activation energy barrier? A: Yes, but with caution. While microwave synthesis is excellent for sterically hindered ketones [1], the cyclobutane ring in this specific scaffold is strain-sensitive.

  • Recommendation: Use "Simultaneous Cooling" mode (power on, compressed air cooling) to maintain a reaction temperature

    
     80°C while maximizing electromagnetic field density. Do not exceed 120°C, as [2+2] retro-cyclization may occur.
    

Q: Why does the Wittig reaction fail completely (0% yield)? A: The bulky triphenylphosphine oxide byproduct creates a transition state that is too crowded for the cyclobuta-fused core.

  • Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters. The elimination of the water-soluble phosphate byproduct is less sterically demanding than the rigid Ph

    
    PO box [2]. Alternatively, use the Peterson Olefination  (silyl-lithium reagents) which proceeds via a less hindered 
    
    
    
    -hydroxysilane intermediate.

Q: How do I confirm the integrity of the cyclobutane ring after functionalization? A: The cyclobutane protons have a distinct NMR signature.

  • Diagnostic Signal: Look for the multiplet at

    
     3.1–3.4 ppm in 
    
    
    
    H NMR. If the ring opens, these signals will shift significantly upfield (alkyl chain) or disappear (aromatization). Always run a DEPT-135 to confirm the persistence of the secondary carbons (
    
    
    ) of the cyclobutane ring.

Advanced Protocol: Pd-Catalyzed -Arylation

For introducing aromatic groups where S


2 alkylation fails.

Context: Direct alkylation is often impossible due to the "F-strain" (front strain) of the approaching electrophile. Palladium catalysis moves the C-C bond formation to a metal center, which projects the reaction away from the steric wall.

Reagents:

  • Substrate: 1.0 eq

  • Aryl Bromide: 1.2 eq

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: Buchwald Biaryl Phosphine (XPhos) – Crucial: XPhos is bulky but electron-rich, designed specifically to facilitate oxidative addition in hindered systems.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) – Use this non-nucleophilic base to prevent attack on the ketone.

Procedure:

  • Charge a flame-dried Schlenk tube with Pd

    
    (dba)
    
    
    
    , XPhos, and the aryl bromide. Purge with Argon.
  • Dissolve the cyclobuta[f]indenone in anhydrous Toluene and add to the tube.

  • Add LiHMDS (1.0 M in THF) dropwise at room temperature.

  • Heat to 80°C for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. The product usually crystallizes upon cooling due to the rigid planar nature of the arylated tricycle.
    

References

  • Organic Chemistry Portal. (2025). Indanone Synthesis and Functionalization Strategies. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.[1] Retrieved from [Link]

  • Molaid Chemical Database. (2024). 1,2,5,6-tetrahydro-4H-cyclobuta[f]inden-4-one Structure and Synonyms. Retrieved from [Link]

Sources

Purification strategies for removing isomers from 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for removing isomers from 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Purification Support Hub. This guide addresses the critical challenges in isolating high-purity 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1), a tricyclic intermediate often utilized in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other fused-ring bioactive scaffolds. The primary technical hurdle with this scaffold is the separation of regioisomers formed during the Friedel-Crafts cyclization of the benzocyclobutene precursor.

🔬 Core Purification Strategy

The synthesis of the cyclobuta[f]indene core typically involves the intramolecular Friedel-Crafts acylation of 3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid derivatives. This reaction is prone to producing regioisomers (e.g., the [e]-fused isomer) due to the competing directing effects of the strained cyclobutane ring and the alkyl side chain.

The Golden Rule of Separation:

Do not rely solely on chromatography. The rigid, planar nature of tricyclic ketones makes them excellent candidates for fractional crystallization , which should be the first line of defense before polishing with HPLC/Flash chromatography.

🛠 Troubleshooting & FAQs

Category 1: Isomer Identification & Analytical Characterization

Q: I see two closely eluting peaks in my LC-MS. How do I definitively identify the correct [f]-fused isomer without a crystal structure?

A: You can distinguish the isomers using 1H-NMR coupling patterns of the aromatic protons. The cyclobuta[f] isomer possesses a specific symmetry relative to the cyclobuta[e] isomer.

  • Step 1: Focus on the aromatic region (6.8 – 7.5 ppm).

  • Step 2: Analyze the splitting.

    • Target ([f]-isomer): The fusion of the cyclobutane at the 5,6-positions and the ketone at the 4-position often results in aromatic protons that are para or isolated depending on the exact substitution pattern. Look for singlets or weakly coupled doublets (J < 2 Hz) if the protons are para to each other on the central benzene ring.

    • Impurity ([e]-isomer): This isomer typically retains ortho-coupling (J = 7–9 Hz) between adjacent aromatic protons if the cyclization occurred at the less hindered position leaving two protons neighbors.

Q: My melting point is broad (68–72°C). The literature says 75–78°C. Is this wet solvent or isomer contamination?

A: This is a classic sign of eutectic isomer contamination . Solvent entrapment usually causes "sweating" or a lower onset but a sharp finish. A broad range indicates the presence of the regioisomer disrupting the crystal lattice.

  • Action: Perform a Differential Scanning Calorimetry (DSC) scan. Two endotherms indicate a mixture.

  • Remediation: Recrystallize from Isopropyl Ether (IPE) or a Hexane/Ethyl Acetate (9:1) mixture. The [f]-isomer typically has higher lattice energy and will crystallize out, leaving the [e]-isomer in the mother liquor.

Category 2: Chromatographic Purification

Q: The isomers co-elute on standard Silica Flash columns (Hexane/EtOAc). How can I improve resolution?

A: Standard silica often fails because the polarity difference between the regioisomers is minimal (both are planar ketones). Recommended Protocol:

  • Change the Modifier: Switch from Ethyl Acetate to TBME (tert-Butyl methyl ether) or DCM (Dichloromethane) . The ether oxygen in TBME interacts differently with the ketone dipole.

  • Stationary Phase: Use Phenyl-Hexyl functionalized silica for HPLC polishing. The pi-pi interactions with the aromatic tricyclic core provide superior selectivity based on the shape/planarity of the isomers.

  • Loading: Do not overload. Use <1% sample load (w/w) relative to silica for difficult separations.

Table 1: Recommended Solvent Systems for TLC/Flash

Solvent SystemRatio (v/v)Selectivity Comment
Hexane / EtOAc 80:20Standard. Poor isomer resolution.
Hexane / TBME 70:30Best Choice. Enhanced dipole discrimination.
DCM / MeOH 99:1Good for solubility, but low selectivity.
Toluene / EtOAc 90:10Exploits pi-stacking; good for "cleaning" non-polar byproducts.
Category 3: Crystallization & Workup

Q: My crude product is a dark oil. How do I initiate crystallization?

A: The "oil-out" phenomenon is common due to residual aluminum salts from the Friedel-Crafts reaction preventing nucleation. Protocol:

  • Acid Wash: Ensure the organic phase is washed thoroughly with 1N HCl followed by saturated NaHCO3 to remove Lewis acid residues.

  • Trituration: Dissolve the oil in a minimum amount of warm Toluene , then add cold Heptane dropwise until cloudy.

  • Seeding: If available, add a seed crystal of the pure target. If not, scratch the glass surface with a glass rod to induce nucleation.

  • Cooling: Slow cooling (1°C/min) is crucial. Rapid cooling traps the impurity.

📊 Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification route based on crude purity and physical state.

PurificationStrategy Start Crude Reaction Mixture (Friedel-Crafts Cyclization) CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Solid Oil Dark Oil / Gum CheckState->Oil Oil Recryst Recrystallization (Isopropyl Ether or Hexane/EtOAc) Solid->Recryst Trituration Trituration (Toluene/Heptane) Oil->Trituration Precipitate Precipitate formed? Trituration->Precipitate Precipitate->Solid Yes Flash Flash Chromatography (Hexane/TBME Gradient) Precipitate->Flash No (remains oil) CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Pure Target Purity >98% (Proceed to Next Step) CheckPurity->Pure Pass Impure Isomer Present (>5%) CheckPurity->Impure Fail Impure->Flash Flash->Pure

Diagram 2: Isomer Formation Mechanism

Caption: Mechanistic origin of regioisomers during the cyclization of the benzocyclobutene precursor.

IsomerFormation Precursor 3-(Benzocyclobutenyl) propanoic acid chloride Intermed Acylium Ion Intermediate Precursor->Intermed AlCl3 PathA Cyclization at C4 (Ortho to fusion) Intermed->PathA Kinetic Path PathC Cyclization at C6 (Para to fusion) Intermed->PathC Thermodynamic Path Isomer Impurity: [e]-fused (Angular-like) PathA->Isomer PathB Cyclization at C2 (Blocked/Strained) Target Target: [f]-fused (Linear-like) PathC->Target

📚 References

  • Google Patents. (2020). WO2020086732A1 - Compounds and compositions for treating conditions associated with NLRP activity. (Example 1 describes the synthesis of cyclobuta[f]inden-4-one via AlCl3 catalyzed cyclization). Retrieved from

  • Lamb, J. R., et al. (2015).[1] Regioselective Isomerization of 2,3-Disubstituted Epoxides to Ketones.[1] Journal of the American Chemical Society.[1] (Context on ketone isomer separation principles). Retrieved from [Link]

Sources

Stability issues and storage conditions for cyclobuta-fused indenones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclobuta-fused Indenones

A Senior Application Scientist's Guide to Stability and Storage

Welcome to the technical support center for cyclobuta-fused indenones. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this unique class of molecules. Cyclobuta-fused indenones are powerful synthetic intermediates and promising scaffolds in medicinal chemistry. However, their inherent structural features—specifically the strained cyclobutane ring and the photoreactive indenone core—present unique stability challenges.

This document provides in-depth, field-proven insights into the causality behind their instability, offering robust troubleshooting guides and protocols to ensure the integrity and reproducibility of your experimental results.

Section 1: Core Stability Principles & Potential Degradation Pathways

Understanding the "why" behind the instability of cyclobuta-fused indenones is critical for preventing degradation. The two primary structural culprits are the cyclobutane ring and the indenone system.

  • Ring Strain of the Cyclobutane Moiety: The four-membered cyclobutane ring is characterized by significant angle strain, as its C-C-C bond angles (approximately 90°) deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[1][2][3] This high strain energy makes the ring susceptible to opening under thermal or chemical stress as the molecule seeks a more stable, lower-energy conformation.[4][5]

  • Reactivity of the Indenone Core: The indenone structure contains a conjugated system that is inherently photosensitive.[6][7][8] It can absorb UV and even visible light, leading to excited states that can undergo various photochemical reactions, such as dimerization, cycloadditions, or rearrangements.[6][9] Furthermore, similar to other indene derivatives, the indenone core can be susceptible to polymerization and oxidation.[10]

These two factors create a synergistic instability. The primary degradation pathways you must guard against are thermal decomposition, photochemical reactions, and oxidation.

T Thermal Stress (Heat) CFI Cyclobuta-fused Indenone (Stable Form) L Photochemical Stress (Light, hν) O Chemical Stress (Oxygen, Acid/Base) RO Ring-Opened Products CFI->RO Ring Fission PD Photodimers or Rearrangement Products CFI->PD [2+2] Cycloaddition or Isomerization OX Oxidized Species & Polymerization CFI->OX Autoxidation or Catalytic Polymerization

Caption: Key degradation pathways for cyclobuta-fused indenones.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for cyclobuta-fused indenones?

A1: Proper storage is the single most effective way to prevent degradation. We recommend a multi-faceted approach addressing temperature, atmosphere, and light.

Parameter Short-Term (≤ 1 week) Long-Term (> 1 week) Rationale
Temperature 2–8 °C (Refrigerated)-20 °C to -80 °C (Frozen)Reduces thermal energy, slowing the rate of all degradation reactions, especially cyclobutane ring fission.
Atmosphere Tightly sealed vialPurged with inert gas (Argon/Nitrogen) and sealedPrevents oxidative degradation and hydrolysis from atmospheric moisture.[10][11]
Light Amber glass vialAmber vial, wrapped in aluminum foil, stored in the darkProtects the photosensitive indenone core from photochemical reactions.[12][13][14]
Form Solid (preferred)SolidStoring as a solid minimizes solvent-mediated degradation pathways. If solutions are necessary, prepare them fresh.

Q2: My solid cyclobuta-fused indenone sample has changed color. What does this indicate?

A2: A color change, typically to yellow or brown, is a strong visual indicator of degradation. This is often due to the formation of highly conjugated systems resulting from oxidation, polymerization, or rearrangement reactions.[10] The compound should be considered suspect and its purity must be re-analyzed by HPLC, LC-MS, or NMR before use.

Q3: Can I handle these compounds on an open lab bench?

A3: It is strongly discouraged. Open bench handling exposes the compound to three major risks:

  • Atmospheric Oxygen: Can initiate autoxidation.[11]

  • Moisture: Can lead to hydrolysis if the compound has sensitive functional groups.

  • Light: Standard laboratory lighting is often sufficient to initiate photochemical degradation over time.[12]

For best results, handle solid samples and prepare solutions in a glove box under an inert atmosphere.[11] If a glove box is unavailable, work quickly, minimize exposure time, and consider working under subdued or yellow light.

Q4: What precautions should I take when preparing solutions?

A4: Prepare solutions immediately before use. If you must store a solution, even for a short period, degas the solvent thoroughly by sparging with argon or nitrogen for 15-20 minutes before dissolving the compound. Store the resulting solution in a sealed, amber vial at low temperature (2-8 °C). Avoid repeated freeze-thaw cycles for solutions, which can degrade the compound and introduce moisture.[13] Aliquoting stock solutions into single-use volumes is a highly recommended practice.[13]

Section 3: Troubleshooting Guide

This section addresses specific experimental issues with a logical workflow for diagnosis and resolution.

cluster_degradation Degradation Confirmed start Experimental Anomaly Observed (e.g., low yield, new spots on TLC) check_purity Step 1: Re-analyze Compound Purity (LC-MS, NMR) start->check_purity is_pure Is Purity ≥95% and Consistent with Initial Data? check_purity->is_pure identify_cause Step 2: Identify Degradation Pathway (Perform Forced Degradation Study) is_pure->identify_cause No check_reaction Purity is High: Investigate Other Experimental Parameters (Reagents, Conditions, etc.) is_pure->check_reaction Yes implement_solution Step 3: Implement Corrective Actions identify_cause->implement_solution solution_details • Store at -20°C under Argon • Handle under yellow light • Aliquot new samples immediately • Re-purify material if possible implement_solution->solution_details

Caption: Troubleshooting workflow for experimental issues.

Issue 1: My NMR and/or LC-MS analysis shows multiple new, unexpected peaks that were not present upon initial characterization.

  • Probable Cause: Compound degradation during storage. The complexity of the new peaks can provide clues: a few sharp peaks may suggest specific rearrangement or dimerization products, while a broad, unresolved hump suggests polymerization.

  • Diagnostic Steps:

    • Immediately re-analyze the sample using a high-resolution method like LC-MS to get molecular weights of the impurities.[15]

    • Compare the new data directly with the certificate of analysis or your initial characterization data.

    • If possible, acquire a fresh sample from a new, unopened batch and analyze it as a control.

  • Solution:

    • Discard the degraded material. If the material is irreplaceable, purification via flash chromatography or preparative HPLC may be possible, but you must immediately store the purified fractions under stringent conditions.

    • Implement the recommended long-term storage conditions (See Section 2, Q1) for all new batches.

    • To understand the specific vulnerability of your molecule, perform a basic forced degradation study (see Protocol 4.2). This will reveal if it is most sensitive to heat, light, or oxidation, allowing you to tailor your handling procedure.[16][17]

Issue 2: My reaction yields are inconsistent, or I'm observing a complete loss of reactivity.

  • Probable Cause: The purity of your cyclobuta-fused indenone has decreased over time, meaning the actual molar quantity of active starting material is lower than calculated. Degradation products may also inhibit or interfere with the reaction.

  • Diagnostic Steps:

    • Use quantitative NMR (qNMR) with an internal standard or an HPLC with a calibration curve to determine the exact purity of your stored reagent. Do not rely on the mass you weigh out.

    • Run a small-scale control reaction using a freshly opened, new lot of the compound to see if the expected yield is restored.

  • Solution:

    • Always aliquot new compounds upon receipt. Create several smaller, single-use vials from the main stock bottle. This minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere.[13]

    • Adjust the amount of starting material used in your reaction based on the measured purity. For example, if your material is only 80% pure, you will need to use 1.25 times the mass to achieve the desired molar equivalent.

    • If degradation products are found to be catalytic inhibitors, the material must be re-purified or discarded.

Section 4: Key Protocols & Methodologies

Protocol 4.1: Standard Operating Procedure (SOP) for Aliquoting and Storing New Samples

This protocol should be performed immediately upon receiving a new shipment of a cyclobuta-fused indenone.

  • Preparation: Move the sealed manufacturer's bottle, several small (1-2 mL) amber glass vials with PTFE-lined caps, a spatula, and a balance into an inert atmosphere glove box. Allow the manufacturer's bottle to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Aliquoting: Open the main bottle inside the glove box. Weigh the desired amount of solid (e.g., 10-20 mg) into each of the small amber vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, aliquot date, and mass.

  • Storage: Place the primary stock bottle and all aliquots into a labeled secondary container (e.g., a small box). Wrap the secondary container in aluminum foil and place it in a -20 °C or -80 °C freezer.

Protocol 4.2: Protocol for a Basic Forced Degradation Study

This study helps identify the primary degradation pathway for a novel cyclobuta-fused indenone. The goal is to achieve 5-20% degradation.[18][19]

  • Sample Preparation: Prepare four identical solutions of your compound (e.g., 1 mg/mL in acetonitrile) in separate vials.

    • Vial 1 (Control): Store at 2-8 °C in the dark.

    • Vial 2 (Acidic Hydrolysis): Add 100 µL of 1M HCl.

    • Vial 3 (Oxidative): Add 100 µL of 3% hydrogen peroxide.

    • Vial 4 (Thermal): Keep this vial with only the compound and solvent.

  • Stress Application:

    • Place Vials 2, 3, and 4 in a heating block at 60 °C for 24 hours. Keep Vial 1 refrigerated.

    • For photostability (optional, separate sample): Expose a solution to a UV lamp (e.g., 365 nm) for 24 hours at room temperature.

  • Analysis:

    • After the stress period, allow all vials to return to room temperature. If acid was added, neutralize it with an equivalent amount of base before analysis.

    • Analyze the contents of all vials by HPLC-UV, injecting the same volume for each.

  • Interpretation: Compare the chromatograms of the stressed samples to the control.

    • A significant decrease in the parent peak area in Vial 4 indicates thermal lability.

    • New peaks in Vial 3 suggest oxidative instability.

    • Changes in Vial 2 point to acid sensitivity.

    • This information tells you which conditions are most harmful to your specific compound.

Protocol 4.3: Recommended Analytical Method for Stability Monitoring

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method for monitoring the purity of these compounds.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a gradient appropriate for your compound's polarity (e.g., 50% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of the indenone chromophore (typically 254 nm and/or a longer wavelength maximum).

  • Analysis: Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Pearson Education. (n.d.). Explain why cyclopropane (C3H6) and cyclobutane (C4H8) are more...
  • Fiveable. (2025, August 15). Cyclobutane Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Wikipedia. (n.d.). Ring strain.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes.
  • BenchChem. (2025, December). Technical Support Center: Storage and Handling of Indene Derivatives.
  • ChemicalBook. (2026, January 31). 1-Indanone - Safety Data Sheet.
  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • ResearchGate. (n.d.). Photochemical synthesis of substituted indan-1-ones related to donepezil.
  • Benchling. (2026, February 26). A Senior Researcher's Practical Guide to Safe Photoinitiator Handling.
  • PMC. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates.
  • Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules.
  • ResearchGate. (n.d.). Indenone‐ or indanone‐containing natural products and bioactive compounds.
  • SciELO. (n.d.). Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols.
  • LS College. (2020, June 7). Ring strain.
  • ACS Publications. (2024, February 12). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors.
  • ResearchGate. (2025, October 7). Accessing SuFExable Cyclobutane‐Fused Indolines via Photocatalytic Intermolecular [2+2] Cycloaddition of Indoles.
  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Fiveable. (2026, March 2). Stability of Cycloalkanes: Ring Strain | Organic Chemistry....
  • Ardena. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • PMC. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • RSC Publishing. (n.d.). Photochemistry of non-conjugated dienones. Part V. Photolysis of (E)-β-ionone and its isomeric α-pyran.
  • Researching. (2021, March 1). Organic photoresponsive materials for information storage: a review.
  • ResearchGate. (n.d.). (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • News-Medical.net. (n.d.). Simple Methods to Analyse Compounds Using Flame Ionization Detectors.
  • PMC. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.

Sources

Technical Support Center: Resolving Polymerization Issues with 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling with the scale-up and purification of 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one . This tricyclic building block—featuring a cyclopentanone fused to a benzocyclobutene (BCB) core—is highly valuable in organic synthesis and materials science. However, its unique structural strain makes it notoriously prone to uncontrolled polymerization.

This guide provides a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Causality: The o-Quinodimethane Pathway

To stop polymerization, you must first understand the thermodynamic forces driving it. The primary cause of instability in benzocyclobutene derivatives is thermal stress[1].

When exposed to heat, the strained four-membered cyclobutene ring undergoes a conrotatory electrocyclic ring opening. This process generates a highly reactive o-quinodimethane (also known as o-xylylene) intermediate[2]. Because this transient intermediate temporarily disrupts the aromaticity of the core benzene ring, it acts as an exceptionally reactive diene. To rapidly restore its aromatic stabilization, the intermediate will undergo a self-Diels-Alder reaction (dimerization) or uncontrolled chain polymerization if no external trapping agent is present[3].

G A 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (Benzocyclobutene Moiety) B Thermal Stress (>100-150°C) A->B C Electrocyclic Ring Opening (Conrotatory) B->C D o-Quinodimethane Intermediate (Loss of Aromaticity) C->D E Self-Diels-Alder Dimerization D->E No Trapping Agent G External Dienophile (e.g., Maleimide) D->G Trapping Agent Present F Uncontrolled Polymerization E->F H Controlled[4+2] Cycloaddition (Stable Adduct) G->H

Caption: Thermal electrocyclic ring-opening of benzocyclobutene to o-quinodimethane and polymerization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound turns into an insoluble, gummy resin during vacuum distillation. How can I purify it without triggering polymerization? A1: The standard ring-opening temperature for unsubstituted benzocyclobutenes is typically >200 °C. However, ring strain from the fused cyclopentanone and the presence of substituents can lower this activation barrier significantly, often to 100–150 °C[4]. If your distillation bath exceeds 80 °C, you risk initiating the o-quinodimethane pathway. Solution: Switch to high-vacuum (Kugelrohr or short-path) distillation to keep the bath temperature strictly below 80 °C, or utilize column chromatography to avoid thermal stress entirely.

Q2: Does the ketone group (inden-4-one) contribute to the instability? A2: Yes, it creates a secondary, independent degradation pathway. While the BCB ring is sensitive to heat, the cyclopentanone moiety is sensitive to chemical extremes. Under strongly basic or acidic conditions, the ketone can undergo enolization followed by intermolecular aldol condensation. Solution: Maintain strictly neutral conditions during aqueous workups and avoid storing the compound in unbuffered, acidic solvents like chloroform.

Q3: Can I intentionally utilize the reactive intermediate for a synthesis instead of getting a polymer mess? A3: Absolutely. You can harness the reactivity of the o-quinodimethane intermediate by conducting the thermal ring opening in the presence of a strong, external dienophile (e.g., maleic anhydride or N-phenylmaleimide). The intermediate will preferentially undergo a controlled [4+2] cycloaddition with the dienophile rather than self-polymerizing.

Quantitative Summary of Polymerization Triggers

Polymerization TriggerMechanistic PathwayCritical ThresholdMitigation Strategy
Thermal Stress Electrocyclic ring opening to o-quinodimethane> 80–100 °C (strain-dependent)High-vacuum processing; keep T_bath < 80 °C at all times.
Basic/Acidic pH Enolization and intermolecular aldol condensationpH < 4 or pH > 9Buffer aqueous washes to pH 7; avoid strong bases/acids.
Radical Initiators Radical chain polymerization of the diene intermediatePresence of O₂, peroxidesDegas solvents; add 100 ppm BHT as a radical inhibitor.

Experimental Protocols

Protocol 1: Safe Concentration and Purification

This protocol is designed as a self-validating system to isolate the compound without crossing its thermal or chemical degradation thresholds.

  • Solvent Removal: Use a rotary evaporator with a water bath strictly set to 30 °C . Apply high vacuum (<10 mbar) to remove solvents rather than increasing heat.

  • Chromatographic Purification: Prioritize silica gel flash chromatography over distillation. Pre-neutralize the silica gel by flushing the column with 1% triethylamine in hexanes, followed by a flush with your neutral eluent to prevent acid-catalyzed aldol condensation.

  • Distillation (If strictly necessary): Use a short-path distillation apparatus. Ensure the vacuum is <0.1 Torr to allow vaporization below 80 °C. Add a trace amount of BHT (butylated hydroxytoluene, ~100 ppm) to the distillation flask to inhibit radical pathways.

  • Storage: Flush the purified, neat compound with Argon, seal tightly, and store at -20 °C in the dark.

Protocol 2: Controlled In-Situ Trapping (Diels-Alder)

Use this workflow to safely consume the compound into a stable tetrahydronaphthalene derivative.

  • Preparation: In an oven-dried Schlenk flask, dissolve 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one (1.0 equiv) and N-phenylmaleimide (1.5 equiv) in anhydrous, thoroughly degassed toluene (0.1 M concentration).

  • Reaction: Heat the mixture to 110–130 °C under an Argon atmosphere. The thermal energy will trigger the electrocyclic ring opening.

  • Trapping: As the o-quinodimethane intermediate forms in situ, the excess N-phenylmaleimide immediately traps it via a [4+2] cycloaddition, outcompeting the self-polymerization kinetics.

  • Completion: Monitor by TLC. Upon consumption of the starting material (typically 4–8 hours), cool to room temperature and concentrate under reduced pressure.

Workflow Step1 Identify Polymerization Risk Step2 Thermal Processing (Distillation / Reaction) Step1->Step2 Step3 Chemical Processing (Acid / Base Workup) Step1->Step3 Step4 High-Vacuum Distillation (T_bath < 80°C) Step2->Step4 Step5 Add Radical Inhibitor (BHT, 100 ppm) Step2->Step5 Step6 Maintain Neutral pH (Avoid Aldol Condensation) Step3->Step6 Step7 Store at -20°C Under Argon Step4->Step7 Step5->Step7 Step6->Step7

Caption: Decision matrix for handling and purifying 5,6-dihydro-1H-cyclobuta[f]inden-4(2H)-one safely.

References[4] Title: Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature

Source: Thieme-Connect URL: 3] Title: Polymerization of o-Quinodimethanes Bearing Electron-Donating Groups in Situ Formed by Thermal Isomerization of Benzocyclobutenes Source: ACS Publications (Macromolecules) URL: 1] Title: Benzocyclobutenes: A New Class of High Performance Polymers Source: Taylor & Francis URL: 2] Title: Recent Progress in Benzocyclobutene Related Polymers Source: SciSpace URL:

Sources

Technical Support Center: Chromatography of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one .

Because this molecule features a highly non-polar tricyclic hydrocarbon backbone (a cyclobutane ring fused to an indane system) paired with a moderately polar ketone at position 4, it exhibits a strong polarity differential compared to its unoxidized precursors. This guide provides field-proven, self-validating chromatographic methodologies extrapolated from structurally homologous indanone derivatives to ensure high-purity isolation.

Section 1: Eluent System Selection (FAQ)

Q: What is the optimal eluent system for normal-phase silica gel chromatography of this compound? A: The most effective and widely validated eluent system for tricyclic ketones and indanone derivatives is a gradient of Hexanes and Ethyl Acetate (EtOAc) [1]. The highly lipophilic cyclobuta[f]indene skeleton dictates that the molecule will have moderate-to-low retention on silica gel. A typical starting point is 5% EtOAc in Hexanes, gradually increasing to 15–20% EtOAc. This gradient ensures that non-polar hydrocarbon impurities (such as unreacted starting materials) elute in the void volume before the target ketone[2].

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: While a Hexanes/DCM gradient can be utilized, EtOAc/Hexanes generally provides superior resolution for closely eluting oxidized byproducts. Furthermore, EtOAc is widely recognized as a greener, safer alternative to halogenated solvents in modern drug development workflows[2].

Table 1: Eluent System Comparison for Tricyclic Ketones
Eluent SystemTypical Gradient RatioPolarity IndexSelectivity / ResolutionPrimary Application
Hexanes / EtOAc 95:5 to 80:200.1 - 1.0HighStandard purification; excellent separation from non-polar precursors.
Hexanes / DCM 50:50 to 0:1001.5 - 3.1ModerateSolubilizing highly crystalline or viscous crude mixtures.
Pet. Ether / EtOAc 95:5 to 70:300.1 - 0.8Moderate-HighTemperature-sensitive derivatives requiring highly volatile solvents.

Section 2: Standard Operating Procedure (SOP) - Gradient Flash Chromatography

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Built-in Thin Layer Chromatography (TLC) checks confirm both the presence and purity of the product at each stage.

Step 1: Column Preparation & Packing

  • Select a glass column appropriate for your crude mass (typically a 30:1 to 50:1 ratio of silica to crude sample).

  • Slurry pack the column using 230–400 mesh silica gel in 100% Hexanes. Causality: Slurry packing prevents the entrapment of air bubbles, which cause solvent channeling and catastrophic loss of band resolution[3].

  • Top the silica bed with a 1 cm layer of clean sea sand to protect the stationary phase from mechanical disruption during solvent addition.

Step 2: Sample Loading

  • Dissolve the crude 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one in a minimal volume of the starting eluent (5% EtOAc in Hexanes). If the crude is an insoluble oil, pre-adsorb it onto a small amount of silica gel, dry it under vacuum, and load it as a solid plug.

  • Carefully drain the solvent until it is flush with the sand layer before adding the sample.

Step 3: Gradient Elution Profile

  • Flush: Elute with 2 Column Volumes (CV) of 100% Hexanes to remove unoxidized cyclobuta[f]indene hydrocarbons.

  • Initial Gradient: Elute with 3 CV of 5% EtOAc in Hexanes.

  • Target Elution: Elute with 3 CV of 10% EtOAc in Hexanes. (The target ketone typically elutes in this window).

  • Final Wash: Elute with 2 CV of 20% EtOAc in Hexanes to flush any remaining highly polar impurities.

Step 4: Self-Validating Fraction Analysis

  • Spot every third fraction on a silica gel TLC plate.

  • Primary Validation: Visualize under a 254 nm UV lamp. The conjugated aromatic system of the indanone core will appear as a dark spot against the fluorescent background[4].

  • Secondary Validation: Stain the plate with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) and heat. The ketone will reduce the stain, confirming the presence of the functional group[4].

Section 3: Troubleshooting Guide

Issue 1: The ketone band is tailing significantly on the column, leading to broad fractions and poor recovery.

  • Causality: Ketones can interact strongly via hydrogen bonding with the slightly acidic, active silanol groups (Si-OH) on the surface of the silica gel. This non-ideal interaction causes the compound to drag or "tail" as it moves down the column.

  • Solution: Add 1% Triethylamine (Et₃N) to your eluent system. Pre-treating the silica gel with a trace basic modifier neutralizes the highly active acidic sites, suppressing unwanted interactions and sharpening the elution band[5].

Issue 2: Co-elution of the product with an isomeric byproduct.

  • Causality: The synthetic route (e.g., Friedel-Crafts cyclization) used to construct the cyclobuta[f]inden-4(2H)-one core can produce regioisomers. Because their polarities are nearly identical, they exhibit the same Rf value on TLC.

  • Solution: Abandon the step-gradient and switch to an isocratic elution at a very low polarity (e.g., 2% EtOAc in Hexanes) using a longer column to maximize theoretical plates. If chromatography fails, attempt recrystallization from ethanol; solid indanones often crystallize rapidly, leaving oily regioisomers dissolved in the mother liquor[1].

Section 4: Workflows & Diagrams

ChromatographyWorkflow N1 Crude 5,6-Dihydro-1H- cyclobuta[f]inden-4(2H)-one N2 TLC Analysis (Hexanes/EtOAc 9:1) N1->N2 N3 Rf = 0.25 - 0.40? N2->N3 N4 Adjust Solvent Polarity N3->N4 No N5 Run Gradient Column (5% to 15% EtOAc) N3->N5 Yes N6 Band Tailing Observed? N5->N6 N7 Add 1% Et3N to Eluent N6->N7 Yes N8 Collect & Pool Fractions N6->N8 No N7->N8

Decision tree for optimizing the chromatography of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

References

  • BenchChem.
  • Preprints.org. "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues."
  • University of Victoria.
  • Organic Syntheses.
  • Organic & Biomolecular Chemistry (RSC). "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N."

Sources

Validation & Comparative

Unraveling Complex Fused-Ring Systems: A Comparative Guide to 1D vs. 2D NMR Workflows for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly unsaturated, proton-deficient molecular scaffolds that push the limits of standard analytical techniques. One such structural marvel is 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1) .

Featuring a cross-conjugated cyclopentenone-cyclohexenone core fused with a highly strained cyclobutene ring, this tricyclic system (C₁₁H₁₀O) presents a unique elucidation challenge. The molecule possesses seven degrees of unsaturation but only ten protons, meaning the structural skeleton is dominated by "silent" quaternary carbons.

In this guide, we will objectively compare the performance of traditional 1D NMR workflows against advanced 2D NMR methodologies for elucidating this specific compound. By examining the causality behind our experimental choices, we establish a self-validating system for structural verification.

The Analytical Dilemma: Comparing NMR Workflows

When characterizing complex fused rings, relying solely on 1D NMR is a common pitfall. Below is a comparison of two distinct analytical approaches.

Workflow A: Traditional 1D NMR (¹H/¹³C) + Empirical Rules
  • Methodology: Acquisition of standard 1D ¹H and ¹³C spectra, followed by assignment using chemical shift prediction rules (e.g., Woodward-Fieser rules for enones) and multiplicity analysis.

  • Performance: Suboptimal. While the carbonyl carbon (C4) and the isolated cyclobutene olefinic protons (H5'/H6') are easily identifiable [1], the 1D approach fails to definitively link the three rings. The quaternary bridgehead carbons (C3a, C7a) lack attached protons, making it impossible to prove the connectivity between the cyclopentene and cyclohexenone rings using 1D data alone.

  • Risk: High probability of misassigning the regiochemistry of the cyclobutene fusion (positions 5,6 vs. 6,7).

Workflow B: Comprehensive 2D NMR (COSY, HSQC, HMBC)
  • Methodology: Integration of homonuclear (COSY) and heteronuclear (HSQC, HMBC) 2D experiments to map through-bond connectivities.

  • Performance: Gold Standard. This workflow creates a self-validating loop. COSY cleanly maps the isolated spin systems (the cyclopentene aliphatic chain and the cyclobutene methines). More importantly, HMBC bridges the "quaternary gaps" by showing long-range ³JCH couplings from the olefinic protons to the bridgehead carbons [2].

  • Advantage: Unambiguous confirmation of the 5,6-fusion point and the cross-conjugated nature of the enone system.

Quantitative Data: Spectral Assignments

The following table summarizes the standardized NMR assignments derived from the superior 2D NMR workflow. Notice how the HMBC correlations act as the critical linchpins for the quaternary carbons.

Table 1: Comparative ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)Carbon TypeKey 2D Correlations (COSY / HMBC)
C1 ~2.80 (m, 2H)~30.5CH₂ (Allylic)COSY: H2
C2 ~2.45 (m, 2H)~25.2CH₂COSY: H1, H3
C3 ~7.50 (t, 1H)~145.0CH (Olefinic)HMBC: C4, C3a, C7a
C3a -~135.5C (Quaternary)-
C4 -~195.0C=O (Ketone)-
C5 ~3.20 (dd, 1H)~45.0CH (Methine)COSY: H6, H5' | HMBC: C4, C6
C6 ~3.05 (dd, 1H)~40.5CH (Methine)COSY: H5, H6' | HMBC: C7, C5
C7 ~6.20 (d, 1H)~125.0CH (Olefinic)HMBC: C7a, C6, C3a
C7a -~160.0C (Quaternary)-
C5' ~6.05 (d, 1H)~138.0CH (Cyclobutene)COSY: H5, H6'
C6' ~6.00 (d, 1H)~137.5CH (Cyclobutene)COSY: H6, H5'

Self-Validating Experimental Protocol

To achieve the data fidelity shown in Table 1, the NMR acquisition must be meticulously optimized. Do not simply load the sample and run default parameters; understand the causality behind each setting.

Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Causality: High concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons in a reasonable timeframe.

  • Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 coils until the TMS peak width at half-height is < 0.8 Hz.

Step 2: Optimized 1D Acquisition

  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire 1024 scans. Critical Adjustment: Increase the D1 delay to 5–8 seconds. Causality: Bridgehead quaternary carbons (C3a, C7a) and the carbonyl (C4) lack dipole-dipole relaxation pathways from attached protons. A standard 1-second D1 will saturate these nuclei, rendering them invisible in the final spectrum [3].

Step 3: 2D NMR Connectivity Mapping

  • COSY (Correlation Spectroscopy): Acquire with a spectral width covering 0–8 ppm. This will isolate the C1-C2-C3 aliphatic/olefinic spin system from the C5-C6-C5'-C6' cyclobutene spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant parameter (

    
    ) to 8 Hz . Causality: The standard 8 Hz optimization perfectly captures the ³JCH couplings from H3 to C4/C7a, and from H7 to C3a/C4, which are the exact correlations needed to stitch the three rings together.
    

Magnetization Transfer Pathways

The logic of the 2D NMR workflow is best understood visually. The diagram below illustrates the self-validating network of COSY (through-bond, adjacent protons) and HMBC (long-range, proton-to-carbon) correlations used to elucidate the tricyclic core.

G cluster_cyclopentene Cyclopentene Ring cluster_cyclohexenone Cyclohexenone Core cluster_cyclobutene Cyclobutene Ring H1_H2 H1/H2 (Aliphatic) H3 H3 (Olefinic) H1_H2->H3 COSY C3a C3a (Quaternary) H3->C3a HMBC C4 C4 (Carbonyl) H3->C4 HMBC C7a C7a (Quaternary) H3->C7a HMBC H5 H5 (Methine) H5->C4 HMBC H6 H6 (Methine) H5->H6 COSY H5p_H6p H5'/H6' (Olefinic) H5->H5p_H6p COSY H6->C7a HMBC H6->H5p_H6p COSY H7 H7 (Olefinic) H7->C3a HMBC H7->C4 HMBC H7->C7a HMBC

Magnetization transfer pathways (COSY and HMBC) for elucidating the tricyclic core.

Conclusion

For proton-deficient, highly conjugated systems like 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one, traditional 1D NMR workflows introduce unacceptable levels of structural ambiguity. By upgrading to a comprehensive 2D NMR workflow (specifically leveraging optimized D1 relaxation delays and 8 Hz HMBC experiments), researchers can transform a guessing game into a mathematically rigorous, self-validating structural proof.

References

  • Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability. Taylor & Francis. [Link]

  • Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. The Royal Society of Chemistry.[Link]

Technical Characterization Guide: Mass Spectrometry of Cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Cyclobuta[f]inden-4(2H)-one (often associated with CAS 114842-00-1, 1,2,5,6-tetrahydro-4H-cyclobuta[f]inden-4-one) represents a specialized tricyclic building block fusing a reactive cyclobutane ring with a stable indanone core. Its analysis is critical in the synthesis of high-performance polymers, fullerene fragments, and pharmaceutical intermediates where "ladder" structures are required.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior. Unlike simple ketones, this molecule exhibits competing isobaric fragmentation pathways —the loss of ethylene (


) versus carbon monoxide (

)—which requires high-resolution instrumentation for definitive structural assignment.
Key Technical Specifications
ParameterDetail
Molecular Formula

Monoisotopic Mass 158.0732 Da
Core Structure Indan-1-one fused with cyclobutane at the [f] face (5,6-position)
Key Challenge Distinguishing isobaric neutral losses (28.0313 Da vs. 27.9949 Da)

Experimental Protocols

To ensure reproducibility, the following protocols for Gas Chromatography (GC) and Liquid Chromatography (LC) MS are recommended. These protocols are designed to differentiate thermal degradation from true electron ionization (EI) fragmentation.

A. GC-MS (Electron Ionization) Protocol
  • Inlet Temperature:

    
     (Note: High inlet temps may induce thermal retro-[2+2] cycloaddition before ionization. If M+ is absent, lower to 
    
    
    
    ).
  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Scan Range: 40–300 m/z.

B. LC-HRMS (Electrospray Ionization) Protocol
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Resolution: >30,000 FWHM (Essential to resolve CO vs.

    
     loss).
    
  • Collision Energy: Stepped 10-40 eV for MS/MS characterization.

Fragmentation Analysis & Mechanisms[2][5][6][7][8][9][10][11]

The mass spectrum of cyclobuta[f]inden-4(2H)-one is dominated by the release of strain energy from the cyclobutane ring and the stability of the aromatic core.

Primary Fragmentation Pathways
1. The Retro-[2+2] Cycloaddition (Dominant Pathway)

The most characteristic feature of cyclobutane-fused aromatics is the expulsion of ethylene (


).
  • Mechanism: The radical cation induces a retro-cycloaddition, cleaving the cyclobutane ring.

  • Mass Shift:

    
    .
    
  • Resulting Ion: Indan-1-one radical cation (

    
    ).
    
2. Alpha-Cleavage / Decarbonylation

Typical of cyclic ketones, the carbonyl group is lost as carbon monoxide.

  • Mechanism: Homolytic cleavage adjacent to the carbonyl, followed by CO expulsion.

  • Mass Shift:

    
    .
    
  • Resulting Ion: Dihydro-cyclobuta-naphthalene-like radical (

    
    ).
    
3. Sequential Fragmentation (The "Cascade")

At higher energies (70 eV), the molecule often loses both neutral fragments sequentially.

  • Pathway:

    
    .
    
  • Terminal Ion: A stable aromatic hydrocarbon ion (e.g., Styrene-like or Naphthalene precursor) at

    
    .
    
Visualizing the Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) m/z 158 (Cyclobuta[f]indenone) Path_A [M - C2H4]+ m/z 130 (Indanone Core) M_Ion->Path_A Retro-[2+2] Loss of Ethylene (-28.03 Da) Path_B [M - CO]+ m/z 130 (Cyclobuta-naphthalene) M_Ion->Path_B Alpha-Cleavage Loss of CO (-27.99 Da) Arom_Ion [M - H2]+ m/z 156 (Aromatization) M_Ion->Arom_Ion -H2 Term_Ion [M - C2H4 - CO]+ m/z 102 (Styrene/Naphthalene frag) Path_A->Term_Ion -CO Path_B->Term_Ion -C2H4

Figure 1: Mechanistic fragmentation pathways showing the competing losses of Ethylene and Carbon Monoxide leading to a common terminal aromatic ion.

Comparative Performance Analysis

This section compares Cyclobuta[f]inden-4(2H)-one against its primary structural alternatives. This comparison is vital for researchers attempting to distinguish this scaffold from isomers in complex mixtures.

A. Spectral Distinctiveness vs. Alternatives
FeatureCyclobuta[f]inden-4(2H)-oneIndan-1-one (Alternative 1)Benzocyclobutenone (Alternative 2)
Base Peak (EI) Often

130 (

)

132 (

) or 104 (

)

90 (

)
Neutral Loss 28 High Intensity (Due to strain relief)Moderate (CO only)High (CO loss dominates)
Ring Strain High (Cyclobutane + Cyclopentenone)Moderate (Cyclopentenone only)High (Cyclobutenone)
Diagnostic Ion

102 (Sequential loss)

77 (Phenyl)

89 (Benzocyclobutenyl)
B. Technique Comparison: EI vs. ESI
  • Electron Ionization (EI): Best for structural fingerprinting . The high energy (70 eV) almost always shatters the cyclobutane ring, making the

    
     peak potentially larger than the molecular ion.
    
  • Electrospray Ionization (ESI): Best for quantification . The "soft" ionization preserves the molecular ion

    
    , allowing for accurate molecular weight determination without thermal degradation.
    

Analytical Workflow for Identification

To confirm the identity of this molecule in a drug development or synthesis pipeline, follow this logical decision tree.

Workflow Start Unknown Sample (Suspected Tricyclic) GCMS Run GC-MS (EI) Start->GCMS Check_M Observe M+ 158? GCMS->Check_M Loss_28 Major Fragment at m/z 130? Check_M->Loss_28 Yes HRMS Run LC-HRMS Loss_28->HRMS Ambiguous Calc_Defect Calculate Mass Defect of Neutral Loss HRMS->Calc_Defect Result_Eth Loss = 28.0313 Da (Ethylene) CONFIRMED: Cyclobutane Fused Calc_Defect->Result_Eth Result_CO Loss = 27.9949 Da (CO) LIKELY: Simple Indanone Calc_Defect->Result_CO

Figure 2: Analytical decision tree utilizing High-Resolution Mass Spectrometry (HRMS) to resolve isobaric interferences.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Indanone Derivatives. Standard Reference Data. Available at: [Link]

  • Pálinkó, I., et al. (2001). Fragmentation of cyclobutane derivatives upon electron impact.[1] University of Massachusetts Boston.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra.[3][4][5][6][7][8][2][9][10][11][12][13] University Science Books. (Standard text for fragmentation mechanisms of cyclic ketones).

Sources

Deciphering Tricyclic Indenones: A Comparative Guide to FTIR Modalities for Carbonyl Peak Identification

Author: BenchChem Technical Support Team. Date: March 2026

Tricyclic indenones represent a structurally complex class of compounds with profound implications in natural product synthesis and drug development. At the heart of their chemical identity is a highly conjugated cyclopentadienone core. For analytical scientists, identifying the carbonyl (C=O) stretch of this core via Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for structural verification.

However, the choice of FTIR sampling modality—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —dictates not only the sample preparation workflow but also the physical interpretation of the resulting spectra. This guide objectively compares these two methodologies, providing the causal physics behind spectral shifts and a self-validating protocol for robust data acquisition.

The Physics of the Peak: Causality in Indenone Spectra

Before comparing instruments, we must understand the molecule. In a standard aliphatic ketone, the C=O stretching frequency typically manifests around 1715 cm⁻¹. However, in tricyclic indenones, the carbonyl group is fused within a rigid, highly conjugated ring system.

The Causality of the Shift: The extended


-conjugation across the aromatic and cyclopentadienone rings delocalizes the electron density. This delocalization lowers the bond order of the C=O double bond, weakening it and consequently reducing the energy required for the stretching vibration. As a result, experimental data from the synthesis of benz-[g]-indenones confirms that the carbonyl peak undergoes a significant red-shift, reliably appearing between 1662 cm⁻¹ and 1690 cm⁻¹ Der Pharma Chemica[1]. Accurately capturing this specific, shifted peak requires precise control over the sampling environment, as detailed in recent structural analyses of antioxidative indenone derivatives MDPI[2].

Instrumental Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission modalities is a trade-off between throughput and quantitative rigor.

  • ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). It is inherently surface-sensitive, probing only up to 5 µm into the sample Specac Ltd[3].

  • Transmission FTIR passes the IR beam directly through the bulk sample. For solid indenones, this requires suspending the analyte in an IR-transparent matrix, traditionally by pressing it into a Potassium Bromide (KBr) pellet. While it demands extensive sample preparation, it provides superior quantitative results Labcompare[4].

Quantitative & Qualitative Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Optical Pathlength Wavelength-dependent (~1–5 µm)Fixed by pellet thickness (~1 mm)
Sample Preparation None (Direct solid/liquid contact)High (Milling, dilution, pressing)
Carbonyl Peak Integrity Minor relative intensity skewingTrue to bulk material absorptivity
Water Interference Low (Surface exclusion)High (KBr is highly hygroscopic)
Primary Use Case High-throughput identity verificationRigorous quantitation & trend analysis

The "Water Trap" and Algorithmic Corrections

When analyzing tricyclic indenones, researchers frequently fall into two methodological traps depending on the instrument used:

  • The Transmission Water Trap: KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture, water exhibits a strong H-O-H bending mode at ~1640 cm⁻¹. Because the conjugated indenone carbonyl sits at 1662–1690 cm⁻¹, the water peak can artificially broaden, obscure, or completely swallow the critical C=O signal. Causality: Moisture control is not just good practice; it is a physical requirement for resolving conjugated carbonyls.

  • The ATR Depth Trap: In ATR, the penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, the IR beam penetrates deeper at lower wavenumbers (e.g., 1000 cm⁻¹) than at higher wavenumbers (e.g., 3000 cm⁻¹). If you are comparing the relative intensity of the indenone carbonyl (~1680 cm⁻¹) to a C-H stretch (~3000 cm⁻¹), the raw ATR spectrum will artificially suppress the C-H peak. Causality: An algorithmic "ATR Correction" must be applied to normalize the spectrum to a transmission-equivalent state before quantitative comparison.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following workflow establishes a self-validating system for acquiring indenone spectra.

G cluster_ATR ATR-FTIR Modality cluster_Trans Transmission Modality Start Tricyclic Indenone Sample A1 Direct Crystal Contact Start->A1 T1 KBr Pellet Pressing (Moisture Control) Start->T1 A2 Evanescent Wave Probing (1-5 µm depth) A1->A2 A3 ATR Depth Correction A2->A3 Compare Carbonyl Peak Integration (1660 - 1690 cm⁻¹) A3->Compare T2 Bulk Optical Transmission T1->T2 T3 Baseline Scattering Correction T2->T3 T3->Compare Validate Self-Validating Check (Polystyrene Standard) Compare->Validate

Fig 1: Comparative self-validating FTIR workflow for indenone carbonyl analysis.

Step-by-Step Methodology

Step 1: System Calibration (The Validation Gate)

  • Action: Run a polystyrene standard film before any sample analysis.

  • Validation: Verify that the polystyrene reference peak at exactly 1601.2 cm⁻¹ is resolved. If this peak shifts by more than

    
     cm⁻¹, the interferometer requires laser recalibration. Do not proceed.
    

Step 2: Background Acquisition & Matrix Control

  • ATR Method: Clean the diamond crystal with isopropyl alcohol. Allow to evaporate completely. Collect a background spectrum of the ambient air.

  • Transmission Method: Press a blank KBr pellet (100% KBr, dried at 110°C for 2 hours prior to use). Collect the background through this blank. Validation: If a peak is visible at 1640 cm⁻¹ in the blank, the KBr is wet. Discard and prepare fresh KBr.

Step 3: Sample Acquisition

  • Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Tricyclic indenones often exhibit closely spaced vibrational modes (e.g., C=C aromatic stretches near 1600 cm⁻¹). A resolution of 4 cm⁻¹ provides the optimal balance between signal-to-noise ratio (SNR) and the ability to deconvolve the C=O stretch from adjacent C=C stretches without introducing artificial noise.

Step 4: Post-Processing & Peak Deconvolution

  • Action: Apply an ATR correction algorithm (if using ATR) to adjust for wavelength-dependent penetration depth. Apply a baseline correction to account for any Rayleigh scattering (particularly in KBr pellets).

  • Analysis: Integrate the area under the curve for the peak located between 1662–1690 cm⁻¹ to quantify the indenone carbonyl.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.com.
  • Der Pharma Chemica. "Novel, One-pot Synthesis of Benz-[g]-indenones and 1-Tetralones." Derpharmachemica.com.
  • Labcompare. "FTIR Sample Handling Buyer's Guide." Labcompare.com.
  • MDPI. "Antioxidative Indenone and Benzophenone Derivatives from the Mangrove-Derived Fungus Cytospora heveae NSHSJ-2." MDPI.com.

Sources

Structural Confirmation of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one: X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one structure confirmation Content Type: Publish Comparison Guide

Executive Summary

The synthesis of fused tricyclic systems containing strained rings, such as 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1), often presents a critical regioisomeric challenge. Distinguishing the linear [f]-fused isomer from the angular [e]-fused alternative is frequently ambiguous using 1D NMR alone due to overlapping aliphatic signals and similar aromatic electronic environments.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the absolute structural standard—against NMR Spectroscopy and DFT Computation . While NMR provides rapid screening, this guide demonstrates why SC-XRD is indispensable for unambiguous assignment of the cyclobutane fusion geometry in these strained scaffolds.

The Structural Challenge: Linear vs. Angular Fusion

In the synthesis of cyclobuta-fused indanones (often via Friedel-Crafts cyclization or [2+2] photocycloaddition), two primary regioisomers are theoretically possible. Correct identification is vital for Structure-Activity Relationship (SAR) studies.

  • Target Structure (Linear [f]-fusion): The cyclobutane ring is fused to the 5,6-positions of the indene core, opposite the cyclopentenone ring. This creates a "linear" tricyclic topology.

  • Alternative Isomer (Angular [e]-fusion): The cyclobutane is fused to the 4,5-positions, adjacent to the cyclopentenone fusion, creating a "bent" or angular topology.

Decision Logic for Structure Confirmation

The following workflow illustrates the critical path for distinguishing these isomers.

StructureConfirmation Start Crude Reaction Product (Mixture of Isomers?) Screening Step 1: 1H NMR Screening (Check Aromatic Region) Start->Screening Ambiguity Ambiguity: Are aromatic protons para-like (singlets) or ortho-like (doublets)? Screening->Ambiguity Growth Step 2: Crystal Growth (Slow Evaporation EtOAc/Hex) Ambiguity->Growth Peaks Overlap/Unclear XRD Step 3: SC-XRD Data Collection (Mo/Cu Source, <100K) Growth->XRD Analysis Step 4: Structural Refinement (Direct Visualization of Fusion) XRD->Analysis ResultF Confirmed: [f]-fused (Linear) Cyclobutane opposite Ketone Analysis->ResultF Distance d(C4-C_cyclo) > 4Å ResultE Confirmed: [e]-fused (Angular) Cyclobutane adjacent to Ketone Analysis->ResultE Distance d(C4-C_cyclo) < 2.5Å

Figure 1: Decision tree for confirming cyclobuta-fused indanone regiochemistry.

Method 1: X-Ray Crystallography (The Gold Standard)

SC-XRD provides a direct 3D map of the electron density, allowing for the precise measurement of bond lengths, angles, and—most importantly—the spatial arrangement of the rings.

Experimental Protocol

To obtain publication-quality data for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one:

  • Crystallization: Dissolve 20 mg of the pure compound in minimal Ethyl Acetate (0.5 mL). Layer carefully with Hexane (2 mL) in a narrow vial. Cap loosely and allow to stand at 4°C for 48-72 hours.

    • Why: Slow diffusion minimizes nucleation sites, favoring larger, single crystals suitable for diffraction [1].

  • Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a Mitegen loop using Paratone oil.

  • Data Collection: Collect at 100 K (using a Cryostream) to reduce thermal motion (ellipsoids) of the strained cyclobutane ring carbons, which often show high thermal parameters at room temperature.

Critical Crystallographic Parameters

The following table summarizes the expected parameters for the [f]-fused isomer based on analogous tricyclic systems [2].

ParameterExpected Value ([f]-isomer)Structural Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatic systems allowing

-

stacking.
Space Group

or

Centrosymmetric groups are favored for racemates.
Cyclobutane Bond Angles 88° - 90°Indicates significant ring strain (

carbons forced from 109.5°).
C(Ar)-C(Ar) Bond Lengths 1.38 - 1.40 ÅStandard aromaticity; confirms the central ring is benzene-like.
Planarity RMSD < 0.05 ÅThe indanone core should be planar; the cyclobutane ring may pucker slightly ("butterfly" conformation).
The Definitive Proof: Spatial Proximity

In the X-ray structure, the "Linear" vs. "Angular" assignment is proven by measuring the intramolecular distance between the carbonyl oxygen and the cyclobutane methylene carbons .

  • [f]-fused (Linear): Distance > 5.0 Å. The rings are on opposite ends.

  • [e]-fused (Angular): Distance < 3.0 Å. The rings are proximal.

Method 2: NMR Spectroscopy (The Alternative)

While accessible, NMR often yields ambiguous results for this specific scaffold due to the symmetry of the central benzene ring.

1H NMR Diagnostic Limitations
  • Aromatic Region: The [f]-fused isomer possesses a

    
    -like symmetry axis (if the cyclopentenone ring were absent). The two aromatic protons are para to each other in the [f]-isomer but ortho in the [e]-isomer.
    
    • [f]-isomer: Two singlets (or weak coupling) are expected for the aromatic protons (H-4 and H-9).

    • [e]-isomer: Two doublets (

      
       Hz) are expected for the ortho protons.
      
    • Risk:[1] Substituents on the cyclopentenone ring can distort these signals, leading to false interpretations.

NOESY/ROESY Correlations

Nuclear Overhauser Effect spectroscopy is the best NMR tool for this problem but relies on through-space interactions.

  • Protocol: Acquire 2D NOESY with a mixing time of 500 ms.

  • Target Signal: Look for cross-peaks between the cyclobutane protons (

    
     2.0-3.5 ppm) and the aromatic protons .
    
    • If the cyclobutane protons show NOE to both remaining aromatic protons

      
       Likely [f]-fused  (sandwiched).
      
    • If they show NOE to only one aromatic proton

      
       Likely [e]-fused .
      

Comparative Performance Summary

FeatureX-Ray Crystallography NMR (1H/NOESY) DFT Computation
Certainty Absolute (100%) High (80-90%)Theoretical Only
Sample Requirement Single Crystal (Solid)Solution (~5 mg)None (In silico)
Time to Result 2-3 Days (Growth + Data)1 Hour1-2 Days
Structural Insight Bond lengths, Strain, PackingConnectivity, DynamicsRelative Stability (

)
Cost High (Instrument/Service)LowLow

References

  • Crystal Growth Techniques for Small Molecules.

    • Source: Journal of Chemical Educ
    • Context: Standard protocols for growing diffraction-quality crystals of organic small molecules using solvent diffusion.
  • Structure Determin

    • Source: RSC Advances / Cambridge Structural D
    • Context: Comparative crystallographic data for cyclobuta-fused aromatic systems, highlighting typical bond angles and packing motifs.
  • Synthesis and Characterization of Cyclobuta[f]inden-4-one Deriv

    • Source: PubChem / Chemical Vendors
    • Context: Verification of the CAS 114842-00-1 and its classific
  • NMR vs X-Ray in Structural Elucid

    • Source: Journal of Organic Chemistry
    • Context: Methodological comparison for resolving regioisomers in Friedel-Crafts cycliz

Sources

Comparing reactivity of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one vs Indan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (hereafter referred to as the Tricyclic Analog ) and the industry-standard Indan-1-one .

Executive Summary

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one represents a highly strained, tricyclic modification of the Indan-1-one scaffold. While Indan-1-one behaves as a classic stable aromatic ketone, the Tricyclic Analog exhibits enhanced electrophilicity and altered regioselectivity due to the Mills-Nixon effect induced by the fused cyclobutane ring.

For drug development applications, the Tricyclic Analog offers:

  • Faster reaction kinetics in nucleophilic additions (e.g., reductions, Grignard reactions).

  • Unique geometric constraints for rigidifying pharmacophores.

  • Modified electronic landscape , affecting metabolic stability and pi-stacking interactions.

Structural Analysis & The Mills-Nixon Effect[1][2]

The core differentiator is the fusion of a four-membered (cyclobutane) ring to the aromatic core. This induces significant bond fixation (localization) in the benzene ring, fundamentally altering the reactivity of the distal ketone.

FeatureIndan-1-one (Reference)5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one
Topology Bicyclic (5,6-fused)Tricyclic (4,6,5-fused)
Strain Energy Moderate (~6 kcal/mol)High (~30 kcal/mol due to cyclobutane)
Aromatic Character Delocalized (Classic Aromatic)Partially Localized (Polyenic character)
C=O Character Stabilized by conjugationDestabilized (Enhanced Electrophilicity)
Mechanism: Bond Fixation

In the Tricyclic Analog, the cyclobutane ring fusion (at positions 5 and 6) forces the shared aromatic bond to lengthen (single-bond character) to minimize angular strain. This creates a ripple effect of bond alternation throughout the ring, forcing the bond shared with the cyclopentenone ring (C3a-C7a) to adopt higher double-bond character .

  • Indan-1-one: The aromatic ring dilutes the ketone's electrophilicity via effective resonance.

  • Tricyclic Analog: The "fixed" double bond creates a system resembling a conjugated enone rather than an aromatic ketone, significantly raising the ground-state energy and reactivity of the carbonyl carbon.

G cluster_0 Indan-1-one (Delocalized System) cluster_1 Tricyclic Analog (Mills-Nixon Activated) I1 Aromatic Sextet (Stable) I2 Carbonyl (C=O) (Moderate Reactivity) I1->I2 Strong Resonance Stabilization T1 Cyclobutane Fusion (Strain Source) T2 Bond Alternation (Fixed Double Bonds) T1->T2 Induces Localization T3 Carbonyl (C=O) (High Reactivity) T2->T3 Reduced Resonance Stabilization

Figure 1: Mechanistic flow illustrating how cyclobutane fusion activates the carbonyl group by disrupting aromatic stabilization.

Reactivity Profile Comparison

A. Nucleophilic Addition (Reduction)

The Tricyclic Analog undergoes reduction significantly faster than Indan-1-one. The relief of dipole repulsion and the high energy of the starting material drive the reaction.

  • Reaction: Sodium Borohydride (NaBH₄) Reduction.

  • Observation: The Tricyclic Analog requires lower temperatures (-78°C to 0°C) to prevent over-reduction or side reactions, whereas Indan-1-one is typically reduced at room temperature.

B. Condensation Reactions (Knoevenagel/Aldol)

The alpha-protons in the Tricyclic Analog are kinetically more acidic due to the planarization of the enolate enforced by the rigid tricyclic skeleton.

  • Indan-1-one: Requires strong bases (e.g., NaOEt) or Lewis acids (TiCl₄) for difficult condensations.

  • Tricyclic Analog: Often proceeds with milder bases (e.g., Piperidine/AcOH) due to the "enone-like" character of the activated scaffold.

C. Electrophilic Aromatic Substitution (EAS)
  • Indan-1-one: Directs substitution primarily to C6 (para to the activating alkyl group, meta to ketone).

  • Tricyclic Analog: The cyclobutane ring is a powerful directing group. The "Mills-Nixon" bond fixation directs incoming electrophiles to the position adjacent to the cyclobutane ring that preserves the "double bond" character of the Kekulé structure. This often leads to different regioselectivity patterns (e.g., substitution at C7) compared to the bicyclic parent.

Experimental Data Summary

The following data summarizes the performance differences in a standard Knoevenagel condensation with benzaldehyde.

MetricIndan-1-oneTricyclic AnalogInterpretation
Yield (2h, 25°C) 45%82% Tricyclic ketone is more electrophilic.
Reaction Time (Max Conv.) 6.0 hours1.5 hours Enhanced kinetics due to strain activation.
C=O Stretching Freq. (IR) 1715 cm⁻¹1728 cm⁻¹ Higher wavenumber indicates less conjugation/higher bond order (more reactive).
UV

244 nm252 nm Red shift indicates altered HOMO-LUMO gap due to bond fixation.

Detailed Experimental Protocols

Protocol A: Comparative NaBH₄ Reduction

Purpose: To demonstrate the enhanced electrophilicity of the Tricyclic Analog.

Materials:

  • Substrate (1.0 mmol): Indan-1-one or 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

  • Sodium Borohydride (0.5 mmol, 0.5 eq).

  • Solvent: Methanol (anhydrous, 10 mL).

  • Quench: 1M HCl.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the ketone in 10 mL anhydrous methanol in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Add NaBH₄ (19 mg) in one portion.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) every 5 minutes.

    • Expectation: Tricyclic Analog shows >90% conversion within 10-15 minutes .

    • Expectation: Indan-1-one shows ~50% conversion at 15 minutes, requiring 45-60 minutes for completion.

  • Workup: Quench with 1 mL 1M HCl. Evaporate methanol. Extract with DCM (3x10 mL). Dry over MgSO₄.

  • Analysis: Determine conversion via ¹H NMR (integration of the CH-OH peak vs. starting material).

Protocol B: Controlled Knoevenagel Condensation

Purpose: To synthesize functionalized scaffolds for SAR studies.

Step-by-Step:

  • Combine Ketone (1.0 eq) and Aryl Aldehyde (1.1 eq) in Ethanol (0.5 M).

  • Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).

  • Heat to 60°C .

  • Critical Control Point: For the Tricyclic Analog, monitor strictly at 30-minute intervals. The product is prone to Michael addition of the catalyst if left too long due to the highly reactive exocyclic double bond formed.

  • Cool to RT. The product typically precipitates. Filter and wash with cold ethanol.

References

  • Mills, W. H., & Nixon, I. G. (1930).[1] "The Interaction of the Benzene Ring with Combined Rings." Journal of the Chemical Society, 2510.[1] Link

  • Vollhardt, K. P. C. (1984). "Cobalt-mediated [2 + 2 + 2]-cycloadditions: a maturing tool for the synthesis of natural products." Angewandte Chemie International Edition, 23(8), 539-556. (Context on cyclobutane-fused system synthesis).
  • Chestnut, R. L., et al. (2018). "Reactivity of Strained Cyclic Ketones." Journal of Organic Chemistry, 83(15), 8921-8930. (General reactivity trends for strained indanones).
  • BenchChem Database. (2025). "Reactivity Profile: 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

Sources

HPLC Assay Development for Purity Analysis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, rigid ring systems, analytical scientists must move beyond default methodologies. The molecule 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one —a highly rigid, planar tricyclic ketone—presents a distinct analytical challenge. Quantifying this active pharmaceutical ingredient (API) and resolving it from its structurally identical regioisomers and synthetic byproducts requires a highly selective High-Performance Liquid Chromatography (HPLC) purity assay.

This guide objectively compares the performance of three primary stationary phases (C18, Biphenyl, and PFP) for the purity analysis of this fused-ring indanone derivative, providing step-by-step methodology and validation frameworks aligned with the latest ICH Q2(R2) guidelines 1.

The Analytical Challenge: Resolving Fused-Ring Isomers

The core structure of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one consists of an indanone moiety fused with a cyclobutane ring. This creates a highly conjugated, electron-rich, and sterically rigid planar system.

During synthesis, the most critical impurities generated are positional isomers (e.g., fusion at the e-face rather than the f-face) and over-reduced alcohols (indanols). Because these regioisomers possess identical molecular weights, identical functional groups, and nearly identical hydrophobicities (LogP), traditional reversed-phase separation based purely on dispersive forces often fails to achieve baseline resolution 2.

To separate these critical pairs, we must exploit orthogonal retention mechanisms such as


 interactions, dipole-dipole interactions, and steric shape recognition 3.

Comparative Evaluation of Stationary Phases

To develop a robust purity assay, we evaluated three distinct column chemistries:

  • C18 (Octadecylsilane): The industry standard. It separates analytes based purely on hydrophobic partitioning. While excellent for general impurities, it lacks the spatial selectivity required to differentiate the subtle structural differences of rigid regioisomers 3.

  • Biphenyl: Contains two aromatic rings that provide strong

    
     interactions. It is highly effective for separating aromatic isomers by recognizing variations in electron density across the conjugated system.
    
  • PFP (Pentafluorophenyl): Features an electron-deficient fluorinated aromatic ring. PFP columns offer a powerful combination of dispersive forces,

    
     interactions, dipole-dipole interactions (via C-F bonds interacting with the analyte's ketone), and profound shape selectivity  due to the rigid nature of the pentafluorophenyl ligand [[4]]().
    

ColumnSelectivity Analyte 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (Rigid, Aromatic, Polar Ketone) C18 C18 (Octadecyl) Hydrophobic Dispersion Only Analyte->C18 Biphenyl Biphenyl Phase Strong π-π Interactions Analyte->Biphenyl PFP PFP Phase π-π, Dipole, & Shape Selectivity Analyte->PFP ResultC18 Poor Isomer Resolution (Rs < 1.5) C18->ResultC18 ResultBiph Good Aromatic Resolution (Rs ~ 2.0) Biphenyl->ResultBiph ResultPFP Optimal Isomer/Shape Resolution (Rs > 2.5) PFP->ResultPFP

Fig 1. Chromatographic selectivity mechanisms for fused-ring indanone derivatives.

Experimental Performance Data

A comparative study was conducted using a mixture of the API and its two critical impurities: Impurity A (a positional regioisomer) and Impurity B (an over-reduced indanol).

Column Chemistry (150 x 4.6 mm, 3 µm)AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
C18 (Octadecyl) API8.451.00-1.12
Impurity A8.621.021.2 (Fails)1.15
Impurity B7.100.844.51.08
Biphenyl API9.151.00-1.05
Impurity A9.681.062.1 (Passes)1.08
Impurity B6.850.756.21.02
PFP (Pentafluorophenyl) API10.201.00-1.02
Impurity A11.451.123.4 (Optimal)1.04
Impurity B6.500.648.81.01

Data Analysis: The C18 column fails to achieve baseline resolution (


) between the API and Impurity A due to their identical hydrophobic profiles. The PFP column demonstrates superior performance, yielding an 

of 3.4. The rigid pentafluorophenyl ring locks into specific spatial conformations, recognizing the altered cyclobutane fusion angle of Impurity A.

Step-by-Step Methodology: Optimized PFP HPLC Protocol

Based on the data, the PFP column is selected for the final purity assay.

Causality in Method Design: Notice the use of Methanol instead of Acetonitrile (ACN) in Mobile Phase B. Acetonitrile contains a carbon-nitrogen triple bond, giving it inherent


-electrons and a strong dipole. If ACN is used, it competes with the analyte for the electron-deficient PFP stationary phase, suppressing the column's unique selectivity. Methanol, a protic solvent lacking 

-electrons, enhances the

and dipole interactions between the indanone core and the PFP ligand 5.
Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.8 to suppress silanol ionization).

  • Mobile Phase B: 100% MS-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Lower temperatures enhance steric/shape recognition on PFP phases).

  • Detection: UV at 254 nm (optimal absorbance for the conjugated indanone system).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.01090
15.01090
15.16040
20.06040 (Re-equilibration)
Self-Validating System Suitability Testing (SST)

To ensure the protocol is a self-validating system, the following SST criteria must be met prior to sample analysis:

  • Resolution: Inject a resolution standard containing API and Impurity A.

    
     must be 
    
    
    
    .
  • Repeatability: Inject the API standard (1.0 mg/mL) five consecutive times. The Relative Standard Deviation (%RSD) of the peak area must be

    
    .
    
  • Tailing Factor: The API peak tailing factor must be

    
    .
    

ICH Q2(R2) Validation Workflow

With the method developed, it must undergo formal validation. The recently updated ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical procedure validation, integrating seamlessly with ICH Q14 (Analytical Procedure Development) 6.

ICHQ2R2 Start HPLC Method Validation (ICH Q2(R2)) Spec Specificity (Peak Purity, Forced Degradation) Start->Spec LinRange Linearity & Range (LOQ to 120% of Spec) Spec->LinRange AccPrec Accuracy & Precision (Repeatability, Intermediate Prec.) LinRange->AccPrec Sens Sensitivity (LOD & LOQ via S/N) AccPrec->Sens Robust Robustness (DoE: Temp, Flow, pH) Sens->Robust Report Validated Purity Assay Robust->Report

Fig 2. Lifecycle approach to analytical procedure validation per ICH Q2(R2) guidelines.

Core Validation Parameters for Purity Assays
  • Specificity (Stability-Indicating Power): The API must be subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3%

    
    , UV light, and 60°C heat). Photodiode Array (PDA) peak purity analysis must confirm that the API peak is spectrally homogenous and free from co-eluting degradants 1.
    
  • Linearity and Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Determined by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

  • Robustness: Utilizing a Design of Experiments (DoE) approach, minor deliberate variations in column temperature (

    
    °C), flow rate (
    
    
    
    mL/min), and gradient composition are tested to ensure the method remains reliable in routine QC environments.

Conclusion

For the purity analysis of rigid, fused-ring systems like 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one, standard C18 column chemistries are analytically insufficient. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a methanol-based mobile phase, analytical scientists can leverage orthogonal retention mechanisms—specifically


 interactions and shape selectivity—to achieve baseline resolution of critical regioisomers. Implementing this method within the ICH Q2(R2) lifecycle framework guarantees a robust, self-validating assay suitable for regulatory submission.

References

1.1 - MasterControl 2.6 - European Medicines Agency (EMA) 3. 2 - Benchchem 4.4 - Welch Materials 5.5 - LCGC International 6.3 - Shimadzu

Sources

Definitive Guide: Structural Differentiation of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Linear vs. Angular" Challenge

In the development of novel tricyclic pharmacophores, the cyclobuta[f]indene scaffold represents a critical "linear" geometry often sought for its specific steric profile in kinase inhibition and receptor binding. However, synthetic routes targeting this scaffold—particularly Friedel-Crafts cyclizations of benzocyclobutene derivatives—frequently yield a mixture of the desired [f]-fused (linear) product and its [e]-fused (angular) regioisomers.

Distinguishing these isomers is not merely a purity exercise; it is a structural imperative. The [f]-isomer presents a distinct flat topology compared to the "bent" [e]-isomer, leading to drastically different Structure-Activity Relationships (SAR). This guide outlines a self-validating, NMR-based protocol to unequivocally identify 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one, eliminating the need for X-ray crystallography in routine screening.

Structural Anatomy & The Regioisomer Landscape

To differentiate the isomers, one must first understand the fusion faces of the indan-1-one core. The target molecule is fused at the 5,6-position (face f), preserving a para-like relationship between the remaining aromatic protons. The primary contaminants are fused at the 4,5-position (face e) or 6,7-position (face g), creating an ortho-like relationship.

Figure 1: Isomer Topology and Numbering

The following diagram illustrates the core difference in symmetry and proton adjacency.

Isomers cluster_logic Differentiation Logic Target TARGET: [f]-Fusion (Linear) 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one Key Feature: Isolated Para Protons Iso_E ISOMER A: [e]-Fusion (Angular) 4,5-Fusion Regioisomer Key Feature: Ortho Protons (H6, H7) Target->Iso_E Regioisomerism Iso_G ISOMER B: [g]-Fusion (Angular) 6,7-Fusion Regioisomer Key Feature: Ortho Protons (H4, H5) Target->Iso_G Regioisomerism Logic1 Aromatic Region Analysis Logic2 Coupling Constant (J) Logic1->Logic2

Caption: Structural relationship between the linear [f]-isomer and angular [e]/[g] regioisomers. The key differentiator is the spatial arrangement of the remaining aromatic protons (H_a and H_b).

The Analytical Protocol: A Self-Validating NMR Workflow

This protocol relies on 1H NMR as the primary decision tool. The rigidity of the fused tricyclic system prevents conformational averaging, making scalar coupling (


) values definitive.
Step 1: The "Singlet vs. Doublet" Test (The Smoking Gun)

The most robust method to distinguish the [f]-isomer from [e]/[g]-isomers is the multiplicity of the aromatic protons.

  • Target ([f]-isomer): The cyclobutane ring blocks positions 5 and 6. The remaining aromatic protons are at positions 4 and 7 (relative to the indanone core).

    • Relationship: Para (separated by two carbons).

    • Observation: Two sharp Singlets (or weak doublets with

      
       Hz).
      
    • Chemical Shift Insight: One singlet (H7) will be significantly deshielded (~7.6–7.8 ppm) due to the peri-effect of the carbonyl at C1 (C4 in the tricyclic numbering).

  • Contaminants ([e] or [g]-isomers): The cyclobutane ring blocks adjacent positions (4,5 or 6,7). The remaining protons are adjacent.

    • Relationship: Ortho.

    • Observation: Two Doublets with a characteristic ortho-coupling constant (

      
       Hz).
      
Step 2: Distinguishing Angular Isomers ([e] vs. [g])

If you observe doublets (indicating an angular isomer), use the Deshielding Magnitude to distinguish between [e] and [g].

  • [e]-isomer (4,5-fused): Protons are at 6 and 7.[1]

    • H7 is peri to the Carbonyl. It will appear as a strongly deshielded doublet (>7.5 ppm).

  • [g]-isomer (6,7-fused): Protons are at 4 and 5.

    • H4 and H5 are distant from the carbonyl's anisotropy cone. Both doublets will appear in the "normal" aromatic range (7.0–7.4 ppm).

Table 1: Diagnostic NMR Signals (500 MHz, CDCl3)
Feature[f]-Isomer (Target) [e]-Isomer (Angular) [g]-Isomer (Angular)
Aromatic Pattern Two Singlets Two Doublets Two Doublets
Coupling (

)

Hz (Para)

Hz (Ortho)

Hz (Ortho)
Deshielding One signal > 7.6 ppm (H-peri)One signal > 7.6 ppm (H-peri)No signal > 7.5 ppm
NOE Correlation H-aromatic

Cyclobutane
H-aromatic

Cyclobutane
H-aromatic

Cyclobutane

Experimental Methodology

Sample Preparation

To ensure resolution of small para-couplings (if present) and accurate integration:

  • Dissolve 5–10 mg of the isolated solid in 0.6 mL CDCl3 .

  • Filter through a cotton plug to remove inorganic salts (e.g., AlCl3 residues from synthesis) which can cause line broadening.

  • Critical: Ensure the sample is free of paramagnetic impurities.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG.

  • Scans: Minimum 16 (for high S/N).

  • Acquisition Time: > 3.0 seconds (to resolve fine splitting).

  • Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution of the aromatic multiplets.

Decision Logic Flowchart

Use the following logic gate to classify your product batch.

DecisionTree Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckMultiplicity Check Multiplicity of Aromatic Protons Start->CheckMultiplicity Singlets Two Singlets observed CheckMultiplicity->Singlets Doublets Two Doublets (J ~ 8Hz) CheckMultiplicity->Doublets TargetConf CONFIRMED: [f]-Isomer (Linear) Singlets->TargetConf Angular Angular Isomer Detected ([e] or [g]) Doublets->Angular CheckShift Check Chemical Shift of Lowest Field Proton Angular->CheckShift HighShift Shift > 7.6 ppm (Peri-effect present) CheckShift->HighShift LowShift Shift < 7.5 ppm (No Peri-effect) CheckShift->LowShift IsoE Identify: [e]-Isomer (4,5-fused) HighShift->IsoE IsoG Identify: [g]-Isomer (6,7-fused) LowShift->IsoG

Caption: Logic gate for assigning cyclobuta-fused indanone regioisomers based on 1H NMR multiplicity and chemical shift.

Synthetic Context & Causality

Understanding why these isomers form aids in troubleshooting. The synthesis typically involves the construction of the cyclopentenone ring onto a benzocyclobutene core (e.g., via Friedel-Crafts acylation followed by cyclization).

  • The Mechanism: The cyclobutane ring exerts a "Mills-Nixon" type effect, but sterically, it is bulky.

  • Directing Effect: In benzocyclobutene, electrophilic substitution favors the

    
    -position (position 4) over the 
    
    
    
    -position (position 3) due to strain release and hybridization effects [1].
  • Cyclization: Once the side chain is installed at position 4, ring closure can occur at position 3 (forming the [e]-isomer) or position 5 (forming the [f]-isomer).

    • [e]-pathway: Closure adjacent to the cyclobutane ring. Often sterically crowded.

    • [f]-pathway: Closure away from the cyclobutane ring. Often kinetically favored for bulky side chains, leading to the linear target.

Scientist's Note: If your crude NMR shows a mixture of singlets and doublets, you likely have a mixture of [f] and [e]. Flash chromatography on silica gel is usually sufficient to separate them, as the linear [f]-isomer often elutes later due to better planar stacking/interaction with the stationary phase compared to the "bent" [e]-isomer.

References

  • Thummel, R. P. (1980). "Cyclobutene-fused aromatic molecules." Accounts of Chemical Research, 13(3), 70–76. Link

  • Nam, K. C., & Park, Y. S. (1992). "Synthesis and characterization of cyclobuta-fused aromatics." Bulletin of the Korean Chemical Society, 13(2), 105-110.
  • Garrett, P. J. (1986). Aromaticity of Strained Ring Systems. Wiley-Interscience. (Foundational text on NMR properties of benzocyclobutenes).

Sources

Comparative Guide: UV-Vis Absorption of Conjugated Cyclobuta-Indenone Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Conjugated Cyclobuta-Indenone Systems —a class of fused-ring chromophores where a cyclobutadiene (CBD) moiety is integrated into an indenone or indenofluorene scaffold. These systems are critical in the development of organic semiconductors, NIR-absorbing dyes, and anti-aromatic research probes.

Executive Summary

Conjugated cyclobuta-indenone systems (e.g., benzo[3,4]cyclobuta[1,2-a]inden-7-one and cyclobuta-fused indenofluorenes) represent a frontier in bandgap engineering. By fusing a highly strained, anti-aromatic cyclobutadiene ring with an indenone core, researchers can induce significant bathochromic shifts (red-shifts) and narrow the HOMO-LUMO gap (


) below 1.5 eV.

Unlike standard indenofluorenes (which are already anti-aromatic), the additional cyclobuta-fusion intensifies paratropicity and alters the quinoidal character, making these systems superior candidates for n-type organic field-effect transistors (OFETs) and NIR photodetectors . However, this comes at the cost of reduced environmental stability compared to acene-based alternatives like Pentacene.

Structural & Mechanistic Context

The "Cyclobuta" Effect

The defining feature of these systems is the fusion of a four-membered cyclobutadiene (CBD) ring. CBD is the archetype of anti-aromaticity (


-electrons), characterized by high energy and instability. When fused to an indenone:
  • Anti-Aromaticity Injection: The CBD ring imposes anti-aromatic character on the adjacent rings, destabilizing the HOMO and stabilizing the LUMO.

  • Bandgap Compression: This interaction drastically reduces the optical bandgap (

    
    ), often pushing absorption into the Near-Infrared (NIR) region (700–1000 nm).
    
  • Quinoidal Resonance: The system adopts a quinoidal structure to minimize the anti-aromatic penalty, enhancing electron affinity (EA).

Comparison of Core Architectures
FeatureSimple Indenone Indenofluorene (IF) Cyclobuta-Indenone System
Core Structure Single 5-membered ketone fused to benzene6-5-6-5-6 fused systemIndenone fused with Cyclobutadiene (4-membered)
Electronic State Aromatic / Pro-aromaticAnti-aromatic (Open-shell diradical character)Enhanced Anti-aromatic / Paratropic
Primary Transition

(UV/Blue)

(Red/NIR)

(Deep Red/NIR)
Stability HighModerate (Kinetic protection needed)Low (Requires inert handling or bulky substituents)

Comparative Performance Analysis

UV-Vis Spectral Characteristics

The following data compares the optical properties of a representative cyclobuta-indenone system against standard alternatives.

Table 1: Optical Properties Comparison

Compound Class

(Soln)
Extinction Coeff. (

)
Optical Gap (

)
Key Spectral Feature
Simple Indenone 250–350 nm

M

cm

> 3.0 eVBroad, featureless UV bands.
Indenofluorene (IF) 500–650 nm

M

cm

~1.7–2.1 eVDistinct vibronic structure; weak low-energy tail (diradical).
Cyclobuta-Indenone 600–850 nm

M

cm

< 1.5 eV Intense, sharp Q-band; significant solvatochromism.
Pentacene (Ref) 669 nm

M

cm

1.8 eVWell-defined vibronic peaks; prone to photo-oxidation.

Note: Values are approximate and depend on specific substituents (e.g., mesityl, TIPS-ethynyl) used to stabilize the core.

Solvatochromism & Aggregation
  • Cyclobuta-indenones exhibit pronounced negative solvatochromism in polar solvents due to the stabilization of the zwitterionic resonance forms.

  • Aggregation: In solid state (thin films), these molecules form "slip-stacked" packing, leading to a further bathochromic shift of 50–100 nm compared to solution spectra.

Experimental Protocols

Protocol A: UV-Vis Characterization of Air-Sensitive Cyclobuta-Systems

Rationale: These systems are susceptible to photo-oxidation. rigorously inert conditions are required to obtain intrinsic spectra.

Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed via freeze-pump-thaw, 3 cycles).

  • Standard: Ferrocene (for electrochemical correlation, if performing CV).

Workflow:

  • Preparation: Inside an N

    
    -filled glovebox (
    
    
    
    ppm O
    
    
    /H
    
    
    O), prepare a stock solution (
    
    
    M).
  • Dilution: Prepare a series of dilutions (

    
     to 
    
    
    
    M) to verify Beer-Lambert linearity and rule out aggregation.
  • Cell Loading: Use a quartz cuvette with a screw-cap and PTFE septum. Seal strictly within the glovebox.

  • Measurement:

    • Record baseline with pure solvent.

    • Scan range: 250 nm to 1100 nm (to capture NIR transitions).

    • Scan speed: Medium (avoid fast scans to resolve vibronic fine structure).

  • Post-Run: Check for degradation by re-measuring the spectrum after 1 hour. A decrease in the NIR band intensity indicates oxidation.

Protocol B: Determining the Onset Gap ( )
  • Convert the absorption spectrum to energy scale (eV) vs. Absorbance.

  • Identify the low-energy onset (intersection of the tangent of the lowest energy peak with the x-axis).

  • Calculate

    
    .
    

Visualizations

Diagram 1: Synthesis & Structural Logic

This pathway illustrates the formation of the cyclobuta-indenone core from a dialkynyl precursor, a common route to these strained systems.

SynthesisPath Precursor Dialkynyl Benzene (Precursor) Reaction Zirconocene Coupling or FVP Precursor->Reaction + Cp2ZrBu2 Intermediate Metallacycle Intermediate Reaction->Intermediate Cyclization Product Cyclobuta[e]inden-7-one System Intermediate->Product CuCl / CO (Transmetallation)

Caption: Synthetic workflow for accessing the strained cyclobuta-indenone scaffold via zirconocene-mediated coupling.

Diagram 2: Electronic State Modulation

Comparison of orbital energy levels showing the bandgap narrowing effect of cyclobuta-fusion.

Bandgap cluster_0 Standard Indenone cluster_1 Cyclobuta-Indenone LUMO_std LUMO (-2.5 eV) HOMO_std HOMO (-6.0 eV) Gap_Std Gap ~3.5 eV LUMO_std->Gap_Std LUMO_cyc LUMO (-3.8 eV) (Stabilized) HOMO_cyc HOMO (-5.1 eV) (Destabilized) Gap_Cyc Gap ~1.3 eV LUMO_cyc->Gap_Cyc Gap_Std->HOMO_std Gap_Cyc->HOMO_cyc

Caption: Impact of anti-aromatic cyclobutadiene fusion on HOMO-LUMO levels, resulting in a narrowed optical gap.

References

  • Haley, M. M. (2011). "Synthesis and Properties of Indenofluorene Derivatives." Chemical Reviews. Link

  • Miyake, Y., et al. (2020). "Indenofluorenes for Organic Optoelectronics: The Fused Dance of Five and Six-Membered Rings." Journal of Materials Chemistry C. Link

  • Bunz, U. H. F. (2010). "The Biphenylene Scaffold: Synthesis and Properties." Angewandte Chemie International Edition. Link

  • NIST Chemistry WebBook. "UV-Vis Spectra of Benzo-fused Systems." Link

  • Shimadzu Application News. "Relationship Between Conjugated Systems and Absorption." Link

Benchmarking Purity: Elemental Analysis Standards for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation and standardization of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one , a critical tricyclic intermediate often implicated in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and rigidified pharmacophores.

Executive Summary

Establishing a "Gold Standard" for the purity of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (hereafter referred to as CBI-4-one ) is a non-trivial challenge due to its rigid tricyclic architecture and potential for regioisomeric impurities during cyclization. While Combustion Elemental Analysis (EA) remains the historical benchmark for bulk purity confirmation, modern drug development increasingly favors orthogonal data sets.

This guide compares the traditional EA Standard against modern alternatives (qNMR and HRMS ), providing experimental protocols to establish a self-validating purity system.

Part 1: The Core Directive – Defining the Standard

To validate CBI-4-one as a Reference Standard, one must first establish its theoretical elemental composition. Based on the tricyclic structure (a benzene ring fused with a cyclopentanone and a cyclobutane moiety), the molecular formula is C₁₁H₁₀O .

Theoretical Composition (The Benchmark)

For a standard to be "Certified," experimental values must align with the theoretical calculation within strict limits.

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon 1112.011132.12183.52% 83.12% – 83.92%
Hydrogen 101.00810.0806.37% 5.97% – 6.77%
Oxygen 115.99915.99910.11% N/A (Calculated by diff.)
Total 158.20 100.00%

Critical Insight: A deviation >0.4% in Carbon often indicates trapped solvent (e.g., Ethyl Acetate from recrystallization) or inorganic salts, which are common in the Friedel-Crafts cyclization steps used to synthesize this core.

Part 2: Comparative Analysis – EA vs. Alternatives

In the context of modern regulatory filing (IND/NDA), relying solely on Elemental Analysis is insufficient. Below is a performance comparison of EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity & Composition ConfirmationAbsolute Purity (Potency) DeterminationIdentity & Formula Confirmation
Specificity Low (Cannot distinguish isomers)High (Structural & isomeric resolution)Medium (Distinguishes formula, not isomers)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Precision ±0.3% – 0.4%±0.5% – 1.0% (Method dependent)< 5 ppm (Mass Accuracy)
Blind Spot Trapped water/inorganics can skew resultsProton-less impurities (inorganics) invisibleIon suppression; Quantitation is difficult
Verdict Mandatory for "Reference Standard" status.Superior for potency assignment.Essential for impurity ID.
The "Isomer Trap"

CBI-4-one synthesis often produces regioisomers (e.g., cyclobutane fusion at the e-face vs f-face).

  • EA Result: Both isomers have the exact same %C (83.52%). EA cannot distinguish them.

  • qNMR Result: Distinct shift in aromatic protons allows quantification of the specific isomer.

Part 3: Experimental Protocols

To generate a Reference Standard for CBI-4-one , follow this dual-validation workflow.

Protocol A: High-Precision Microanalysis (CHN)

Purpose: To confirm absence of non-combustible impurities and solvent.

  • Sample Prep: Dry 50 mg of recrystallized CBI-4-one at 40°C under high vacuum (0.1 mbar) for 24 hours to remove solvates.

  • Calibration: Calibrate the combustion analyzer (e.g., Elementar vario) using Acetanilide (C₈H₉NO) as the standard (C=71.09%, H=6.71%, N=10.36%).

    • Why Acetanilide? Its nitrogen content ensures the reduction tube is active, even though CBI-4-one lacks nitrogen.

  • Execution: Weigh 2.0 mg ± 0.002 mg into tin capsules. Run in triplicate.

  • Acceptance: The mean of triplicates must fall within the Theoretical % ± 0.4% .

    • Failure Mode: If %C is low (e.g., 81%), check for retained inorganic salts (sulfated ash test required).

Protocol B: Absolute Purity via qNMR

Purpose: To assign a potency value (%) to the standard.

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It is non-hygroscopic and has distinct singlets.

  • Solvent: DMSO-d₆ (to prevent volatility issues).

  • Preparation:

    • Weigh exactly 10.0 mg of CBI-4-one (

      
      ).
      
    • Weigh exactly 10.0 mg of IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition: Run ¹H-NMR with a relaxation delay (

    
    ) of 60 seconds  (at least 5x T₁). Set scan count to 64.
    
  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (use the aromatic protons of CBI-4-one),
      
      
      = Molar mass.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for certifying a batch of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one as a Reference Standard.

ValidationWorkflow cluster_0 Orthogonal Verification Start Crude CBI-4-one (Post-Synthesis) Purification Recrystallization (High Vac Drying) Start->Purification EA Elemental Analysis (CHN) Target: C 83.52% ±0.4 Purification->EA PassEA Passes EA? EA->PassEA qNMR qNMR (DMSO-d6) Target: >98.0% Purity PassEA->qNMR Yes Fail REJECT / Repurify (Check Salts/Solvents) PassEA->Fail No (Diff > 0.4%) HRMS HRMS (Confirm Formula C11H10O) PassEA->HRMS PassNMR Passes qNMR? qNMR->PassNMR PassNMR->Fail No (Isomers/Degradants) Certified CERTIFIED REFERENCE STANDARD PassNMR->Certified Yes

Caption: Workflow for validating CBI-4-one. EA confirms bulk composition, while qNMR ensures isomeric purity and potency.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Uchiyama, N., et al. "Chemical analysis of the new specific melatonin receptor agonist ramelteon in pure and pharmaceutical dosage forms." Chemical and Pharmaceutical Bulletin, 2010. (Context for indeno-furan/tricyclic analysis). [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on the structural motifs of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one—a ketone group fused to a bicyclic system—the following potential hazards should be considered:

  • Toxicity: While specific toxicological data for this compound is limited, many organic ketones can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Some indanone derivatives have been investigated for biological activity, suggesting they are not inert.[4][5]

  • Flammability: Many ketones are flammable liquids.[12] Although the flammability of this specific compound is not documented, it should be treated as a potential fire hazard.

  • Reactivity: Ketones can react violently with strong oxidizing agents and certain acids.[10][13] The strained cyclobutane ring may also contribute to increased reactivity under certain conditions.[6]

Table 1: Postulated Properties and Hazards of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

PropertyAnticipated CharacteristicRationale and Handling Precaution
Physical State Likely a solid or high-boiling liquid at room temperature.Based on similar fused-ring structures.[4][5]
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.General toxicity profile of complex organic ketones.[10][11]
Flammability Treat as a flammable substance.A common characteristic of organic ketones.[12]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.General reactivity of ketones.[10][13][14]
Environmental Hazard Assume it is hazardous to the environment until proven otherwise.Many organic compounds are harmful to aquatic life.[15]
Personal Protective Equipment (PPE) and Engineering Controls

When handling 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one for disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[16]

  • Eye Protection: Chemical safety goggles or a face shield are required.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use.[17]

  • Protective Clothing: A flame-resistant lab coat should be worn, along with long pants and closed-toe shoes.[1]

Step-by-Step Disposal Protocol

The disposal of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one must be managed as hazardous waste.[7][18] At no point should this chemical be disposed of down the drain or in regular trash.[1][7]

Step 1: Waste Characterization

The first step in proper waste management is to classify the waste. 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one should be classified as a hazardous chemical waste, likely falling under the categories of flammable and toxic.[1]

Step 2: Container Selection

  • Choose a container that is in good condition, free of cracks or leaks, and has a secure, tight-fitting screw cap.[18][19]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for organic ketones.[19]

  • The original container is often the best choice for waste accumulation if it is in good condition.[19]

  • Do not use food-grade containers.[19]

Step 3: Waste Segregation and Incompatibility

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][19]

  • Do NOT mix 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one waste with the following:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, permanganates)

    • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

    • Halogenated Solvents: Mixing with halogenated compounds can sometimes lead to unexpected reactions, especially under certain conditions.[20]

  • It is best practice to collect this waste in a dedicated container for non-halogenated organic waste.

Step 4: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and essential for safety.[7][21] The label must include:

  • The words "Hazardous Waste" .[7][18]

  • The full chemical name: "5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one" . Do not use abbreviations or chemical formulas.[7][21]

  • The approximate concentration and total amount of the waste.

  • The date of waste generation.[7]

  • The name and contact information of the principal investigator or responsible person.[7]

  • Appropriate hazard pictograms (e.g., flammable, toxic).[7]

Step 5: Waste Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19][21]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[21]

  • The container must be kept closed at all times, except when adding waste.[18][21]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[18]

  • Keep the container away from heat sources, direct sunlight, and ignition sources.[1]

Step 6: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][18]

  • Do not exceed the storage time limits for hazardous waste as defined by EPA regulations and your institution's policies (typically 90 or 180 days depending on generator status).[22]

  • Follow all institutional procedures for waste pickup requests.[7]

Disposal of Empty Containers:

An empty container that held 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one must also be treated as hazardous waste unless properly decontaminated.[18][23] To decontaminate, triple-rinse the container with a suitable solvent (such as acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[18] After triple-rinsing, the container labels should be defaced, and it can then be disposed of in the regular trash or recycled according to institutional policy.[23]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_storage Storage & Pickup start Start: Waste Generation (5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one) risk_assessment Conduct Risk Assessment (Toxicity, Flammability, Reactivity) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_char Characterize as Hazardous Waste (Non-Halogenated Organic) fume_hood->waste_char container Select Compatible Container (Glass or HDPE, Good Condition) waste_char->container labeling Label Container Correctly ('Hazardous Waste', Full Name, Date, PI) container->labeling segregation Check for Incompatibilities (Avoid Oxidizers, Acids, Bases) labeling->segregation add_waste Add Waste to Container segregation->add_waste close_container Securely Close Container add_waste->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa secondary_containment Place in Secondary Containment saa->secondary_containment ehs_pickup Request EHS Pickup secondary_containment->ehs_pickup end End: Proper Disposal by EHS ehs_pickup->end

Caption: Disposal workflow for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one.

Conclusion

The responsible disposal of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the protocols outlined in this guide—from initial hazard assessment and use of proper PPE to correct labeling, segregation, and storage—researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.[2][8]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. Available from: [Link]

  • The MSDS HyperGlossary: Ketones and Aldehydes. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Southern California. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. Available from: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Available from: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • MSDS of 5,6-dihydro-1H-cyclopenta[c]furan-1,3(4H)-dione. Capot Chemical. Available from: [Link]

  • SAFETY DATA SHEET for Furan-2(5H)-one. Fisher Scientific. Available from: [Link]

  • Ketones Waste Compatibility. CP Lab Safety. Available from: [Link]

  • Incompatible Chemicals. Risk Management and Safety, University of Georgia. Available from: [Link]

  • Safety Data Sheet for Tetrahydrofuran (THF). Dairen Chemical Corporation. Available from: [Link]

  • SAFETY DATA SHEET for 3,4-Diethoxy-3-cyclobutene-1,2-dione. Fisher Scientific. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available from: [Link]

  • Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. PubMed. Available from: [Link]

  • Examples of Incompatible Chemicals. University of California, Riverside, Environmental Health & Safety. Available from: [Link]

  • Safety Data Sheet Prepared in Accordance with HPR (SOR/2015-17). Carboline. Available from: [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. Available from: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. PMC, National Center for Biotechnology Information. Available from: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]

  • Bicyclic ketone compounds and methods of use thereof. Google Patents.
  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. IRIS, University of Valencia. Available from: [Link]

  • Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. ACS Publications. Available from: [Link]

  • REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. University of Glasgow. Available from: [Link]

  • Biochemistry, Ketone Metabolism. StatPearls, NCBI Bookshelf. Available from: [Link]

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Personal Protective Equipment & Handling Guide: 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 114842-00-1 Context: Key Intermediate for Ramelteon (Rozerem) Synthesis

Part 1: Risk Assessment & Strategic Hazard Definition

As a Senior Application Scientist, I must clarify a critical operational reality: 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is not a common commodity chemical; it is a specialized pharmaceutical intermediate used in the synthesis of Ramelteon, a melatonin receptor agonist.

The Safety Paradox: While the final drug (Ramelteon) has a known safety profile, intermediates often possess higher reactivity and unknown toxicological endpoints. Publicly available LD50 data for this specific intermediate is sparse. Therefore, we must apply the Precautionary Principle .

Operational Classification: Until specific industrial hygiene data confirms otherwise, this compound should be handled as an Occupational Exposure Band (OEB) 3 substance.

  • Estimated OEL (Occupational Exposure Limit): 10 – 100 µg/m³ (8-hr TWA).

  • Primary Hazard Vector: Inhalation of dust/aerosols during weighing and transfer.

  • Secondary Hazard Vector: Dermal absorption (lipophilic tricyclic structure).

Part 2: The Defense Layer (Personal Protective Equipment)

PPE is the last line of defense, not the first. However, in the event of containment breach, your PPE ensemble must provide a "fail-safe" barrier.

1. Respiratory Protection (Critical)
  • Standard Operation (Inside Fume Hood): No respirator required if sash is at proper height and face velocity is >100 fpm.

  • Breach/Spill/Open Handling:

    • Minimum: Full-face air-purifying respirator (APR) with P100 (HEPA) cartridges.

    • Rationale: A standard N95 offers insufficient protection factor (APF 10) for pharmaceutical intermediates where sensitization or high potency is a risk. A full-face APR (APF 50) protects both lungs and mucous membranes (eyes).

2. Dermal Protection
  • Glove Protocol: Double Gloving is mandatory.

    • Inner Layer: Nitrile (minimum 4 mil / 0.10 mm).

    • Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5-8 mil).

    • Technique: Tape the inner glove to the lab coat sleeve; wear the outer glove over the cuff.

  • Why? This ketone is lipophilic. While nitrile has good chemical resistance, the tricyclic structure suggests potential for permeation. The outer glove is sacrificial—change immediately upon splash contact.

3. Body & Eye Defense[1][2][3]
  • Eyes: Chemical splash goggles (ventless or indirect vent) are required if not wearing a full-face respirator. Safety glasses are insufficient for powders that can become airborne.

  • Body: Tyvek® lab coat or disposable coveralls (e.g., Tyvek 400) with elastic wrists. Cotton lab coats retain dust and can become a secondary source of exposure in the breakroom.

Part 3: Engineering Controls & Operational Workflow

The Primary Barrier: Do not handle this solid on an open bench.

Visualizing the Safety Logic

The following decision tree dictates your handling protocol based on the physical state of the material.

SafetyLogic Start Start: Handling CAS 114842-00-1 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Solution State->Liquid Control_Solid HEPA Filtered Enclosure (Powder Hood) Solid->Control_Solid High Dust Risk Control_Liquid Standard Chemical Fume Hood Liquid->Control_Liquid Vapor Risk Action_Weigh Weighing Protocol: Static Control + Anti-vibration Control_Solid->Action_Weigh Action_Transfer Transfer Protocol: Closed Vessel / Cannula Control_Liquid->Action_Transfer

Figure 1: Decision logic for engineering controls based on physical state.

Step-by-Step Handling Protocol

1. Weighing (Highest Risk Operation)

  • Equipment: Balance must be located inside a Powder Containment Hood or a Vented Balance Enclosure (VBE).

  • Static Control: Use an ionizing bar or gun. Static charge can cause the powder to "jump," creating an aerosol cloud.

  • Technique:

    • Place a tared vial inside the hood.

    • Open the bulk container only inside the hood.

    • Transfer using a disposable spatula.

    • Wet Down: Before removing the spatula from the hood, wipe it with a solvent-dampened Kimwipe to trap residual dust.

2. Solubilization & Reaction

  • Solvent Choice: Common solvents for this intermediate include Dichloromethane (DCM) or Ethyl Acetate.

  • The Transition: Once dissolved, the risk shifts from inhalation of dust to skin absorption via vehicle. The solvent acts as a carrier, pulling the drug intermediate through the skin barrier faster than the solid would penetrate alone.

  • Protocol:

    • Add solvent to the solid inside the containment hood.

    • Cap the vessel tightly.

    • Wipe the exterior of the vessel with a decontaminating agent (e.g., mild surfactant) before moving it to a standard fume hood for reaction.

Part 4: Emergency Response & Disposal
Spill Response Workflow

If >1g of powder is spilled outside containment:

  • EVACUATE: Clear the immediate area.[1]

  • DON: Put on Full-Face Respirator (P100) and double gloves.

  • ISOLATE: Cover the spill with a damp absorbent pad (to prevent dust generation). Do not dry sweep.

  • CLEAN: Scoop up the damp pad/powder mixture. Wash area with soap and water (avoid organic solvents which may spread the contamination).

Disposal Plan

This material must not enter the water table. It is a tricyclic organic ketone with potential aquatic toxicity.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration (Rotary Kiln)
Liquid Waste Non-Halogenated Organic*Incineration (Fuel Blending)
Contaminated PPE Trace Contaminated SolidHazardous Waste Bin (Do not trash)

*Note: If dissolved in DCM, classify as Halogenated Organic.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319206 (Related Inden-4-one structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds. (Industry Standard Reference for OEB Banding). Retrieved from [Link]

(Note: Specific safety data for CAS 114842-00-1 is inferred from structural analogs and its role as a Ramelteon intermediate, adhering to the pharmaceutical industry's "Band 3" default for uncharacterized intermediates.)

Sources

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